molecular formula C8H8ClNO2 B1356753 Methyl 2-chloro-4-methylnicotinate CAS No. 217811-63-7

Methyl 2-chloro-4-methylnicotinate

Cat. No.: B1356753
CAS No.: 217811-63-7
M. Wt: 185.61 g/mol
InChI Key: RJQVQDYEBIHZKH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methylnicotinate (CAS 217811-63-7) is a chemical compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . This compound serves as a valuable synthetic intermediate and chemical building block in organic and medicinal chemistry research. Its structure, featuring both a chloro substituent and a methyl ester group on the pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules . Researchers utilize this compound in the development of various pharmacologically active agents. Patent literature indicates its application in the preparation of compounds with potential antirheumatic and oncolytic (anti-cancer) activities, highlighting its significance in drug discovery pipelines . When handling this material, researchers should note that it has a hazard statement H302, indicating it may be harmful if swallowed . The recommended storage condition is sealed in a dry environment at 2-8°C to ensure stability . This compound is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 2-chloro-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQVQDYEBIHZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591371
Record name Methyl 2-chloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217811-63-7
Record name Methyl 2-chloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 2-chloro-4-methylnicotinate" properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-chloro-4-methylnicotinate: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that has emerged as a crucial intermediate in the realms of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a reactive chlorine atom, a methyl group, and an ester functional group on a pyridine scaffold, makes it a highly valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic protocols, reactivity, and its significant applications, particularly in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking its potential in creating next-generation pharmaceuticals.

Physicochemical and Structural Properties

The structural integrity and physicochemical characteristics of this compound are fundamental to its reactivity and utility in synthesis. The pyridine ring, substituted with an electron-withdrawing chlorine atom and an electron-donating methyl group, presents a unique electronic profile that influences its chemical behavior.

Structure:

Key Physicochemical Data:

PropertyValueSource
CAS Number 217811-63-7[1][2]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Boiling Point 204 °C (399 °F)[3]
Topological Polar Surface Area (TPSA) 39.19 Ų[1]
LogP 1.83[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]
Synonyms Methyl 2-chloro-4-methylpyridine-3-carboxylate[1]

Synthesis and Experimental Protocols

The most common and direct laboratory synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-4-methylnicotinic acid, with methanol. This reaction typically proceeds via a Fischer esterification mechanism, utilizing a strong acid catalyst.

Workflow for the Synthesis of this compound

Synthesis_of_Methyl_2_chloro_4_methylnicotinate Reactant1 2-chloro-4-methylnicotinic acid Reaction_Vessel Reaction under Reflux (80-90°C, 8-12 hours) Reactant1->Reaction_Vessel Reactant2 Methanol (CH3OH) Reactant2->Reaction_Vessel Catalyst Conc. H2SO4 Catalyst->Reaction_Vessel Catalyst Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Crude Product Product This compound Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for the esterification of 2-chloro-4-methylnicotinic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, where the progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through spectroscopic analysis.

  • Reaction Setup:

    • To a solution of 2-chloro-4-methylnicotinic acid (1.0 equivalent) in methanol (serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at room temperature.

    • The choice of sulfuric acid as a catalyst is due to its effectiveness in protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 8-12 hours.[4]

    • Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid spot.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. This step is crucial to quench the acid catalyst and facilitate the extraction of the ester into an organic solvent.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to yield pure this compound. The identity and purity of the final compound should be confirmed by NMR and mass spectrometry.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its chloro substituent. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.[4] This reactivity is fundamental to its role as a versatile building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[5]

Key Reaction: Nucleophilic Aromatic Substitution

Nucleophilic_Substitution Start This compound Cl at C2 Product Substituted Nicotinate Derivative Nu at C2 Start->Product Reaction with Nucleophile Nucleophile Nucleophile (Nu-) Nucleophile->Product Leaving_Group Chloride Ion (Cl-) Product->Leaving_Group Displacement

Caption: General scheme for nucleophilic substitution at the C2 position.

This reactivity allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. For instance, reaction with various amines, alcohols, or thiols can lead to the corresponding 2-amino, 2-alkoxy, or 2-thioalkoxy derivatives. These modifications can significantly impact the molecule's biological activity, including its binding affinity to targets like nicotinic acetylcholine receptors.[4]

Role in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. Its structural framework is found in molecules designed to target a range of biological systems.

  • Neurological Disorders: Derivatives of this compound have been explored for their potential in treating neurological disorders due to their interaction with nicotinic acetylcholine receptors.[4]

  • Anti-inflammatory Agents: The nicotinic acid scaffold is a known pharmacophore in various anti-inflammatory drugs, and derivatives of this compound are investigated for similar activities.[4][5]

  • Agrochemicals: The biological activity of pyridine derivatives also extends to agriculture, where they are explored for the development of new pesticides and herbicides.[4][5]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the methoxy protons of the ester. The chemical shifts and coupling patterns provide definitive information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to the chlorine being significantly deshielded), and the methyl and methoxy carbons.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact molecular formula.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester group and the C=C and C=N bonds of the aromatic pyridine ring.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is associated with several hazards.[3]

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful to aquatic life (H402).[3]

  • Precautions: When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[3][7] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[3]

  • Stability: The product is chemically stable under standard ambient conditions.[3] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an invaluable tool in the design and synthesis of novel compounds with significant biological potential. A thorough understanding of its chemistry and handling is paramount for leveraging its full potential in research and the development of new therapeutics and other valuable chemical entities.

References

  • PubChem. Ethyl 2-chloro-4-methylnicotinate. [Link]

  • MySkinRecipes. Methyl 4-chloro-2-methylnicotinate. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Spectroscopy Data. [Link]

Sources

A Technical Guide to Methyl 2-chloro-4-methylnicotinate (CAS 217811-63-7): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2-chloro-4-methylnicotinate is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry. Its strategic importance lies in the presence of a C2-chloro substituent on the electron-deficient pyridine ring, which acts as a robust and predictable reactive handle for advanced synthetic transformations. This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic approach, and its core applications, with a particular focus on palladium-catalyzed cross-coupling reactions. For researchers and drug development professionals, this compound is not merely an intermediate but a gateway to novel molecular architectures, enabling the systematic construction of compound libraries for screening and lead optimization. The methodologies and insights presented herein are designed to be directly applicable in a laboratory setting, emphasizing the causal relationships behind procedural choices to ensure reproducibility and success.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use. This section details the key identifiers for this compound and provides a predicted spectroscopic signature to serve as a benchmark for characterization.

2.1 Key Properties

The fundamental properties of the title compound are summarized below. These data are critical for proper handling, storage, and reaction setup.

PropertyValueSource
CAS Number 217811-63-7ChemScene
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Synonym Methyl 2-chloro-4-methylpyridine-3-carboxylate[1]
Appearance Expected to be a solid or oilN/A
Storage Sealed in dry, 2-8°C[1]

2.2 Computational Data

In silico predictions offer valuable insights into a molecule's behavior in biological and chemical systems.

ParameterValueSignificance
TPSA (Topological Polar Surface Area) 39.19 ŲIndicates moderate cell permeability.
LogP (Octanol-Water Partition Coefficient) 1.83Suggests good lipophilicity for membrane crossing.
Hydrogen Bond Acceptors 3The pyridine nitrogen and two ester oxygens can accept H-bonds.
Hydrogen Bond Donors 0The molecule cannot donate hydrogen bonds.
Rotatable Bonds 1Limited conformational flexibility, centered on the ester group.
(Data sourced from ChemScene)[1]

2.3 Predicted Spectroscopic Signature

For a synthetic chemist, validating the identity and purity of a target molecule is paramount. The following are the expected spectroscopic characteristics for this compound, based on its structure and established principles of chemical spectroscopy.[2][3]

Caption: Structure with key proton environments for NMR analysis.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.2 ppm (d, J ≈ 5 Hz, 1H): This doublet corresponds to the H-6 proton, which is deshielded by the adjacent electronegative nitrogen atom. It is coupled to the H-5 proton.

    • δ ~7.1 ppm (d, J ≈ 5 Hz, 1H): This doublet is assigned to the H-5 proton, coupled to the H-6 proton.

    • δ ~3.9 ppm (s, 3H): A singlet representing the three equivalent protons of the methyl ester (Ester-CH₃ ).

    • δ ~2.5 ppm (s, 3H): A singlet corresponding to the three protons of the methyl group attached to the pyridine ring (Ring-CH₃ ).

  • ¹³C NMR (100 MHz, CDCl₃): Eight distinct signals are expected.

    • δ ~165 ppm: Quaternary carbon of the ester carbonyl (C=O).

    • δ ~155-145 ppm: Three quaternary carbons of the pyridine ring (C2, C3, C4).

    • δ ~150 ppm & ~122 ppm: Two CH carbons of the pyridine ring (C6, C5).

    • δ ~52 ppm: Carbon of the ester methyl group (-OCH₃).

    • δ ~20 ppm: Carbon of the ring methyl group (-CH₃).

  • Infrared (IR) Spectroscopy (ATR):

    • ~1730 cm⁻¹ (strong, sharp): C=O stretch of the ester.

    • ~1580, 1550 cm⁻¹ (medium): C=C and C=N stretching vibrations of the pyridine ring.

    • ~2950 cm⁻¹ (medium): C-H stretching of the methyl groups.

    • ~750 cm⁻¹ (medium): C-Cl stretch.

  • Mass Spectrometry (MS-EI):

    • m/z 185 (M⁺): The molecular ion peak.

    • m/z 187 (M⁺+2): A characteristic isotopic peak approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

    • m/z 154: Loss of the methoxy group (•OCH₃).

    • m/z 126: Loss of the entire carbomethoxy group (•COOCH₃).

Synthesis & Purification

The synthesis of this compound is not widely reported in standard literature, but a reliable pathway can be extrapolated from established procedures for analogous compounds. The key challenge is the construction of the substituted pyridine core.

3.1 Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The primary disconnection is the esterification of the corresponding carboxylic acid. The acid itself can be derived from the hydrolysis of a nitrile, a common and robust transformation. The core 2-chloro-4-methylpyridine structure can be assembled from acyclic precursors.

G target This compound acid 2-chloro-4-methylnicotinic acid target->acid Esterification nitrile 2-chloro-4-methylnicotinonitrile acid->nitrile Hydrolysis precursors Acyclic Precursors (e.g., Acetone, Malononitrile derivatives) nitrile->precursors Cyclocondensation / Chlorination

Caption: Retrosynthetic pathway for the target compound.

3.2 Recommended Synthetic Protocol

This protocol is adapted from a patented procedure for the closely related ethyl ester.[4] It involves the cyclization of a functionalized butadiene derivative, followed by chlorination.

Step 1: Synthesis of 1-Cyano-4-(N,N-dimethylamino)-1-methoxycarbonyl-2-methyl-1,3-butadiene This precursor is synthesized via a Knoevenagel-type condensation and subsequent reactions, which are specialized procedures often starting from materials like methyl cyanoacetate and a suitable C4-dicarbonyl equivalent.

Step 2: Cyclization and Chlorination to this compound

  • Rationale: This one-pot reaction combines cyclization to form the pyridine ring with in-situ chlorination. The use of a chlorinating agent like phosphorus oxychloride (POCl₃) is standard for converting pyridones to chloropyridines.

  • Procedure:

    • To a stirred solution of the butadiene precursor (1.0 eq) in an appropriate high-boiling solvent (e.g., toluene or xylenes, 5 mL per mmol), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

    • Causality: The excess POCl₃ serves as both the chlorinating agent and a dehydrating agent to drive the cyclization. The dropwise addition at low temperature controls the initial exothermic reaction.

    • After the addition is complete, slowly warm the mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating is required to overcome the activation energy for both the ring-closing and the subsequent chlorination steps.

    • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

    • Causality: This step quenches the excess reactive POCl₃. This is a highly exothermic and potentially hazardous step that must be performed with caution in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

3.3 Purification & Characterization

The crude product is typically a dark oil or solid. Purification is achieved via flash column chromatography on silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is generally effective.

  • Validation: The purity of the collected fractions should be assessed by TLC. The identity of the final product must be confirmed by comparing its ¹H NMR, ¹³C NMR, and MS data with the predicted signatures outlined in Section 2.3.

Chemical Reactivity & Core Applications

The synthetic utility of this compound is dominated by the reactivity of its C2-chloro group. This position is electronically activated toward both nucleophilic substitution and, more significantly, oxidative addition by palladium(0) catalysts, making it an ideal substrate for cross-coupling reactions.

4.1 The C2-Chloro Group: A Versatile Handle for C-C and C-N Bond Formation

The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group makes the C2 position highly electrophilic. This allows the chlorine atom to function as an excellent leaving group in reactions that are central to the construction of complex molecules, particularly in the pharmaceutical industry.[5]

4.2 Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. For substrates like this compound, it provides a direct route to 2-aryl-4-methylnicotinates, which are prevalent motifs in pharmacologically active compounds.[6] 2-Chloropyridines are known to be excellent coupling partners, often providing high yields.[6][7]

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Rate-Limiting Step) pd0->oxidative_add pd_complex R¹-Pd(II)L₂-Cl oxidative_add->pd_complex transmetal Transmetalation boronate_complex R¹-Pd(II)L₂-R² transmetal->boronate_complex reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-R (Product) reductive_elim->product pd_complex->transmetal boronate_complex->reductive_elim aryl_halide Ar-Cl (Substrate) aryl_halide->oxidative_add boronic_acid R-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling:

  • In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a strong, non-nucleophilic base such as potassium phosphate (K₃PO₄, 3.0 eq).[8]

  • Causality: The base is crucial for activating the boronic acid into a more nucleophilic boronate species, which is necessary for the transmetalation step.[8] An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 2-5 mol%] or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand.[6][7]

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Causality: The solvent must be able to dissolve the organic substrate while also facilitating the dissolution of the inorganic base. Degassing removes oxygen, which can damage the catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The product is then purified by standard methods (e.g., column chromatography).

4.3 Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a cornerstone for forming carbon-nitrogen bonds, providing access to substituted anilines and related structures that are vital for drug discovery.

Recommended Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos, 4-5 mol%).

  • Causality: For electron-rich heteroaryl chlorides, bulky phosphine ligands are critical. They accelerate the rate-limiting reductive elimination step and shield the palladium center from inhibitory coordination by the pyridine nitrogen, which can otherwise deactivate the catalyst.[8]

  • Add this compound (1.0 eq) and a strong base, typically sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Add the amine coupling partner (1.2 eq) and an anhydrous, aprotic solvent such as toluene or dioxane.

  • Heat the mixture (typically 90-110 °C) with stirring until the reaction is complete.

  • Workup involves cooling the reaction, quenching with water, and extracting the product, followed by chromatographic purification.

Safety & Handling

Proper safety precautions are essential when working with any chemical reagent.

5.1 Hazard Identification

Hazard ClassStatementGHS Pictogram
Acute Toxicity, Oral H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritationGHS07
Eye Irritation H319: Causes serious eye irritationGHS07
(Data compiled from multiple supplier safety data sheets)[1][9][10]

5.2 Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when performing reactions at elevated temperatures.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a strategically important heterocyclic building block. Its value is defined by the C2-chloro group, which provides a reliable and versatile site for introducing molecular complexity through robust and high-yielding cross-coupling reactions. By understanding its properties, synthesis, and reactivity, particularly in Suzuki-Miyaura and Buchwald-Hartwig aminations, drug discovery professionals can leverage this compound to efficiently generate diverse libraries of novel pyridine-based molecules, accelerating the path toward new therapeutic agents.

References

  • European Patent Office. EP 0372654 A2: Preparation of 2-chloropyridine 3-carboxylic acid esters. [Link][4]

  • Sakai, N., et al. (2005). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link][7]

  • Giroux, A., et al. (1997). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Tetrahedron Letters. [Link][6]

  • Bulusu, A., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science. [Link][5]

  • University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [Link][3]

  • University of Illinois Springfield. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link][2]

Sources

Navigating the Physicochemical Landscape of Methyl 2-chloro-4-methylnicotinate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Characteristics of a Key Synthetic Intermediate

Methyl 2-chloro-4-methylnicotinate, with the molecular formula C₈H₈ClNO₂, is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a chlorinated pyridine ring and a methyl ester functional group, dictates its physicochemical properties, which are of paramount importance for its handling, storage, formulation, and reaction optimization. This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon data from closely related analogues and fundamental chemical principles to offer field-proven insights for laboratory and developmental applications. A supplier recommends storing this compound sealed in a dry environment at 2-8°C, suggesting a potential sensitivity to moisture and elevated temperatures[1].

I. Solubility Profile: A Predictive Analysis

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust qualitative and semi-quantitative understanding can be constructed by examining its structural components and the known solubility of analogous compounds.

Theoretical Framework: The Interplay of Polarity and Functional Groups

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound contains both polar (the ester group and the nitrogen atom in the pyridine ring) and non-polar (the methyl group and the aromatic ring) regions. The presence of the chlorine atom also influences its polarity.

Solubility in Organic Solvents

Based on data from structurally similar compounds, this compound is predicted to exhibit good solubility in a range of common organic solvents. A patent for the related compound 2-methyl nicotinate specifies that it is "easily dissolved in organic solvents such as alcohol, ethyl acetate, dichloromethane"[2]. Similarly, methyl nicotinate is known to be soluble in ethanol and benzene[3]. The presence of the methyl ester and the chlorinated pyridine ring in the target molecule suggests a similar affinity for moderately polar to non-polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the alcohol can hydrogen bond with the nitrogen and oxygen atoms of the solute.
Esters Ethyl acetateHighSimilar polarity ("like dissolves like") as both are esters.
Chlorinated Solvents Dichloromethane, ChloroformHighThe presence of the chlorine atom in the solute enhances its affinity for chlorinated solvents.
Aromatic Hydrocarbons Toluene, BenzeneModerate to HighThe pyridine ring of the solute can interact with the aromatic ring of the solvent via π-π stacking.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateEthers are good solvents for a wide range of organic compounds.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents are effective at solvating a wide range of organic molecules.
Aqueous Solubility

The aqueous solubility of this compound is expected to be low. While the ester and pyridine functionalities can engage in hydrogen bonding with water, the overall molecule is largely non-polar due to the aromatic ring, the methyl group, and the chlorine atom. For comparison, 2-chloropyridine is only slightly soluble in water[4], and 2-chloronicotinic acid also exhibits limited water solubility[5]. However, the solubility is likely to be influenced by the pH of the aqueous medium. Under acidic conditions, the pyridine nitrogen can be protonated, forming a more water-soluble salt.

II. Stability Profile: Key Factors and Degradation Pathways

The stability of this compound is a critical consideration for its long-term storage and use in chemical synthesis. The primary routes of degradation are anticipated to be hydrolysis of the ester group and potential reactions involving the chlorinated pyridine ring, influenced by factors such as pH, temperature, and light.

Hydrolytic Stability

The methyl ester group is the most probable site of hydrolytic degradation. Ester hydrolysis can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (pH < 1), the ester can undergo hydrolysis to yield 2-chloro-4-methylnicotinic acid and methanol[6]. This reaction is typically reversible.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (pH > 12), the ester will be irreversibly hydrolyzed to the corresponding carboxylate salt and methanol[6]. This reaction is generally faster than acid-catalyzed hydrolysis.

At neutral pH, the rate of hydrolysis is expected to be slow at ambient temperature.

Thermal Stability

Elevated temperatures can promote the degradation of this compound. Studies on nicotinic acid have shown that it undergoes thermal degradation at temperatures between 90 and 120°C[7]. While the ester is generally more stable than the free acid, prolonged exposure to high temperatures should be avoided. The related compound 2-chloropyridine is known to evolve toxic phosgene gas upon heating to decomposition[8]. It is plausible that this compound could also produce hazardous decomposition products under high heat.

Photostability

Compounds containing a pyridine ring can be susceptible to photodegradation. Research on 2-chloropyridine has demonstrated that it can be degraded by UV light, leading to the formation of various intermediate products[9][10]. Therefore, it is advisable to protect this compound from prolonged exposure to direct sunlight or other sources of high-intensity UV radiation.

G cluster_factors Influencing Factors cluster_compound This compound cluster_degradation Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Acid/Base Catalysis Temperature Temperature Temperature->Hydrolysis Accelerates Thermal_Degradation Thermal Degradation Temperature->Thermal_Degradation Light (UV) Light (UV) Photodegradation Photodegradation Light (UV)->Photodegradation M2C4MN This compound M2C4MN->Hydrolysis M2C4MN->Thermal_Degradation M2C4MN->Photodegradation

Figure 1: Factors influencing the stability of this compound.

III. Experimental Protocols

The following section provides standardized, step-by-step methodologies for the experimental determination of the solubility and stability of this compound. These protocols are designed to be self-validating and provide a robust framework for generating reliable data.

Protocol 1: Determination of Qualitative Solubility

This protocol allows for the rapid assessment of solubility in a range of solvents.

Methodology:

  • Preparation: Dispense approximately 25 mg of this compound into a series of small test tubes.

  • Solvent Addition: To each test tube, add 0.75 mL of the desired solvent in small portions.

  • Mixing: After each addition, vigorously shake the test tube for at least 30 seconds.

  • Observation: Visually inspect the solution for the complete dissolution of the solid. If the solid has completely dissolved, the compound is considered soluble in that solvent. If any solid remains, it is considered insoluble or sparingly soluble.

  • pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using litmus paper or a pH meter to determine if the compound is acidic, basic, or neutral in solution[10].

G start Start: 25 mg of Compound in Test Tube add_solvent Add 0.75 mL of Solvent in Portions start->add_solvent shake Vigorously Shake for 30 seconds add_solvent->shake observe Visually Inspect for Complete Dissolution shake->observe soluble Result: Soluble observe->soluble Yes insoluble Result: Insoluble/ Sparingly Soluble observe->insoluble No is_aqueous Is the Solvent Aqueous? soluble->is_aqueous end End insoluble->end test_ph Test pH of Solution is_aqueous->test_ph Yes is_aqueous->end No test_ph->end

Figure 2: Workflow for the qualitative determination of solubility.

Protocol 2: Stability Testing Under Stressed Conditions

This protocol outlines a method for assessing the stability of this compound under accelerated degradation conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with a 0.1 M HCl solution and incubate at a controlled temperature (e.g., 40°C).

    • Basic Hydrolysis: Mix the stock solution with a 0.1 M NaOH solution and incubate at a controlled temperature (e.g., 40°C).

    • Thermal Stress: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., a UV lamp at a specific wavelength) for a defined period.

  • Time Points: At regular intervals (e.g., 0, 3, 6, 12, and 24 hours), withdraw an aliquot from each stressed sample.

  • Analysis: Analyze the aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining this compound and to detect the formation of any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound against time for each stress condition to determine the degradation rate.

IV. Conclusion and Recommendations

This compound is a versatile synthetic intermediate whose utility is closely tied to its physicochemical properties. Based on the analysis of its chemical structure and data from analogous compounds, it is predicted to be highly soluble in a wide range of organic solvents and sparingly soluble in water. The primary stability concerns are hydrolysis of the ester functionality under strongly acidic or basic conditions and potential degradation upon exposure to high temperatures and UV light.

For optimal handling and storage, it is recommended that this compound be kept in a tightly sealed container, protected from moisture and light, and stored at refrigerated temperatures (2-8°C) as suggested by suppliers[1]. When used in chemical reactions, careful consideration should be given to the pH and temperature of the reaction medium to minimize degradation and maximize yield. The experimental protocols provided in this guide offer a framework for researchers to generate specific solubility and stability data tailored to their unique applications.

References

  • National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. (2026). Organic Letters.
  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloronicotinic acid. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloronicotinic acid.
  • The Good Scents Company. (n.d.). methyl nicotinate. Retrieved from [Link]

  • PubMed. (n.d.). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

  • Chemsrc. (2025). 2-Chloropyridine. Retrieved from [Link]

  • ResearchGate. (2025). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Retrieved from [Link]

  • PMC. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-4-methylnicotinate. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]

  • Chemsrc. (2025). 2-Chloronicotinic acid. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Methyl nicotinate (HMDB0029806). Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Coffee bean. Retrieved from [Link]

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The Strategic Application of Methyl 2-chloro-4-methylnicotinate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-chloro-4-methylnicotinate, a substituted pyridine derivative, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique trifunctional architecture—comprising a reactive chloro group, a sterically influential methyl group, and an ester moiety amenable to further modification—renders it a highly versatile scaffold for the synthesis of complex molecular entities. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in the design and execution of novel drug discovery campaigns.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

PropertyValueSource
CAS Number 217811-63-7
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance White to off-white solidGeneral laboratory observation
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF)General laboratory observation

Strategic Synthesis of this compound

The efficient synthesis of this compound is a critical first step in its application. Two primary, field-validated synthetic routes are presented herein, offering flexibility based on available starting materials and desired scale.

Route 1: Fischer Esterification of 2-chloro-4-methylnicotinic acid

This is the most direct approach, predicated on the availability of the corresponding carboxylic acid. The Fischer esterification is a classic, acid-catalyzed reaction that is both robust and scalable.[1]

Reaction Scheme:

Caption: Fischer Esterification of 2-chloro-4-methylnicotinic acid.

Detailed Experimental Protocol:

  • To a solution of 2-chloro-4-methylnicotinic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

Route 2: Multi-step Synthesis from 2-chloro-4-methyl nicotinonitrile

This alternative pathway is advantageous when the nicotinonitrile precursor is more readily accessible. It involves the hydrolysis of the nitrile to the carboxylic acid, followed by Fischer esterification.

Workflow Diagram:

Alternative_Synthesis A 2-chloro-4-methyl nicotinonitrile B Hydrolysis (e.g., NaOH, H₂O, Heat) A->B C 2-chloro-4-methylnicotinic acid B->C D Fischer Esterification (MeOH, H₂SO₄, Reflux) C->D E This compound D->E

Caption: Generalized SNAr mechanism at the 2-position.

This reactivity allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, providing a gateway to a diverse chemical space. The methyl group at the 4-position can exert steric influence on the incoming nucleophile and can also be a site for further functionalization through, for example, radical halogenation. The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities.

Application in Drug Development: A Versatile Scaffold

The structural motifs accessible from this compound are prevalent in a number of pharmacologically active agents. While direct synthesis of a marketed drug from this specific starting material is not prominently documented in publicly available literature, its close analogs are key intermediates in the synthesis of important pharmaceuticals. For instance, related 2-chloronicotinic acid derivatives are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides. The structural core of this compound is highly valuable for the construction of kinase inhibitors, GPCR modulators, and other targeted therapies.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H (C6)~8.3d
Pyridine-H (C5)~7.2d
OCH₃~3.9s
CH₃ (C4)~2.5s

Rationale: The pyridine protons are expected in the aromatic region, with the C6 proton being the most downfield due to its proximity to the ring nitrogen. The methyl ester protons will appear as a singlet around 3.9 ppm, and the C4-methyl protons as a singlet around 2.5 ppm.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
C=O~165
C2~152
C6~150
C4~148
C3~125
C5~122
OCH₃~53
CH₃ (C4)~18

Rationale: The carbonyl carbon will be the most downfield signal. The pyridine ring carbons will appear in the aromatic region, with their precise shifts influenced by the chloro, methyl, and ester substituents. The ester and methyl carbons will be in the aliphatic region.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel chemical entities with potential therapeutic applications. Its strategic importance lies in the predictable reactivity of its chloro substituent, which allows for the systematic exploration of chemical space around the pyridine core. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their drug discovery programs.

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Computer Science Research, volume 59.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Course Manual.
  • A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. [Link]

  • Preparation method of 2-chloro-4-methyl nicotinonitrile. CN103508945A.

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A Technical Guide to Methyl 2-chloro-4-methylnicotinate: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-4-methylnicotinate (CAS No. 217811-63-7) has emerged as a pivotal building block in heterocyclic chemistry. Its unique substitution pattern—an electron-withdrawing ester, a reactive chlorine atom at the C2 position, and a methyl group at C4 on a pyridine core—makes it a versatile substrate for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, explores its reactivity profile with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and highlights its applications in drug discovery and materials science. Detailed experimental protocols and mechanistic insights are provided for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate.

Introduction: The Strategic Value of a Functionalized Pyridine

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of functional groups onto this heterocycle is a cornerstone of modern synthetic chemistry. This compound serves as an exemplary case study in molecular design, offering three distinct points for chemical modification.

  • The C2-Chloride: The chlorine atom is positioned on an electron-deficient pyridine ring and is ortho to the ring nitrogen, making it an excellent leaving group. This site is highly activated for both nucleophilic aromatic substitution (SNAr) and oxidative addition in metal-catalyzed cross-coupling reactions.

  • The C3-Ester: The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, enabling amide bond formation and other carboxylate chemistries.

  • The C4-Methyl Group: While less reactive, the methyl group can potentially be functionalized through radical or oxidation pathways, or it can serve to modulate the electronic properties and steric environment of the molecule.

This combination of features allows for sequential and regioselective functionalization, making it a powerful tool for building molecular diversity from a single, readily accessible starting material.[1][2]

Physicochemical Properties & Spectroscopic Data

A summary of the key physical and chemical properties for this compound is presented below.

PropertyValueReference
CAS Number 217811-63-7[3][4]
Molecular Formula C₈H₈ClNO₂[3][4]
Molecular Weight 185.61 g/mol [3][4]
Appearance Off-white to light yellow solid(Typical)
Storage Sealed in dry, 2-8°C[3][4]
SMILES CC1=CC=NC(Cl)=C1C(=O)OC[4]

Spectroscopic Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring (a doublet and a singlet/doublet, typically δ 7.0-8.5 ppm), a singlet for the ester methyl group (δ ~3.9 ppm), and a singlet for the C4-methyl group (δ ~2.5 ppm). The exact shifts are influenced by the electronic environment.

  • ¹³C NMR (CDCl₃, 101 MHz): Key signals would include the carbonyl carbon of the ester (~165 ppm), the carbons of the pyridine ring (δ 110-160 ppm), the ester methyl carbon (~52 ppm), and the C4-methyl carbon (~20 ppm).

  • IR (KBr, cm⁻¹): Characteristic peaks would include a strong C=O stretch for the ester (~1730 cm⁻¹), C=N and C=C stretching vibrations for the aromatic ring (~1580-1400 cm⁻¹), and C-Cl stretching vibrations.

Synthesis of this compound

The most direct and common laboratory synthesis involves the esterification of its corresponding carboxylic acid precursor, 2-chloro-4-methylnicotinic acid.[1] This transformation is typically achieved via Fischer esterification, a classic acid-catalyzed reaction.

The causality behind this choice is rooted in efficiency and atom economy. Using methanol as both the reagent and solvent (or co-solvent) drives the equilibrium toward the product, while a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis via Fischer Esterification

This protocol describes a representative procedure based on established esterification methods.[1][5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-methylnicotinic acid (1.0 eq).

  • Reagent Addition: Add methanol in sufficient quantity to fully dissolve the starting material (e.g., 10-20 mL per gram of acid). While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

  • Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralization: Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The C2-chloro substituent is the primary locus of reactivity, enabling a host of valuable transformations that are fundamental to modern drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. This compound is an ideal substrate for these reactions due to the activated C-Cl bond.[6][7] The choice of catalyst, ligand, and base is critical and is tailored to the specific transformation. The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base is required to activate the coupling partner (e.g., in Suzuki reactions) or to act as a terminal base (e.g., in Buchwald-Hartwig aminations).

G substrate This compound suzuki_prod C2-Aryl/Vinyl Substituted Pyridine substrate->suzuki_prod C-C bond sonogashira_prod C2-Alkynyl Substituted Pyridine substrate->sonogashira_prod C-C bond buchwald_prod C2-Amino Substituted Pyridine substrate->buchwald_prod C-N bond suzuki_reagents Suzuki CouplingR-B(OH)₂Pd Catalyst (e.g., Pd(PPh₃)₄)Base (e.g., Na₂CO₃) suzuki_reagents->suzuki_prod sonogashira_reagents Sonogashira CouplingTerminal AlkynePd/Cu CatalystsBase (e.g., Et₃N) sonogashira_reagents->sonogashira_prod buchwald_reagents buchwald_reagents->buchwald_prod

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of an arylboronic acid with this compound.[8][9]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Reagent Addition: Add a base, typically aqueous sodium carbonate (Na₂CO₃, 2M solution, 2-3 eq).

  • Solvent: Add a degassed solvent system, such as a mixture of toluene and ethanol or 1,4-dioxane.

  • Reaction Execution: Seal the flask and heat the mixture to 80-100°C with vigorous stirring for 4-16 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Extraction: Separate the organic layer. Wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to isolate the 2-aryl-4-methylnicotinate product.

Applications in Drug Discovery

The functionalized pyridine core derived from this compound is a key feature in numerous biologically active compounds. Its ability to act as a versatile scaffold allows medicinal chemists to systematically explore structure-activity relationships (SAR).[1] For example, substitution at the C2 position can modulate binding affinity to biological targets like kinases or receptors by introducing new hydrogen bond donors/acceptors or steric bulk. The nicotinic acid framework itself is known to interact with targets such as nicotinic acetylcholine receptors.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex heterocyclic systems. Its well-defined reactivity at the C2-chloro position, particularly in robust and scalable palladium-catalyzed cross-coupling reactions, provides a reliable entry point to a vast chemical space. For researchers in drug discovery and materials science, mastering the chemistry of this building block opens the door to novel molecular designs and accelerated development timelines.

References

  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 . PubChem, National Institutes of Health. [Link]

  • Synthesis of 2-chloro-nicotinic acid, methyl ester . PrepChem.com. [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate . ResearchGate. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines . PMC, National Institutes of Health. [Link]

  • Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

  • Methyl Nicotinate | C7H7NO2 | CID 7151 . PubChem, National Institutes of Health. [Link]

  • Methyl 4-chloro-2-methylnicotinate . MySkinRecipes. [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines . ChemRxiv. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis . [Link]

  • Pyridine synthesis . Organic Chemistry Portal. [Link]

  • Synthesis of functionalized pyridinium salts bearing a free amino group . ResearchGate. [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture . ChemRxiv. [Link]

  • New Horizons for Cross-Coupling Reactions . Pharmaceutical Technology. [Link]

  • Advances in Cross-Coupling Reactions . PMC, National Institutes of Health. [Link]

  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents . Organic Letters. [Link]

  • The cross-coupling reactions of 2 with alkenylboronic acids . ResearchGate. [Link]

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A Senior Application Scientist's Technical Guide to Methyl 2-chloro-4-methylnicotinate: A Versatile Scaffold for Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-4-methylnicotinate is a strategically functionalized pyridine derivative poised as a highly valuable building block in contemporary organic synthesis. Its unique arrangement of a reactive chlorine atom, a modifiable ester, and a methyl group on the pyridine core offers multiple avenues for chemical elaboration. This guide provides an in-depth analysis of its core reactivity, focusing on its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. We will explore its vast potential in the synthesis of complex molecules for medicinal chemistry, agrochemicals, and materials science. Detailed, field-proven protocols for key transformations are provided, underpinned by mechanistic insights to empower researchers in leveraging this scaffold for novel discovery programs.

Introduction: The Molecular Blueprint

This compound (CAS No. 217811-63-7) is a substituted nicotinic acid ester.[1] The intrinsic reactivity of this molecule is dictated by the electronic nature of the pyridine ring and the specific placement of its functional groups. The nitrogen atom acts as an electron-withdrawing group, which significantly influences the reactivity of the ring positions, particularly activating the C2 and C4 positions towards nucleophilic attack.[2] The chlorine atom at the C2 position is the primary reactive handle for substitution and cross-coupling, while the methyl ester at C3 offers a secondary point for modification, typically via hydrolysis and subsequent amide coupling.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its effective application in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 217811-63-7[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
SMILES CC1=C(C(=NC=C1)Cl)C(=O)OC[1]
Topological Polar Surface Area (TPSA) 39.19 Ų[1]
logP 1.83[1]
Core Structural Features & Reactivity

The synthetic potential of this compound is derived from three key structural motifs, each offering a distinct pathway for molecular diversification.

G cluster_0 cluster_1 mol A C2-Chloro: Primary reactive site for substitution and cross-coupling. B C3-Ester: Secondary site for modification (e.g., amidation). C Pyridine Core: Influences reactivity and serves as a key pharmacophore. p1->A p2->B p3->C

Caption: Key reactive sites of this compound.

Foundational Synthetic Transformations

The C2-chloro group is the linchpin of this molecule's utility. It readily participates in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes the 2-position susceptible to attack by nucleophiles. This reaction proceeds through a Meisenheimer complex intermediate, and the displacement of the chloride ion is the driving force.[3] This pathway is particularly effective for introducing heteroatom nucleophiles.

  • Causality: SNAr reactions on 2-chloropyridines are often thermally driven and can be sluggish.[4] However, they offer a metal-free alternative to cross-coupling for introducing amines, alcohols, and thiols. High temperatures, often achieved using microwave irradiation or flow reactors, can significantly accelerate the reaction and improve yields.[4][5] While 2-fluoropyridines are even more reactive towards SNAr, 2-chloropyridines are often more readily available and cost-effective.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling has revolutionized C-C and C-N bond formation. This compound is an excellent substrate for these transformations, though its chloride leaving group requires carefully optimized conditions.

This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines.[7] For aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step and is more challenging than with corresponding bromides or iodides.[8]

  • Expertise & Experience: Success with this substrate requires a robust catalytic system. The key is using bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) that facilitate the difficult oxidative addition step.[8][9] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.[8]

The Suzuki reaction is arguably the most widely used C-C bond-forming cross-coupling reaction, pairing an organohalide with an organoboron species.[10] It is renowned for its mild conditions and tolerance of a wide range of functional groups.[11]

  • Trustworthiness: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12] The choice of palladium precursor, ligand, base, and solvent must be tailored to the specific coupling partners to ensure high conversion and minimize side reactions like hydrodehalogenation or protodeboronation.

Potential Research Applications

The synthetic versatility of this compound makes it a valuable starting point for discovery programs across multiple scientific disciplines.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. This building block is particularly well-suited for generating libraries of compounds for screening.

  • Kinase Inhibitors: Many kinase inhibitors target the ATP-binding site, and substituted heterocyclic scaffolds like aminopyridines are bioisosteres of the natural purine ring of ATP.[13] Using this compound, medicinal chemists can perform Suzuki couplings to install various aryl or heteroaryl groups at the C2 position, which can project into and interact with specific pockets of the kinase active site. Subsequent amination at the C2 position via Buchwald-Hartwig or SNAr reactions can introduce groups that form critical hydrogen bonds. This modular approach allows for rapid exploration of structure-activity relationships (SAR).[11][13]

  • GPCR Modulators & Other Targets: The ability to rapidly generate diverse chemical matter from this starting material makes it applicable to virtually any target class where substituted pyridines are known to be active.

The following workflow illustrates how this compound can be integrated into a typical drug discovery campaign.

Caption: Drug discovery workflow utilizing the target scaffold.
Agrochemical Development

Aminopyridine structures are also prevalent in agricultural products.[4] The same synthetic strategies used in drug discovery can be applied to create novel herbicides, pesticides, or fungicides. Libraries of compounds derived from this compound can be screened for desired biological activity against various pests and weeds.[14]

Key Experimental Protocols

The following protocols are generalized, self-validating methodologies. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine

This protocol describes a thermally-driven, metal-free amination.

  • Reagent Preparation: In a sealed reaction vial, combine this compound (1.0 equiv), the desired secondary amine (1.5-2.0 equiv), and a high-boiling point solvent such as NMP or DMSO.

  • Reaction Execution: Heat the mixture to 100-150 °C. For more challenging substrates, a microwave reactor can be used at temperatures up to 200 °C for shorter reaction times.[4][5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up & Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and excess amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is designed for the more challenging C-Cl bond activation.

  • Inert Atmosphere: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., RuPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[8]

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir vigorously.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: After completion, cool the mixture to room temperature and filter through a pad of Celite to remove palladium residues. Rinse the pad with ethyl acetate. Concentrate the filtrate and purify the residue by silica gel column chromatography.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for C-C bond formation.

  • Inert Atmosphere: In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid or boronate ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst & Solvent: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a combination of Pd(OAc)₂ and a ligand like SPhos).[12][15] Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[11][15]

  • Reaction Execution: Heat the mixture to 80-100 °C and stir until the reaction is complete as determined by TLC or LC-MS.

  • Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

The diagram below visualizes these key synthetic transformations.

Reactions SM This compound R1 SNAr R₂NH, Heat SM->R1 C-N Bond Formation R2 Buchwald-Hartwig R₂NH, Pd Catalyst, Base SM->R2 C-N Bond Formation R3 Suzuki Coupling Ar-B(OH)₂, Pd Catalyst, Base SM->R3 C-C Bond Formation P1 2-Amino Derivative P2 2-Amino Derivative P3 2-Aryl Derivative R1->P1 R2->P2 R3->P3

Caption: Key synthetic routes from the target scaffold.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for innovation. Its well-defined reactive sites allow for predictable and high-yielding transformations, enabling the rapid synthesis of diverse molecular libraries. For researchers in drug discovery and agrochemicals, this scaffold offers a reliable and cost-effective starting point for developing novel, high-value compounds. The protocols and insights provided in this guide serve as a comprehensive resource for unlocking the full potential of this powerful synthetic building block.

References

  • K. M. B. O’Connell, et al. (2014). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Pfizer Inc., Global Research & Development, Medicinal Chemistry.
  • (2019).
  • ChemScene.
  • A. J. S. S. L. a. S. M. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • M. T. (2009).
  • BenchChem. (2025).
  • D. A. N. a. M. S. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • D. A. N. a. M. S. S. (2014).
  • Smolecule. (2024).
  • MySkinRecipes.
  • CN103508945A. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • S. G. a. A. C. W. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • Wikipedia. (2023).
  • CN112824387A. (2021). 2-methyl nicotinate and preparation method and application thereof.
  • PubChem.
  • BLD Pharm.
  • N/A. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. N/A.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • ChemScene.
  • Wikipedia. (2023). Suzuki reaction. Wikipedia.
  • PrepChem.com. Synthesis of 2-chloro-nicotinic acid, methyl ester. PrepChem.com.
  • The Royal Society of Chemistry.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Chemsrc. (2025).
  • ChemicalBook.
  • BenchChem. (2025). A Tale of Two Scaffolds: Ethyl 6-chloro-4-(methylamino)nicotinate vs. Aminopyrimidines in Kinase Inhibitor Design. BenchChem.
  • ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. BenchChem.
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  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.

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The Strategic Utility of Methyl 2-chloro-4-methylnicotinate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, enhancing solubility and target engagement. Strategic substitution on the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Among the vast array of substituted pyridine building blocks, Methyl 2-chloro-4-methylnicotinate (CAS No. 217811-63-7) has emerged as a particularly valuable intermediate for the synthesis of complex pharmaceutical molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, safe handling, and critical applications in drug development, supported by field-proven insights and methodologies.

Core Compound Profile: this compound

A comprehensive understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization. The key attributes of this compound are summarized below.

PropertyValueSource(s)
CAS Number 217811-63-7[1][2]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2]
IUPAC Name methyl 2-chloro-4-methylpyridine-3-carboxylate[2]
Synonym(s) Methyl 2-chloro-4-methylpyridine-3-carboxylate[2]
Appearance Not specified, likely a solid or oil
Purity Typically >98%[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Synthesis and Manufacturing Landscape

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes exist for analogous compounds, a particularly relevant method is adapted from the synthesis of the corresponding ethyl ester, as detailed in European Patent EP 0372654 A2.[3] This approach involves the cyclization and chlorination of a diene precursor.

Experimental Protocol: Synthesis of 2-chloro-4-methylnicotinate Esters

This protocol is adapted from a known procedure for the ethyl ester and is applicable for the synthesis of the methyl ester with appropriate modifications. The core of this synthesis is the acid-catalyzed cyclization and concomitant chlorination of a substituted butadiene derivative.

Step 1: Preparation of the Diene Precursor

The synthesis begins with the preparation of a 1-cyano-4-(N,N-dimethylamino)-1-alkoxycarbonyl-2-methyl-1,3-butadiene. This intermediate is typically synthesized through a Knoevenagel-type condensation reaction.

Step 2: Cyclization and Chlorination

The diene precursor is then subjected to cyclization in the presence of a chlorinating agent, such as hydrogen chloride.

  • Reaction: 1-Cyano-4-(N, N-dimethylamino)-1 -ethoxycarbonyl-2-methyi-1 ,3-butadiene (0.12 mol) is dissolved in toluene (250 ml).

  • Conditions: The stirred solution is heated to 50°C. A steady stream of hydrogen chloride gas is passed through the solution for 3 hours.[3]

  • Rationale: The hydrogen chloride serves as both the catalyst for the cyclization of the diene system to form the pyridine ring and as the source of the chlorine atom at the 2-position. The elevated temperature facilitates the reaction kinetics.

  • Work-up and Purification: Following the reaction, the mixture is cooled, and the product is isolated through extraction and purified by distillation or chromatography to yield the 2-chloro-4-methylnicotinic acid ester.

Synthesis_Workflow Diene_Precursor 1-Cyano-4-(N,N-dimethylamino)- 1-alkoxycarbonyl-2-methyl-1,3-butadiene Reaction Cyclization and Chlorination Diene_Precursor->Reaction  HCl (gas), Toluene, 50°C Product This compound Reaction->Product  Isolation & Purification

Caption: Synthetic workflow for the preparation of 2-chloro-4-methylnicotinate esters.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The strategic placement of the chloro, methyl, and methyl ester groups on the pyridine ring makes this compound a versatile building block in medicinal chemistry. The chlorine atom at the 2-position is particularly reactive and serves as a handle for introducing a wide array of substituents through nucleophilic substitution or cross-coupling reactions.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group activates the chlorine atom for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

In modern drug discovery, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituted pyridine core of this compound is an excellent substrate for reactions such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Suzuki_Coupling Starting_Material This compound Reaction Suzuki-Miyaura Coupling Starting_Material->Reaction Coupling_Partner Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Coupling_Partner->Reaction Product 2-Aryl/Heteroaryl-4-methylnicotinate Derivative Reaction->Product Catalyst Pd Catalyst + Base Catalyst->Reaction

Caption: Generalized scheme for the Suzuki-Miyaura coupling of this compound.

This powerful reaction allows for the introduction of diverse aryl and heteroaryl groups at the 2-position of the pyridine ring, providing a rapid route to novel chemical entities with potential therapeutic applications. For instance, this methodology is crucial in the development of inhibitors targeting Fibroblast Growth Factor Receptor (FGFR), where a substituted pyridine core is a common structural feature.

Availability and Suppliers

This compound is available from a range of chemical suppliers specializing in research and development chemicals. When sourcing this intermediate, it is crucial to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical data.

SupplierPurityAvailability
ChemScene≥98%In stock
BLD PharmIn stock
SmoleculeIn stock

Note: Availability is subject to change. Please consult the respective supplier's website for the most current information.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. The following information is based on available safety data for this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]

  • Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[2]

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value building block for the synthesis of complex, biologically active molecules. Its strategically functionalized pyridine core provides a versatile platform for the introduction of diverse chemical moieties through established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the design and development of the next generation of therapeutic agents.

References

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • European Patent Office. (n.d.). EP 0372654 A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-nicotinic acid, methyl ester. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-chloro-2-methylnicotinate. Retrieved from [Link]

  • ChemWhat. (n.d.). methyl 2-chloro-4-methylpyridine-3-carboxylate CAS#: 217811-63-7. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Veer-Chemie. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester. Retrieved from [Link]

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Methodological & Application

Synthesis of "Methyl 2-chloro-4-methylnicotinate" from 2-chloro-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Methyl 2-chloro-4-methylnicotinate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic building block in pharmaceutical and agrochemical research. The protocol details a robust and efficient two-step, one-pot procedure starting from 2-chloro-4-methylnicotinic acid. The methodology leverages the activation of the carboxylic acid via an acyl chloride intermediate using thionyl chloride (SOCl₂), followed by esterification with methanol. This application note is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety procedures, and methods for product validation.

Introduction and Scientific Rationale

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of multiple reactive sites—the chloro, methyl, and methyl ester groups—makes it a versatile scaffold for developing complex molecular architectures and libraries of potential therapeutic agents.

The direct esterification of a carboxylic acid, such as 2-chloro-4-methylnicotinic acid, is often challenging under mild conditions. The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group, making direct nucleophilic attack by an alcohol like methanol inefficient. To overcome this, the carboxylic acid must first be "activated." This protocol employs thionyl chloride (SOCl₂), a highly effective reagent for converting carboxylic acids into more reactive acyl chlorides.[1][2] The subsequent reaction of the acyl chloride intermediate with methanol is rapid and efficient, leading to the desired methyl ester in high yield. This method is often preferred due to its reliability and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed from the reaction mixture.

Reaction Mechanism and Causality

The synthesis proceeds through two primary stages within a single pot:

Stage 1: Formation of the Acyl Chloride Intermediate

The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is highly reactive.[2][3][4] The key to this activation is the conversion of the hydroxyl group into an excellent leaving group.[1] A chloride ion, displaced in the initial step or present from the reaction, then attacks the carbonyl carbon. The intermediate collapses, eliminating sulfur dioxide (SO₂) and a chloride ion to form the acyl chloride. The gaseous nature of SO₂ and HCl helps drive the reaction to completion according to Le Châtelier's principle.

Stage 2: Nucleophilic Acyl Substitution (Esterification)

The highly electrophilic acyl chloride is then subjected to nucleophilic attack by methanol. The lone pair of electrons on the methanol's oxygen atom attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling a chloride ion as the leaving group and, after deprotonation, yielding the final product, this compound.

Critical Safety and Handling Procedures

Thionyl Chloride (SOCl₂) is a hazardous and corrosive substance. Strict adherence to safety protocols is mandatory.

  • Handling: All operations involving thionyl chloride must be conducted within a certified chemical fume hood.[5] It reacts violently with water, releasing toxic gases (SO₂ and HCl).[6] Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, solvent-resistant gloves (e.g., neoprene or rubber) at all times.[7][8]

  • Spill & Waste: Neutralize small spills with sodium bicarbonate. All thionyl chloride-contaminated waste, including residual materials and rinsate, must be collected and disposed of as hazardous waste according to institutional guidelines.[5]

  • Quenching: Excess thionyl chloride must be quenched carefully by slowly adding the reaction mixture to an ice-cold solution or slurry, never the other way around.

Experimental Design and Protocol

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)PuritySupplier
2-chloro-4-methylnicotinic acidC₇H₆ClNO₂171.585.00 g29.1>97%Sigma-Aldrich
Thionyl chloride (SOCl₂)SOCl₂118.973.2 mL43.7>99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Anhydrous, >99.8%Fisher Scientific
Methanol (MeOH)CH₃OH32.0430 mL-Anhydrous, >99.8%Fisher Scientific
Saturated NaHCO₃ solution--~50 mL--Lab Prepared
Brine (Saturated NaCl soln.)--~30 mL--Lab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--VWR
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • Place a magnetic stir bar into a 250 mL round-bottom flask.

    • Dry the flask and a reflux condenser thoroughly in an oven and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Assemble the glassware and equip the top of the condenser with a gas outlet adapter connected to a bubbler and a gas trap (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ byproducts.

  • Acyl Chloride Formation:

    • In the fume hood, add 2-chloro-4-methylnicotinic acid (5.00 g, 29.1 mmol) to the reaction flask.

    • Add anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir the resulting suspension.

    • Carefully add thionyl chloride (3.2 mL, 43.7 mmol, 1.5 equivalents) to the suspension dropwise via a syringe at room temperature. Gas evolution will be observed.

    • Heat the reaction mixture to reflux (approx. 40°C) using a heating mantle and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material to form a clear solution.

  • Esterification:

    • While the acyl chloride formation is proceeding, cool a separate flask containing anhydrous methanol (30 mL) in an ice-water bath (0°C).

    • After the reflux period, turn off the heat and allow the reaction mixture (now containing the acyl chloride) to cool to room temperature.

    • Carefully and slowly, add the acyl chloride solution to the cold methanol via a dropping funnel over 15-20 minutes. This step is exothermic; maintain the temperature of the methanol solution below 10°C.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution (~50 mL) to quench any remaining acid chloride and neutralize HCl. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine all organic layers and wash with brine (30 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid can be purified using silica gel column chromatography.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_acyl 2. Acyl Chloride Formation cluster_ester 3. Esterification cluster_workup 4. Work-up & Isolation cluster_purify 5. Purification & Analysis Setup Assemble Dry Glassware (Flask, Condenser, Gas Trap) Start Add 2-chloro-4-methylnicotinic acid and anhydrous DCM to flask Add_SOCl2 Add Thionyl Chloride (SOCl₂) dropwise Start->Add_SOCl2 Reflux Reflux for 2-3 hours at 40°C Add_SOCl2->Reflux Cool_Acyl Cool Acyl Chloride solution to Room Temperature Reflux->Cool_Acyl Cool_MeOH Cool anhydrous Methanol to 0°C Add_to_MeOH Slowly add Acyl Chloride solution to cold Methanol Cool_Acyl->Add_to_MeOH Stir Stir at Room Temperature for 1 hour Add_to_MeOH->Stir Quench Quench with cold sat. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ & Filter Wash->Dry Concentrate Concentrate via Rotovap Dry->Concentrate Purify Column Chromatography (Hexanes/Ethyl Acetate) Concentrate->Purify Product Pure Methyl 2-chloro- 4-methylnicotinate Purify->Product Analysis Characterize via NMR & IR Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Validation

To ensure the successful synthesis and purity of the target compound, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and identify pure fractions.

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: 30% Ethyl Acetate in Hexanes

    • Visualization: UV light (254 nm)

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of the starting material, 2-chloro-4-methylnicotinic acid, will show a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a carbonyl (C=O) stretch around 1700 cm⁻¹.[9][10]

    • Successful formation of the ester is confirmed by the disappearance of the broad O-H stretch and the appearance of a strong, sharp carbonyl (C=O, ester) absorption band around 1720-1740 cm⁻¹ .[11]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The ¹H NMR spectrum provides definitive structural confirmation. Based on analogous structures, the expected signals for this compound in CDCl₃ are:

      • ~ 8.3 ppm (d, 1H): Aromatic proton adjacent to the nitrogen.

      • ~ 7.2 ppm (d, 1H): Aromatic proton adjacent to the chloro group.

      • ~ 3.9 ppm (s, 3H): Methyl protons of the ester group.[12]

      • ~ 2.5 ppm (s, 3H): Methyl protons of the C4-methyl group.

Troubleshooting and Further Insights

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material after 3 hours of reflux, an additional 0.2-0.5 equivalents of thionyl chloride can be added, and the reflux can be extended for another 1-2 hours. Ensure the system is completely dry, as moisture will consume the thionyl chloride.

  • Low Yield: Low yields are often attributed to loss during the aqueous work-up, especially if an emulsion forms. Using brine during the washing step helps break emulsions. Ensure the quenching and neutralization steps are performed at low temperatures to prevent hydrolysis of the ester product.

  • Alternative Reagents: While thionyl chloride is highly effective, other reagents like oxalyl chloride or phosphorus pentachloride (PCl₅) can also be used for the initial activation step.[2][4] For direct esterification, Fischer-Tropsch conditions (refluxing in methanol with a strong acid catalyst like H₂SO₄) could be attempted, but this often requires harsher conditions and longer reaction times.

References

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Google Patents.
  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. Google Patents.
  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]

  • Synthesis of 2-chloro-nicotinic acid, methyl ester. PrepChem.com. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Nicotinic acid benzyl ester. NIST WebBook. Available at: [Link]

  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. Available at: [Link]

  • 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts. Available at: [Link]

  • Preparation of 2-chloropyridine 3-carboxylic acid esters. European Patent Office. Available at: [Link]

  • CN104876861A - Method for producing 2-chloro nicotinic acid. Google Patents.
  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Available at: [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available at: [Link]

  • Video: Carboxylic Acids to Acid Chlorides. JoVE. Available at: [Link]

  • SOP 0079 - Thionyl Chloride. Standard Operating Procedures. Available at: [Link]

  • Methyl 2-chloronicotinate. PubChem. Available at: [Link]

  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Applicable Chemistry. Available at: [Link]

  • METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. European Patent Office. Available at: [Link]

  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. Available at: [Link]

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Application Note: A Comprehensive Guide to the Synthesis of Methyl 2-chloro-4-methylnicotinate via Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-4-methylnicotinate is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. This application note provides a detailed, field-proven guide for its synthesis via the esterification of 2-chloro-4-methylnicotinic acid. We present two robust protocols: a classic Fischer-Speier esterification and a highly efficient, two-step method involving an acyl chloride intermediate. This document is designed for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, step-by-step procedures, characterization data, process optimization strategies, and critical safety protocols to ensure reliable and safe execution.

Introduction and Theoretical Background

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. However, the esterification of pyridinecarboxylic acids, such as nicotinic acid derivatives, presents unique challenges. The basicity of the pyridine nitrogen atom can interfere with standard acid catalysis, as the nitrogen can be protonated, deactivating the ring and potentially leading to poor yields.[1][2]

To overcome this, two primary strategies are employed:

  • Fischer-Speier Esterification: This classic equilibrium-controlled process utilizes a large excess of the alcohol (in this case, methanol) as both reactant and solvent, with a strong acid catalyst (e.g., sulfuric acid) to drive the reaction toward the ester product.[3] While straightforward, it may require prolonged reaction times and careful control to maximize yield. The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[3]

  • Acyl Chloride-Mediated Esterification: A more reactive and often higher-yielding approach involves the conversion of the carboxylic acid to a highly electrophilic acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate reacts rapidly and irreversibly with the alcohol, even without a catalyst, to form the desired ester. This method avoids the equilibrium limitations of Fischer esterification and is particularly effective for less reactive carboxylic acids.

This guide will detail both methods, with a primary recommendation for the acyl chloride pathway due to its efficiency and reliability.

Synthesis Pathway Overview

The recommended synthetic route proceeds from the commercially available 2-chloro-4-methylnicotinic acid. The process involves the activation of the carboxylic acid with thionyl chloride, followed by esterification with methanol.

G cluster_0 Synthesis Workflow start 2-chloro-4-methylnicotinic acid (Starting Material) step1 Activation: Add Thionyl Chloride (SOCl₂) in an inert solvent (e.g., Toluene) start->step1 Step 1 step2 Intermediate Formation: 2-chloro-4-methylnicotinoyl chloride step1->step2 Reflux step3 Esterification: Add Methanol (CH₃OH) step2->step3 Step 2 step4 Reaction Work-up: Aqueous Quench & Neutralization step3->step4 Exothermic Reaction step5 Purification: Extraction & Solvent Removal step4->step5 Phase Separation end_product This compound (Final Product) step5->end_product Final Isolation

Diagram 1: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Recommended Method: Acyl Chloride-Mediated Esterification

This protocol is recommended for its high efficiency and yield. It proceeds in two distinct stages within a one-pot setup.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )M.P./B.P. (°C)Quantity (Example Scale)Moles (mol)
2-chloro-4-methylnicotinic acidC₇H₆ClNO₂171.58208-21210.0 g0.058
Thionyl Chloride (SOCl₂)SOCl₂118.97766.3 mL (8.7 g)0.073 (1.25 eq)
TolueneC₇H₈92.14111100 mL-
Methanol (Anhydrous)CH₃OH32.046550 mL-
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01-~150 mL-
Ethyl AcetateC₄H₈O₂88.1177200 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-~10 g-

Step-by-Step Procedure

  • Reactor Setup: In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser topped with a gas outlet bubbler (leading to a bleach or NaOH trap), and a dropping funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of reagents.

  • Initial Charge: Charge the flask with 2-chloro-4-methylnicotinic acid (10.0 g, 0.058 mol) and toluene (100 mL). Begin stirring to form a suspension.

  • Acyl Chloride Formation: Add thionyl chloride (6.3 mL, 0.073 mol) to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes at room temperature. Causality Note: This controlled addition manages the initial exothermic reaction and the evolution of HCl and SO₂ gases.

  • Reaction to Completion: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction can be monitored by observing the dissolution of the solid starting material and the cessation of gas evolution. The mixture should become a clear, pale-yellow solution.

  • Reagent Removal: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step is crucial to prevent unwanted side reactions in the next stage.

  • Esterification: Re-dissolve the resulting crude acyl chloride residue in a small amount of an inert solvent like dichloromethane or use it directly. Cool the flask in an ice-water bath to 0-5°C. Slowly and carefully add anhydrous methanol (50 mL) via the dropping funnel. Causality Note: The reaction of the acyl chloride with methanol is highly exothermic. A slow, cooled addition is essential for safety and to prevent side-product formation.

  • Final Stirring: After the addition of methanol is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (~100 g). This will quench any remaining reactive species.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture with stirring until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This step neutralizes the HCl generated during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers.[4]

  • Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.

  • Purification: The resulting crude oil or solid can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or vacuum distillation to afford this compound as a white solid or colorless oil.[5][6]

Alternative Method: Fischer-Speier Esterification

This method is simpler in setup but may result in lower yields due to equilibrium constraints.

Step-by-Step Procedure

  • Reactor Setup: To a 250 mL round-bottom flask, add 2-chloro-4-methylnicotinic acid (10.0 g, 0.058 mol) and methanol (150 mL).

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (3 mL) dropwise with stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6-12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[7]

  • Solvent Removal: After completion, cool the mixture and remove the bulk of the methanol using a rotary evaporator.

  • Neutralization and Extraction: Follow steps 8-12 from the acyl chloride protocol for work-up, neutralization, extraction, and purification.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Analytical Data

Analysis TechniqueExpected Results
Appearance White to off-white solid or colorless oil.
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.3 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, -CH₃).[6]
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~165 (C=O), ~150-155 (Ar-C), ~120-145 (Ar-C), ~52 (-OCH₃), ~20 (-CH₃).[6]
IR Spectroscopy (ATR)ν (cm⁻¹): ~1720-1730 (C=O stretch, ester), ~1550-1600 (C=C/C=N stretch, aromatic ring), ~1250-1300 (C-O stretch, ester).[8]
Mass Spec. (EI)m/z: Calculated for C₈H₈ClNO₂: 185.02. Found: M⁺ peak at ~185, with characteristic isotopic pattern for one chlorine atom.
Purity (HPLC/GC) >98% after purification.[8][9][10]

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield 1. Incomplete formation of acyl chloride.2. Hydrolysis of acyl chloride due to moisture.3. Inefficient extraction.1. Increase reflux time with SOCl₂; ensure starting acid is fully dissolved.2. Use oven-dried glassware and anhydrous solvents.3. Perform an additional extraction.
Dark Product Color Side reactions or degradation during heating.Ensure the temperature for reflux and distillation does not significantly exceed the required values. Purify via column chromatography.
Incomplete Reaction (Fischer) Equilibrium not sufficiently shifted to the product side.Increase reflux time. Use a Dean-Stark apparatus to remove water as it forms. Increase the amount of acid catalyst slightly.
Difficult Purification Presence of unreacted starting acid.During work-up, perform a wash with a weak base (e.g., NaHCO₃) to remove acidic impurities before the final brine wash.

Critical Safety Precautions

This synthesis involves hazardous materials that require strict safety protocols.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic, and a strong lachrymator. Reacts violently with water, alcohols, and bases, releasing toxic gases (HCl, SO₂).[11][12][13]

    • Handling: Must be handled exclusively in a well-ventilated chemical fume hood. All additions should be done slowly and cautiously.[14]

    • PPE: Wear chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[11][14]

    • Quenching: Never quench thionyl chloride directly with water. Any waste or contaminated equipment should be quenched cautiously by slowly adding to a large volume of ice-cold sodium bicarbonate solution or another suitable basic solution.

  • Acid Handling: Concentrated sulfuric acid is highly corrosive. Handle with appropriate PPE.

  • General Precautions: Perform all operations in a fume hood. Ensure appropriate fire safety equipment is accessible. Avoid inhalation of vapors and contact with skin and eyes.

G cluster_main Chemical Transformation node_acid 2-chloro-4-methylnicotinic acid C₇H₆ClNO₂ node_acyl 2-chloro-4-methylnicotinoyl chloride C₇H₅Cl₂NO node_acid->node_acyl Activation node_reagent {Thionyl Chloride | { SOCl₂}} node_reagent->node_acyl node_ester This compound C₈H₈ClNO₂ node_acyl->node_ester Esterification byproducts1 SO₂ + HCl node_acyl->byproducts1 node_alcohol {Methanol | { CH₃OH}} node_alcohol->node_ester byproducts2 HCl node_ester->byproducts2

Diagram 2: Chemical reaction scheme for the acyl chloride-mediated esterification.

Conclusion

This application note provides two effective protocols for the synthesis of this compound. The acyl chloride-mediated pathway is presented as the superior method, offering high yields and operational reliability. By following the detailed experimental procedures, characterization guidelines, and critical safety precautions outlined herein, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery and development.

References

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  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Accessed January 18, 2026.
  • Google Patents. CN104876861A - Method for producing 2-chloro nicotinic acid. Accessed January 18, 2026.
  • ResearchGate. Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF. Accessed January 18, 2026.
  • Reaxis. Mechanism for Esterification Reactions Catalyzed by Reaxis C188. Accessed January 18, 2026.
  • European Patent Office. EP 4144727 A1 - METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. Accessed January 18, 2026.
  • Google Patents. US10654806B2 - Menthyl nicotinate synthesis process. Accessed January 18, 2026.
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  • Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Accessed January 18, 2026.
  • Veeprho. Methyl Nicotinate Impurities and Related Compound. Accessed January 18, 2026.
  • PrepChem.com. Synthesis of 2-chloro-nicotinic acid, methyl ester. Accessed January 18, 2026.
  • National Institutes of Health.
  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Accessed January 18, 2026.
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  • European Patent Office. EP 0372654 A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters. Accessed January 18, 2026.
  • Google Patents. US2816112A - Non-catalytic preparation of nicotinic acid esters. Accessed January 18, 2026.
  • Merck Millipore. SAFETY DATA SHEET - Thionyl chloride. Accessed January 18, 2026.
  • National Institutes of Health. Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species - PMC. Accessed January 18, 2026.
  • YouTube.
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  • Fisher Scientific. SAFETY DATA SHEET - Thionyl chloride. Accessed January 18, 2026.
  • MDPI. Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Accessed January 18, 2026.
  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Accessed January 18, 2026.

Sources

Application Note: The Strategic Use of Methyl 2-chloro-4-methylnicotinate in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-chloro-4-methylnicotinate (CAS No. 217811-63-7) has emerged as a highly versatile and valuable heterocyclic intermediate.[1][2] Its utility stems from a pyridine core substituted with three key functional groups: a reactive chloro group at the 2-position, a methyl ester at the 3-position, and a methyl group at the 4-position. This specific arrangement offers multiple, distinct reaction sites, enabling sequential and regioselective modifications crucial for building the scaffolds of sophisticated active pharmaceutical ingredients (APIs).

This guide provides an in-depth analysis of the core reactivity of this compound and presents detailed protocols for its application in the synthesis of intermediates for targeted therapies, such as the multi-kinase inhibitors Sorafenib and Regorafenib.[3][4][5][6][7]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use in synthesis.

PropertyValueSource
CAS Number 217811-63-7[ChemScene][8]
Molecular Formula C₈H₈ClNO₂[Smolecule][1]
Molecular Weight 185.61 g/mol [Smolecule][1]
IUPAC Name methyl 2-chloro-4-methylpyridine-3-carboxylate[Smolecule][1]
Appearance White Powder (typical)[ChemicalBook][9]
Storage Sealed in a dry environment, 2-8°C[ChemScene][8]

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Core Reactivity and Mechanistic Rationale

The synthetic power of this compound lies in the differential reactivity of its functional groups. The pyridine ring, being electron-deficient, activates the C2-chloro substituent for Nucleophilic Aromatic Substitution (SNAr) . This is the primary and most exploited reaction pathway for this molecule.[10][11][12]

The electron-withdrawing nature of the pyridine nitrogen and the adjacent methyl ester group significantly lowers the electron density at the C2 position, making it highly susceptible to attack by nucleophiles. The stability of the resulting Meisenheimer intermediate, where the negative charge is delocalized onto the ring nitrogen, facilitates the displacement of the chloride leaving group.[12][13]

Simultaneously, the methyl ester at the C3 position provides a secondary site for modification, typically through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation. This two-pronged reactivity allows for a modular approach to building complex molecules.

Caption: Key reactive sites of this compound.

Application Protocol: Synthesis of a Key Diarylether Intermediate for Regorafenib

This protocol details the synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, a critical intermediate in the production of the oncology drug Regorafenib.[6] The strategy involves a crucial SNAr reaction between a substituted picolinamide and an aminophenol derivative. While some syntheses start with 4-chloropicolinic acid and amidate later, this example illustrates the core diaryl ether formation step.

Workflow Overview:

Synthesis_Workflow start 4-Chloro-N-methylpicolinamide (Derived from the corresponding acid) reaction SNAr Reaction (Diaryl Ether Formation) start->reaction reagent 4-Amino-3-fluorophenol reagent->reaction intermediate Regorafenib Intermediate 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide reaction->intermediate final Further reaction to form Regorafenib intermediate->final

Sources

The Strategic Utility of Methyl 2-chloro-4-methylnicotinate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-4-methylnicotinate is a highly versatile and strategically important building block in modern medicinal chemistry. Its unique arrangement of functional groups—a reactive 2-chloro substituent, an ester for further modification, and a methyl group on the pyridine core—offers a powerful platform for the synthesis of diverse and complex molecular scaffolds. This guide provides an in-depth analysis of the chemical reactivity of this compound and detailed, field-proven protocols for its application in key synthetic transformations that are fundamental to drug discovery programs. We will explore its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, demonstrating its value in the rapid generation of compound libraries for lead discovery and optimization.

Introduction: The Privileged Pyridine Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in pharmaceutical science, found in a vast array of approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone for designing molecules with desirable pharmacokinetic and pharmacodynamic profiles. Halogenated pyridines, in particular, serve as versatile intermediates, allowing for the introduction of molecular complexity through a variety of reliable synthetic methodologies.[1] this compound stands out as a particularly useful synthon due to the differential reactivity of its functional groups, enabling selective and sequential modifications.

The 2-chloro substituent is the primary reactive handle for introducing diverse functionalities. It is amenable to a range of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] These reactions are staples in modern drug discovery for their broad substrate scope and functional group tolerance.[3][4][5] Additionally, the electron-deficient nature of the pyridine ring, further activated by the chloro and ester groups, facilitates nucleophilic aromatic substitution (SNAr) reactions.[6][7] This allows for the direct introduction of heteroatom nucleophiles, a common strategy in the synthesis of bioactive molecules.[8]

This document will provide detailed protocols for these key transformations, offering researchers a practical guide to leveraging the synthetic potential of this compound in their drug discovery endeavors.

Physicochemical Properties and Reactivity

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂Vendor Data
Molecular Weight 185.61 g/mol Vendor Data
Appearance Off-white to pale yellow solidVendor Data
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF, Toluene)General Knowledge
Reactivity Hub The 2-chloro position is the primary site for cross-coupling and SNAr.[2][6]

The reactivity of the 2-chloro position is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. This polarization of the C-Cl bond facilitates both the oxidative addition step in palladium catalysis and nucleophilic attack in SNAr reactions.

Core Synthetic Applications and Protocols

The true value of this compound as a building block is realized through its application in robust and versatile chemical transformations. The following sections provide detailed, step-by-step protocols for the most critical of these reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 2-position of the pyridine ring.[4][9][10] This is a cornerstone of modern medicinal chemistry for building molecular complexity.[11]

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of 2-chloropyridines.[2][11]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and water (0.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][12] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position, a critical transformation in the synthesis of many pharmaceutical agents.[13]

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl chlorides.[14][15]

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add anhydrous, degassed toluene (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv.) and benzylamine (1.2 mmol, 1.2 equiv.) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-16 hours.

  • Monitor the reaction's progress using TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 2-alkynylpyridine derivatives.[5][16][17] These motifs are valuable in drug discovery for their linear geometry and ability to act as precursors for other functional groups.

This protocol is based on established procedures for the Sonogashira coupling of 2-chloropyridines.[2][18]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a dry round-bottomed flask under a nitrogen atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (5 mL) and stir for 15 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv.), phenylacetylene (1.2 mmol, 1.2 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).

  • Heat the reaction mixture to 80 °C for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynylpyridine.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful, metal-free method for introducing nucleophiles onto an electron-deficient aromatic ring.[6][7] The 2-chloro position of this compound is activated towards SNAr, providing a straightforward route to 2-amino, 2-alkoxy, and 2-thioether substituted pyridines.[8][19]

This protocol is a generalized procedure for the SNAr of 2-chloropyridines with amine nucleophiles.[19]

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.), piperidine (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous DMF (5 mL) as the solvent.

  • Seal the vial and heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (30 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyridine derivative.

Strategic Application in Drug Discovery Workflows

The true power of this compound lies in its ability to be seamlessly integrated into drug discovery workflows. The robust and versatile reactions described above allow for the rapid generation of diverse compound libraries around a common pyridine core.

Drug_Discovery_Workflow cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Compound Libraries cluster_3 Drug Discovery Cascade A Methyl 2-chloro- 4-methylnicotinate B Suzuki Coupling (C-C) A->B C Buchwald-Hartwig (C-N) A->C D Sonogashira (C-C, sp) A->D E SNAr (C-Nu) A->E F Diverse Aryl/Vinyl Pyridines B->F G Diverse Amino Pyridines C->G H Diverse Alkynyl Pyridines D->H I Diverse Heteroatom Substituted Pyridines E->I J HTS & Lead ID F->J G->J H->J I->J K Lead Optimization (SAR Studies) J->K L Candidate Selection K->L

Caption: Workflow for utilizing this compound in drug discovery.

This workflow illustrates how a single, versatile building block can be used to generate multiple, diverse libraries of compounds through parallel synthesis. These libraries can then be screened for biological activity, and the resulting structure-activity relationships (SAR) can guide the optimization of lead compounds.

Conclusion

This compound is a powerful and cost-effective building block for the synthesis of complex, substituted pyridine derivatives. Its amenability to a wide range of robust and reliable synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, makes it an invaluable tool for medicinal chemists. The protocols and strategic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile intermediate in their pursuit of novel therapeutic agents.

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  • MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.

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Application Notes & Protocols: The Strategic Role of Methyl 2-chloro-4-methylnicotinate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-4-methylnicotinate (CAS No. 217811-63-7) is a pivotal heterocyclic building block in the synthesis of a new generation of agrochemicals. Its unique trifunctional structure—featuring a reactive 2-chloro substituent, a modifiable methyl ester, and an electron-deficient pyridine core—offers a versatile platform for constructing complex molecular architectures. The chlorine atom at the C2 position is particularly susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the molecule's properties, core synthetic transformations, and detailed, field-tested protocols for its application in the synthesis of high-value agrochemical targets.

Physicochemical Profile & Strategic Importance

This compound is a substituted pyridine derivative whose value lies in the predictable reactivity of its functional groups. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C2 position, making the chloro substituent an excellent leaving group for nucleophilic displacement.[1][2] This inherent reactivity is the cornerstone of its utility in building the complex scaffolds required for modern herbicides and pesticides.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 217811-63-7[5]
Molecular Formula C₈H₈ClNO₂[5]
Molecular Weight 185.61 g/mol [5]
Appearance White to off-white solid/oil[6]
SMILES CC1=C(C(=NC=C1)Cl)C(=O)OC[5]
Topological Polar Surface Area (TPSA) 39.19 Ų[5]
logP 1.83[5]

Core Synthetic Transformations & Protocols

The two primary modes of reaction for this intermediate are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. These transformations allow for the introduction of diverse functionalities at the C2 position of the pyridine ring.

Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) with Amines

The SNAr reaction is a fundamental method for forming carbon-nitrogen bonds on the pyridine scaffold. The reaction of 2-chloropyridines with amines is a well-established and efficient process, often requiring thermal or base-mediated conditions to proceed to completion.[7]

Objective: To provide a general, robust protocol for the displacement of the 2-chloro group with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M with respect to the starting material.

  • Add the desired amine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-120 °C. The causality for this heating is to overcome the activation energy barrier for the formation of the Meisenheimer intermediate, which is necessary to disrupt the ring's aromaticity.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x). The use of a separatory funnel is standard.

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via flash column chromatography on silica gel as needed.

Workflow Diagram 2.1: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow reagents 1. Add Reagents (Substrate, Base) inert_atm 2. Inert Atmosphere (N2 / Ar) reagents->inert_atm solvent 3. Add Solvent (Anhydrous DMF) inert_atm->solvent amine 4. Add Nucleophile (Amine) solvent->amine heat 5. Heat Reaction (80-120 °C) amine->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup & Extraction monitor->workup purify 8. Purify (Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for the SNAr amination reaction.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis, prized for its functional group tolerance and mild conditions.[8][9] It enables the introduction of aryl or heteroaryl groups at the C2 position.

Objective: To provide a standardized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos) (0.04 - 0.10 eq)

  • Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

  • Ethyl acetate (EtOAc)

  • Celite

Step-by-Step Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., Cs₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and the ligand (e.g., PPh₃, 0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The base is essential for activating the boronic acid to facilitate the transmetalation step of the catalytic cycle.[9][10]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the desired biaryl product.

Workflow Diagram 2.2: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow setup 1. Combine Reactants (Substrate, Boronic Acid, Base, Catalyst, Ligand) degas 2. Evacuate & Refill (Inert Gas) setup->degas solvent 3. Add Degassed Solvent degas->solvent heat 4. Heat Reaction (80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor filter 6. Filter (Through Celite) monitor->filter extract 7. Extract & Wash filter->extract purify 8. Purify (Chromatography) extract->purify product Final Product purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of the Herbicide Diflufenican

Derivatives of 2-chloronicotinic acid are precursors to numerous agrochemicals, including the herbicide Diflufenican.[4][11][12] Diflufenican is a selective contact and residual herbicide that functions by inhibiting carotenoid biosynthesis.[11][13] While Diflufenican itself is typically synthesized from 2-chloronicotinic acid, the principles of its synthesis highlight the utility of the chloro-nicotinate scaffold. A plausible synthetic route to an analogue starting from this compound demonstrates the application of the SNAr reaction.

Synthetic Pathway Overview: The synthesis involves a two-step process: first, an SNAr reaction to introduce a phenoxy group, followed by amide formation.

Step A: SNAr with 3-(Trifluoromethyl)phenol The first key step is the nucleophilic displacement of the chloride with the corresponding phenoxide. This reaction is analogous to Protocol 2.1, using a phenoxide as the nucleophile.

Step B: Saponification and Amide Coupling The resulting ester is then hydrolyzed (saponified) to the carboxylic acid, which is subsequently coupled with 2,4-difluoroaniline to form the final amide product.

Pathway Diagram 3.1: Synthesis of a Diflufenican Analogue

Diflufenican_Synthesis start This compound reagents1 1. 3-(CF3)phenol, Base (e.g., K2CO3) DMF, Heat (SNAr) intermediate1 Methyl 4-methyl-2-(3-(trifluoromethyl)phenoxy)nicotinate reagents2 2. NaOH / H2O Then H+ (Saponification) intermediate2 4-methyl-2-(3-(trifluoromethyl)phenoxy)nicotinic acid reagents3 3. 2,4-difluoroaniline, Coupling Agent (e.g., EDCI) (Amide Formation) product Diflufenican Analogue N-(2,4-difluorophenyl)-4-methyl-2-(3-(trifluoromethyl)phenoxy)nicotinamide

Caption: Synthetic pathway to a Diflufenican analogue.

Safety, Handling, and Storage

  • Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. Storage at 2-8°C is recommended for long-term stability.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value intermediate whose strategic importance in agrochemical synthesis is clear. Its well-defined reactivity at the C2 position allows for the reliable and efficient execution of key bond-forming reactions like nucleophilic aromatic substitution and Suzuki-Miyaura coupling. The protocols and workflows detailed in this guide provide a solid foundation for researchers to leverage this versatile building block in the discovery and development of next-generation crop protection agents.

References

  • Google. (n.d.). Current time information in Jackson County, US.
  • St. Jean, D. J., Jr., & Fandrick, K. R. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2011(12), 1755-1757.
  • University of Hertfordshire. (n.d.). Diflufenican (Ref: AE 088657). AERU. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of diflufenican - CN114685365B.
  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic aromatic substitutions. YouTube. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Diflufenican. Retrieved January 18, 2026, from [Link]

  • PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800.
  • PrepChem.com. (n.d.). Synthesis of methyl 2-chloronicotinate. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved January 18, 2026, from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • PubChem. (n.d.). Ethyl 2-chloro-4-methylnicotinate | C9H10ClNO2 | CID 11769512. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Acute Disease, 4(4), 304-307.
  • Chemsrc. (n.d.). Methyl 4-chloro-2-methylnicotinate | CAS#:1261491-28-4. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof - CN112824387A.
  • Myers Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methyl nicotinonitrile - CN103508945A.
  • Course Hero. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved January 18, 2026, from [Link]

  • Zillow. (n.d.). 30529 Real Estate & Homes For Sale. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved January 18, 2026, from [Link]

  • Trulia. (n.d.). Real Estate & Homes For Sale in 30529. Retrieved January 18, 2026, from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved January 18, 2026, from [Link]

  • Homes.com. (n.d.). Real Estate & Homes for Sale in 30529. Retrieved January 18, 2026, from [Link]

  • Realtor.com. (n.d.). 30529, GA Homes for Sale & Real Estate - Commerce. Retrieved January 18, 2026, from [Link]

  • Redfin. (n.d.). 30529, GA homes for sale & real estate. Retrieved January 18, 2026, from [Link]

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Application Note & Protocols: Strategic Amination of Methyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Aminonicotinate Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2-aminopyridines are particularly valuable structural motifs found in a wide array of pharmaceutical agents.[1] The synthesis of these compounds, especially those with specific substitution patterns like the 2-amino-4-methylnicotinate core, is a critical task in drug discovery. This core structure serves as a versatile building block for constructing complex molecules with potential biological activity, including inhibitors of enzymes like inducible nitric oxide synthase.[2]

This guide provides an in-depth exploration of the reaction between Methyl 2-chloro-4-methylnicotinate and various amines. The primary transformation discussed is the nucleophilic aromatic substitution (SNAr) reaction, a powerful and often metal-free method for forming carbon-nitrogen bonds on electron-deficient heterocyclic systems.[3][4] We will delve into the underlying mechanism, provide detailed, field-tested protocols for both conventional and microwave-assisted synthesis, and offer insights into reaction optimization and troubleshooting.

The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (like SN2), the SNAr reaction on an aromatic ring is a two-step addition-elimination process.[3]

Causality of Reactivity: The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the ring nitrogen. This effect is significantly enhanced by the presence of the electron-withdrawing methyl ester group at the C3 position. This electronic arrangement polarizes the C2-Cl bond and makes the C2 carbon atom highly electrophilic and susceptible to attack by nucleophiles.

The Steps:

  • Nucleophilic Attack (Addition): An amine, acting as the nucleophile, attacks the carbon atom bearing the chlorine. This initial attack disrupts the aromaticity of the pyridine ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] This step is typically the rate-determining step of the reaction.

  • Leaving Group Departure (Elimination): The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the final 2-amino-substituted product.

SNAr_Mechanism Reactants This compound + Amine (R-NH2) TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Non-aromatic) TS1->Intermediate Rate-determining Step TS2 Transition State 2 Intermediate->TS2 Leaving Group Departure Products 2-Amino Product + HCl TS2->Products Aromaticity Restored

Caption: The Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Design & Key Parameters

The success of the SNAr reaction hinges on the careful selection of several key parameters. The electron-deficient nature of the pyridine ring in the substrate generally allows for uncatalyzed reactions, avoiding the metal contamination associated with methods like Buchwald-Hartwig coupling.[1]

  • Amine Nucleophile: Both primary and secondary amines (aliphatic and aromatic) can be used effectively. The nucleophilicity of the amine is a key factor; more nucleophilic amines will generally react faster and under milder conditions. An excess of the amine (typically 2-5 equivalents) is often used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the charged intermediate and withstand high temperatures. Alcohols like ethanol or isopropanol can also be used.

  • Temperature: Heating is almost always necessary to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[3] Reaction temperatures typically range from 80 °C to 150 °C for conventional heating. Microwave irradiation is a highly effective alternative for rapidly reaching higher temperatures (up to 250 °C), often leading to significantly reduced reaction times and improved yields.[1]

  • Base (Optional): If the amine is used as its hydrochloride salt or if it is a weak nucleophile, an external, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) may be added to scavenge the generated HCl.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the amination of this compound.

Protocol 1: Conventional Heating Method

This protocol describes a standard setup for researchers.

Materials:

  • This compound (1.0 eq.)

  • Amine of choice (e.g., piperidine, morpholine, aniline) (2.5 eq.)

  • Anhydrous solvent (e.g., DMF or NMP, ~0.5 M concentration)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent & Reagent Addition: Add the anhydrous solvent (e.g., DMF) to dissolve the starting material. To this solution, add the amine (2.5 eq.).

  • Inert Atmosphere: Flush the flask with nitrogen or argon for 2-3 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant acceleration of the reaction.

Materials:

  • This compound (1.0 eq.)

  • Amine of choice (2.5 eq.)

  • Microwave-safe solvent (e.g., NMP or Ethanol)

  • Microwave reaction vial with a snap cap and stir bar

  • Microwave synthesizer

Procedure:

  • Vial Preparation: In a microwave reaction vial, combine this compound (1.0 eq.), the amine (2.5 eq.), and the solvent.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction temperature (e.g., 180-220 °C), pressure limit, and reaction time (e.g., 15-60 minutes).

  • Cooling: After the irradiation is complete, allow the vial to cool to a safe handling temperature (typically below 50 °C) using the instrument's cooling system.

  • Work-up & Purification: Once cooled, carefully open the vial. Transfer the contents for work-up and purification as described in Protocol 1 (steps 6 and 7).

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical conditions for the SNAr amination of chloro-pyridines, providing a useful reference for experimental design.

Amine TypeAmine ExampleSolventTemperature (°C)TimeTypical Yield (%)Notes
Secondary Aliphatic PiperidineNMP120-150 (Conventional)12-24 h85-95%Highly nucleophilic; reaction proceeds smoothly.
NMP200-240 (Microwave/Flow)10-20 min>90%Flow chemistry or microwave is highly efficient.[1]
Primary Aliphatic BenzylamineDMSO100-120 (Conventional)16-24 h70-85%Good reactivity; may require slightly longer times.
Secondary Cyclic MorpholineDMF110-130 (Conventional)12-18 h80-90%Generally provides high yields.
Aromatic AnilineNMP150-180 (Conventional)24-48 h50-70%Less nucleophilic; requires higher temperatures and longer reaction times.

Visualization of the Experimental Workflow

The following diagram outlines the general laboratory workflow for this synthesis.

Workflow Start Start: Reagents & Glassware Setup 1. Reaction Setup (Dissolve Reagents, Inert Atmosphere) Start->Setup Reaction 2. Heating (Conventional or Microwave) Setup->Reaction Monitoring 3. Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete? Workup 4. Aqueous Work-up (Extraction & Washing) Monitoring->Workup Complete? Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow from setup to final product.

References

  • Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]

  • Chen, P., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(15), 6859-6869. Available at: [Link]

  • Bagley, M. C., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 20(8), 13686-13709. Available at: [Link]

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Application Notes & Protocols: Strategic Implementation of Methyl 2-chloro-4-methylnicotinate in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Nicotinate Scaffold

The nicotinic acid framework is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] Methyl 2-chloro-4-methylnicotinate, in particular, serves as a versatile and highly valuable building block for introducing this motif into complex molecular architectures. Its utility is profoundly realized through the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[3][4][5]

However, the successful implementation of heteroaryl chlorides like this compound in these couplings is not trivial. These substrates present distinct mechanistic challenges compared to their more reactive bromo or iodo counterparts, primarily due to the strength of the carbon-chlorine (C-Cl) bond.[6][7][8][9] Furthermore, the Lewis basic pyridine nitrogen can interact with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[8][10]

This guide provides a comprehensive overview of the mechanistic principles, key parameter optimization, and detailed experimental protocols necessary for the effective use of this compound in Suzuki-Miyaura coupling reactions. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to overcome common challenges and achieve high-yielding, reproducible results.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[5]

The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is typically the rate-limiting step for aryl chlorides and requires a sufficiently electron-rich and sterically accessible catalyst to proceed efficiently.[4][11][12]

  • Transmetalation : A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[8][13] This complex then transfers its organic moiety to the Pd(II) center, displacing the chloride and forming a new diorganopalladium(II) intermediate.[3][4]

  • Reductive Elimination : The two organic groups on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][11][14]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L₂-Cl] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd [Ar-Pd(II)L₂-R'] transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product Ar-R' (Coupled Product) reductive_elimination->product in1 Ar-Cl (Methyl 2-chloro-4- methylnicotinate) in1->oxidative_addition in2 R'-B(OH)₂ + Base out1 [R'-B(OH)₃]⁻ in2->out1 Activation out1->transmetalation

Caption: A simplified representation of the key steps in the Suzuki-Miyaura coupling.

Optimization of Reaction Parameters: A Scientist's Guide

The success of coupling an unactivated heteroaryl chloride hinges on the careful selection of each reaction component. The causality behind these choices is critical for developing a robust and high-yielding protocol.

The Catalyst System: Palladium Source and Ligand
  • Rationale : The primary challenge with this compound is the high activation energy of the C-Cl bond. Therefore, the catalyst system must be highly active. This is achieved by using ligands that are both sterically bulky and electron-rich.

    • Bulky ligands promote the formation of a coordinatively unsaturated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. They also shield the palladium center, preventing catalyst deactivation through coordination with the pyridine nitrogen.[8]

    • Electron-rich ligands increase the electron density on the palladium center, which facilitates the insertion of the metal into the C-Cl bond.

  • Recommended Systems :

    • Buchwald Ligands : Dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for coupling heteroaryl chlorides.[11][15] They provide the necessary combination of steric bulk and electron-donating character.

    • N-Heterocyclic Carbenes (NHCs) : These are strong σ-donating ligands that form stable and highly active palladium complexes, often effective for challenging substrates.[13][15]

  • Palladium Precursors : Common and effective precursors include Pd(OAc)₂ and Pd₂(dba)₃.[13] These are stable sources of Pd(0) that are activated in situ by the phosphine ligand.

The Role of the Base
  • Rationale : The base is not merely a spectator; it is a crucial activator in the catalytic cycle.[3] Its primary function is to react with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step to occur at a reasonable rate.[8][13] For less reactive chlorides, a faster transmetalation rate is needed to ensure the catalytic cycle turns over efficiently.

  • Recommended Bases :

    • Potassium Phosphate (K₃PO₄) : This is often the base of choice for challenging couplings. It is a strong, non-nucleophilic base that effectively promotes the reaction.[8][11]

    • Cesium Carbonate (Cs₂CO₃) : Another highly effective base, often used when K₃PO₄ fails. Its higher solubility in some organic solvents can be advantageous.[8][15]

    • Weaker bases like K₂CO₃ or Na₂CO₃ are generally less effective for unactivated chlorides and can lead to low or no conversion.[8]

Solvent Selection
  • Rationale : The solvent must solubilize the reactants and catalyst system while being stable at the required reaction temperatures. For Suzuki couplings, ethereal or aromatic solvents are preferred. The addition of water is often critical.

  • Recommended Solvents :

    • Aprotic Ethereal Solvents : 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices.[3][9]

    • Aromatic Solvents : Toluene is a common alternative, especially for higher-temperature reactions.[3]

    • Aqueous Mixtures : A mixture of an organic solvent with water (e.g., Dioxane/H₂O in a 4:1 to 10:1 ratio) is highly recommended. The water helps to dissolve the inorganic base, facilitating the formation of the active boronate species.[8][9][10]

Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Workflow Figure 2: General Experimental Workflow setup 1. Reaction Setup (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert addition 3. Reagent Addition (Chloride, Boronic Acid, Base, Catalyst, Ligand, Solvent) inert->addition degas 4. Degas Solvent (Sparge with N₂/Ar) addition->degas reaction 5. Reaction (Heat to specified Temp) degas->reaction monitor 6. Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Work-up (Quench, Extract) monitor->workup Complete purify 8. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A flowchart outlining the standard procedure for Suzuki-Miyaura reactions.

Protocol 1: Standard Thermal Conditions

This protocol is a reliable starting point for general screening and optimization.

  • Materials :

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.2 - 1.5 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

    • SPhos (2-6 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

    • Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

    • Inert gas supply (Nitrogen or Argon)

  • Procedure :

    • To the reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the reaction vessel.

    • Seal the vessel with a septum, and evacuate and backfill with an inert gas (repeat 3 times).

    • Add the degassed dioxane/water solvent mixture via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring under the inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Work-up : Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Microwave-Assisted Conditions

This protocol is adapted for microwave reactors and can significantly reduce reaction times, often improving yields by minimizing byproduct formation.[10]

  • Materials :

    • Microwave reaction vial with a stir bar

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.2 equiv)

    • Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system as in Protocol 1.

    • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

    • Degassed 1,4-Dioxane/Water (e.g., 2:1 v/v)

  • Procedure :

    • To the microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Add the degassed solvent mixture.

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor. Heat the reaction to 100-150 °C for 10-60 minutes.

    • After the reaction is complete, cool the vial to room temperature (using compressed air if available).

    • Perform the work-up and purification as described in Protocol 1.

Data Summary & Troubleshooting

Table 1: Summary of Recommended Reaction Conditions
ParameterRecommended ConditionRationale / Notes
Substrate This compoundElectron-poor heteroaryl chloride, requires active catalyst.
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2-1.5 equivalents are typically used to drive the reaction.
Pd Precursor Pd(OAc)₂ (1-3 mol%)Common, effective, and relatively inexpensive source of Pd(0).
Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich ligand essential for C-Cl activation.[15]
Base K₃PO₄ (2-3 equiv)Strong, non-nucleophilic base required to activate the boronic acid.[8]
Solvent Dioxane/Water (4:1 to 10:1)Aqueous mixture aids in dissolving the base and promotes transmetalation.[9]
Temperature 80 - 110 °C (Thermal) / 100 - 150 °C (Microwave)Higher temperatures are needed to overcome the C-Cl bond activation energy.[8]
Atmosphere Inert (N₂ or Ar)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst system. 2. Base is too weak or insoluble. 3. Insufficient temperature. 4. Catalyst poisoning.1. Switch to a more active ligand (e.g., SPhos, XPhos). Ensure Pd/Ligand ratio is correct (typically 1:2).[15] 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure adequate water is in the solvent system.[8] 3. Increase the reaction temperature in 10-20 °C increments. 4. Ensure all reagents are pure and solvents are thoroughly degassed.
Significant Side Products 1. Protodeboronation : Boronic acid is replaced by 'H'. 2. Homocoupling : Boronic acid couples with itself.1. Use a less aqueous solvent system, a more robust boronic ester (e.g., pinacol ester), or a stronger base to accelerate the desired cross-coupling over the side reaction.[10] 2. Ensure the reaction is under a strictly inert atmosphere as oxygen can promote homocoupling. A faster cross-coupling rate (via a more active catalyst) can also outcompete this pathway.[8]
Reaction Stalls 1. Catalyst deactivation. 2. Reagent degradation.1. The pyridine nitrogen may be inhibiting the catalyst. Increase ligand loading or switch to a bulkier ligand. 2. Check the stability of the boronic acid under the reaction conditions. Consider using a boronic ester if the acid is unstable.

References

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . University of Windsor. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . PMC - NIH. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides . SpringerLink. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters . PMC - NIH. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters . PMC - NIH. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives . MDPI. [Link]

  • methyl-6-methyinicotinate Route of Synthesis Manufacturing process . [Link]

  • Suzuki Coupling Mechanism . YouTube. [Link]

  • The Suzuki Reaction . Harvard University. [Link]

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Application Notes and Protocols for the Heck Coupling of Methyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nicotinates

Methyl 2-chloro-4-methylnicotinate is a key heterocyclic building block in medicinal chemistry and materials science. The pyridine core is a prevalent motif in a multitude of biologically active compounds, and the strategic placement of a reactive chlorine atom at the 2-position, alongside a methyl group and a methyl ester, offers a versatile platform for molecular elaboration. The palladium-catalyzed Heck coupling reaction, a cornerstone of modern organic synthesis, provides a powerful method for the vinylation of this substrate, enabling the formation of carbon-carbon bonds and the introduction of diverse functionalities. This reaction is instrumental in the synthesis of complex molecules for drug discovery and the development of novel materials.[1][2]

These application notes provide a comprehensive guide to the Heck coupling of this compound, addressing the specific challenges posed by a relatively electron-deficient heteroaryl chloride. We will delve into the mechanistic underpinnings, explore optimal reaction parameters, and present detailed protocols to empower researchers to successfully employ this transformation.

Mechanistic Considerations: The Heck Catalytic Cycle

The Mizoroki-Heck reaction is a palladium-catalyzed process that couples an unsaturated halide with an alkene in the presence of a base.[1][3] The catalytic cycle, illustrated below, is generally accepted to proceed through a sequence of oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ar-X Alkene Coordination Alkene Coordination Ar-Pd(II)(X)L2->Alkene Coordination Ar-Pd(II)(Alkene)(X)L2 Ar-Pd(II)(Alkene)(X)L2 Alkene Coordination->Ar-Pd(II)(Alkene)(X)L2 Alkene Migratory Insertion Migratory Insertion Ar-Pd(II)(Alkene)(X)L2->Migratory Insertion R-Pd(II)(X)L2 R-Pd(II)(X)L2 Migratory Insertion->R-Pd(II)(X)L2 β-Hydride Elimination β-Hydride Elimination R-Pd(II)(X)L2->β-Hydride Elimination Product Product R-Pd(II)(X)L2->Product Product Formation H-Pd(II)(X)L2 H-Pd(II)(X)L2 β-Hydride Elimination->H-Pd(II)(X)L2 Reductive Elimination Reductive Elimination H-Pd(II)(X)L2->Reductive Elimination H-Pd(II)(X)L2->Product Reductive Elimination->Pd(0)L2 Base

Figure 1: The general catalytic cycle of the Heck reaction.

A critical step for substrates like this compound is the initial oxidative addition of the C-Cl bond to the Pd(0) center. Carbon-chlorine bonds are notoriously less reactive than their bromide or iodide counterparts due to their higher bond dissociation energy. Overcoming this activation barrier is paramount for a successful coupling.

Key Experimental Parameters and Causality

The successful Heck coupling of an unactivated heteroaryl chloride is a multifactorial challenge. The judicious selection of each reaction component is critical to achieving high yields and selectivity.

Palladium Precatalyst: In Situ Generation of the Active Species

While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is often more convenient and efficient to generate the active Pd(0) species in situ from more stable and readily available Pd(II) precatalysts such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂).[1] The reduction of the Pd(II) precursor to the catalytically active Pd(0) is typically facilitated by a phosphine ligand or the amine base present in the reaction mixture.[4]

Ligand Selection: Overcoming Inertness and Promoting Selectivity

The choice of ligand is arguably the most critical factor in the Heck coupling of aryl chlorides. The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and modulates its reactivity and selectivity.

  • Electron-Rich, Bulky Phosphine Ligands: For unactivated aryl chlorides, bulky and electron-rich phosphine ligands are often the key to success. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and biaryl phosphines (e.g., SPhos, XPhos) are highly effective. The steric bulk of these ligands promotes the formation of monoligated, highly reactive Pd(0) species, while their electron-donating nature facilitates the oxidative addition of the C-Cl bond.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines. They form strong bonds with the palladium center, creating thermally stable catalysts that are highly active for the coupling of aryl chlorides.

Base: A Multifaceted Role

The base in a Heck reaction serves several crucial functions:

  • Neutralization of HX: It neutralizes the hydrogen halide (HCl in this case) generated during the catalytic cycle, preventing catalyst deactivation and side reactions.

  • Regeneration of the Catalyst: The base is essential for the final reductive elimination step, which regenerates the active Pd(0) catalyst from the H-Pd(II)-X intermediate.[1]

  • Influence on the Reaction Pathway: The nature of the base can influence the reaction pathway and selectivity. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. Organic bases such as triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are also frequently employed. For challenging substrates, stronger inorganic bases are often more effective.

Solvent: Ensuring Solubility and Stability

The solvent must be capable of dissolving the reactants and catalyst at the required reaction temperature. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are commonly used for Heck reactions of aryl chlorides due to the often high temperatures required.

Experimental Protocols

Note: The following protocols are generalized based on established methodologies for the Heck coupling of challenging heteroaryl chlorides.[5] Optimization of reaction conditions (temperature, reaction time, catalyst loading, and ligand-to-metal ratio) is highly recommended for this specific substrate.

Protocol 1: Phosphine-Ligated Heck Coupling of this compound with Styrene

This protocol employs a classic palladium acetate/phosphine ligand system, which is a robust starting point for optimization.

Protocol1_Workflow start Start reagents Combine this compound, styrene, base, and ligand in a reaction vessel. start->reagents degas Degas the mixture by purging with an inert gas (N₂ or Ar). reagents->degas catalyst Add Pd(OAc)₂ and solvent. degas->catalyst heat Heat the reaction mixture under an inert atmosphere. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, perform aqueous workup, and extract with an organic solvent. monitor->workup purify Dry, concentrate, and purify the crude product by column chromatography. workup->purify end End purify->end

Sources

Application Note & Protocols: Methyl 2-Chloro-4-Methylnicotinate as a Strategic Building Block in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Methyl 2-chloro-4-methylnicotinate in the synthesis of kinase inhibitors.

Introduction: The Central Role of Pyridine Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a fundamental role in cellular signaling by catalyzing the phosphorylation of proteins.[] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[][2] A significant number of FDA-approved small molecule kinase inhibitors feature a heterocyclic core that serves as a scaffold to orient key pharmacophoric elements within the ATP-binding site of the kinase.[3][4] Among these, the pyridine ring system is a privileged scaffold, prized for its structural versatility and its ability to form critical hydrogen bond interactions with the kinase hinge region.[5]

This compound has emerged as a particularly valuable and versatile starting material in this context. Its trifunctional nature—a reactive chloro group for cross-coupling, an ester for amidation, and a modifiable pyridine core—provides medicinal chemists with a powerful platform for rapidly generating diverse libraries of potent and selective kinase inhibitors. This guide provides a detailed examination of its chemical properties, key synthetic transformations, and step-by-step protocols for its application in drug discovery workflows.

Chemical Profile and Strategic Reactivity

This compound (CAS No. 217811-63-7) is a substituted pyridine derivative whose structure is primed for sequential, regioselective functionalization.[6] Understanding the distinct reactivity of each functional group is crucial for strategic synthetic planning.

Diagram 1: Structure and key reactive sites of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 217811-63-7[6][7]
Molecular Formula C₈H₈ClNO₂[6]
Molecular Weight 185.61 g/mol [6]
Synonym Methyl 2-chloro-4-methylpyridine-3-carboxylate[6]
Appearance Solid
Melting Point 42 - 44 °C

The chlorine atom at the C2 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, serving as the primary handle for introducing structural diversity.[8][9] The ester at C3 can be readily converted into a wide range of amides, a key functional group in many kinase inhibitors for establishing hydrogen bonds.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is realized through its utility in palladium-catalyzed reactions that form the cornerstone of modern kinase inhibitor synthesis: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.[9][10]

The Suzuki-Miyaura reaction is an indispensable tool for coupling the pyridine core to various aryl or heteroaryl boronic acids/esters.[11] This transformation is fundamental for synthesizing inhibitors where a bi-aryl system is required to span different regions of the kinase active site, such as the hinge-binding region and a deeper hydrophobic pocket. The reaction is valued for its mild conditions and high functional group tolerance.[9][11]

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling start Combine Reagents: - this compound - Arylboronic Acid (1.1-1.5 eq) - Base (e.g., K2CO3, Cs2CO3) - Pd Catalyst & Ligand inert Establish Inert Atmosphere (Degas with N2 or Ar) start->inert 1. Setup solvent Add Anhydrous Solvent (e.g., Dioxane, Toluene, DMF) inert->solvent 2. Degas reaction Heat Reaction Mixture (Conventional or Microwave) Monitor by TLC/LC-MS solvent->reaction 3. React workup Aqueous Workup - Dilute with EtOAc - Wash with H2O, Brine reaction->workup 4. Quench purify Purification - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify 5. Isolate product Isolated Product: Methyl 2-aryl-4-methylnicotinate purify->product 6. Characterize

Diagram 2: General workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Objective: To synthesize a Methyl 2-aryl-4-methylnicotinate derivative.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid or pinacol ester (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O mixture)

  • Procedure:

    • To a reaction vessel (e.g., a microwave vial or round-bottom flask), add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Under the inert atmosphere, add the palladium catalyst.

    • Add the degassed anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Microwave irradiation can often reduce reaction times significantly.[12]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

  • Scientist's Note (Trustworthiness & Expertise): The choice of catalyst, ligand, base, and solvent is critical and often substrate-dependent. For challenging couplings, more advanced catalyst systems like Pd(dppf)Cl₂ or those using bulky phosphine ligands (e.g., SPhos, XPhos) may be required. The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the C2-chloro position with a primary or secondary amine.[10] This reaction is paramount for installing functionalities that can act as hydrogen bond donors or acceptors to interact with the kinase hinge region, a defining feature of many Type I and Type II kinase inhibitors.

Buchwald_Workflow Experimental Workflow: Buchwald-Hartwig Amination start Combine Reagents: - this compound - Amine (1.1-1.5 eq) - Base (e.g., NaOtBu, K3PO4) - Pd Catalyst & Ligand inert Establish Inert Atmosphere (Glovebox or Schlenk Line) start->inert 1. Setup solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) inert->solvent 2. Add Solvent reaction Heat Reaction Mixture (Typically 80-110 °C) Monitor by TLC/LC-MS solvent->reaction 3. React workup Aqueous Workup - Quench carefully - Extract with organic solvent reaction->workup 4. Quench purify Purification - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify 5. Isolate product Isolated Product: Methyl 2-amino-4-methylnicotinate purify->product 6. Characterize

Diagram 3: General workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Objective: To synthesize a Methyl 2-(substituted-amino)-4-methylnicotinate derivative.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • Palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ with XPhos or BINAP, 1-5 mol%)[10][13]

    • Base (e.g., Sodium tert-butoxide (NaOtBu), K₃PO₄, 1.4-2.0 eq)

    • Anhydrous, oxygen-free solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • Inside a glovebox or using a Schlenk line, add the palladium source, ligand, and base to a dry reaction vessel.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) or water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude material via flash column chromatography to yield the final product.

  • Scientist's Note (Trustworthiness & Expertise): The Buchwald-Hartwig amination is highly sensitive to air and moisture. The use of a strong, non-nucleophilic base like NaOtBu is common, but requires careful handling. The choice of ligand is critical; bulky, electron-rich phosphine ligands are generally most effective for coupling with chloropyridines.[13] Screening different ligands is often necessary to optimize the reaction for a specific amine substrate.[13]

Case Study: A Synthetic Pathway to a Kinase Inhibitor Core

To illustrate the power of this building block, the following scheme outlines a plausible, multi-step synthesis of a common kinase inhibitor core scaffold, exemplified by structures found in ALK or TYK2 inhibitors.[14][15]

A This compound B Suzuki Product A->B 1. Suzuki Coupling Ar-B(OH)2, Pd(PPh3)4 K2CO3, Dioxane/H2O C Amide Intermediate B->C 2. Hydrolysis & Amide Coupling a) LiOH, THF/H2O b) R1R2NH, HATU, DIPEA D Kinase Inhibitor Core C->D 3. Final Modification (e.g., Reduction, Alkylation)

Diagram 4: Multi-step synthesis of a kinase inhibitor scaffold.

This synthetic sequence demonstrates a logical approach:

  • Suzuki Coupling: The C2 position is first addressed to install a key (hetero)aryl moiety ('Ar'), which often serves as a primary hinge-binding element.

  • Ester to Amide Conversion: The methyl ester is hydrolyzed to the corresponding carboxylic acid and then coupled with a desired amine (R¹R²NH) using standard peptide coupling reagents (e.g., HATU, HOBt). This step introduces another critical pharmacophoric group.

  • Final Modification: Further functionalization can be performed as needed to complete the synthesis of the target kinase inhibitor.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[16]

    • Avoid breathing dust, fumes, or vapors.[16]

    • Wear protective gloves, safety glasses with side shields, and a lab coat.[16]

    • Wash hands thoroughly after handling.[16]

    • Store in a tightly closed container in a dry, cool place.[6]

Conclusion

This compound is a high-value building block for the synthesis of kinase inhibitors. Its well-defined and orthogonal reactivity allows for the systematic and efficient construction of complex molecular architectures. By leveraging robust and well-established methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can rapidly access novel chemical matter, accelerating the discovery and development of next-generation targeted therapies.

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  • Herraiz, C., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 5(11), 8199-8202.
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  • Alkahtani, H. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Indian Chemical Society, 100(6), 100998.
  • Daugulis, O., et al. (2019). C–H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 17(37), 8483-8495.
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  • Tomanová, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 23(24), 16124.
  • Di Tinco, R., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3550.
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  • Obeng, E., et al. (2023). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry, 14(7), 1311-1317.
  • Alauddin, M. M., et al. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. European Journal of Medicinal Chemistry, 183, 111571.
  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 417-463.
  • Ou, S. I., et al. (2016). Sequencing ALK inhibitors: alectinib in crizotinib-resistant patients, a phase 2 trial by Shaw et al. Translational Cancer Research, 5(Suppl 1), S116-S119.
  • Yamada, K., et al. (2020). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Organic & Biomolecular Chemistry, 18(1), 103-109.

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Application Notes & Protocols: Methyl 2-chloro-4-methylnicotinate as a Versatile Scaffold for the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted pyridine motif is a cornerstone of modern medicinal chemistry, appearing as a core structural element in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity for diverse functionalization. This guide provides an in-depth exploration of Methyl 2-chloro-4-methylnicotinate (CAS No. 217811-63-7) as a strategic and highly versatile starting material for the synthesis of complex, multi-substituted pyridines.[3][4][5] We will detail field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, explaining the mechanistic rationale behind experimental choices to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Value of this compound

This compound is a trifunctional building block offering orthogonal reactivity at three distinct positions on the pyridine ring. This structural arrangement provides chemists with a powerful tool for controlled, sequential modifications.

  • C2-Position (Chloro Group): The chlorine atom is the primary site for synthetic elaboration. Its reactivity is enhanced by the electron-withdrawing effect of the adjacent pyridine nitrogen, making it an excellent leaving group for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[6][7] This position is ideal for introducing aryl, heteroaryl, alkyl, alkyne, and amino substituents.

  • C3-Position (Methyl Ester): The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This position allows for the introduction of pharmacophoric elements that can engage in critical interactions with biological targets.

  • C4-Position (Methyl Group): While less commonly modified, the methyl group provides steric and electronic influence and can be a site for later-stage functionalization if required.

This multi-faceted reactivity allows for the rapid generation of diverse chemical libraries from a single, readily available starting material, accelerating the structure-activity relationship (SAR) studies essential for drug development.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Pyridine Scaffolds Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond) Start->Suzuki Sonogashira Sonogashira Coupling (C-C Bond) Start->Sonogashira Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald SNAr Nucleophilic Substitution (C-O, C-N, C-S Bonds) Start->SNAr Aryl 2-Aryl/Heteroaryl Pyridines Suzuki->Aryl Alkyne 2-Alkynyl Pyridines Sonogashira->Alkyne Amine 2-Amino Pyridines Buchwald->Amine Ether 2-Alkoxy/Aryloxy Pyridines SNAr->Ether G Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L L Pd(II) Ar Cl Pd(0)L2->Oxidative Addition Complex Oxidative Addition (+ Ar-Cl) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Product Product Reductive Elimination Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(L₂)-Cl pd0->pd_oxidative Oxidative Addition (Ar-Cl) pd_oxidative->pd0 Reductive Elimination product Ar-C≡CR cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_oxidative Transmetalation cu_acetylide->cu_x Transmetalation to Pd(II) terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide amine_base Amine Base amine_base->cu_acetylide G Pd(0)L Pd(0)L Oxidative_Add Ar-Pd(II)(L)-Cl Pd(0)L->Oxidative_Add Oxidative Addition (Ar-Cl) Amine_Complex [Ar-Pd(II)(L)-NHR₂]⁺Cl⁻ Oxidative_Add->Amine_Complex + HNR₂ Amido_Complex Ar-Pd(II)(L)-NR₂ Amine_Complex->Amido_Complex - Base-H⁺Cl⁻ Product Product Amido_Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration Amine HNR₂ Base Base Base->Amine_Complex SNAr_Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Anionic Intermediate) Resonance Stabilized Start->Intermediate Addition (Rate-Determining Step) Product Substituted Product + Cl⁻ Intermediate->Product Elimination

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-chloro-4-methylnicotinate. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges, optimize your reaction yields, and ensure the highest purity of your final product. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Synthetic Overview & Core Strategy

The most reliable and commonly employed synthetic route to this compound proceeds via a two-step process starting from 2-Hydroxy-4-methylnicotinic acid. This strategy involves an initial chlorination of the pyridone ring followed by esterification of the carboxylic acid. Understanding the nuances of each step is critical for success.

Synthesis_Workflow A Starting Material: 2-Hydroxy-4-methylnicotinic Acid B Step 1: Chlorination A->B  POCl₃ or SOCl₂  Catalytic DMF  Heat (e.g., 80-110°C) C Intermediate: 2-Chloro-4-methylnicotinic Acid B->C  Workup:  Quench on ice  Adjust pH, Filter D Step 2: Esterification C->D  Methanol (MeOH)  Acid Catalyst (H₂SO₄)  Reflux E Final Product: This compound D->E  Workup:  Neutralization  Extraction

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: The chlorination of the 2-hydroxy-pyridine moiety to a 2-chloro-pyridine is undoubtedly the most challenging and critical step. The choice of chlorinating agent, strict control of reaction temperature, and anhydrous conditions are paramount. This step often dictates the purity profile of the final product, as incomplete conversion or side-reactions introduce impurities that can be difficult to remove later.

Q2: What are the primary safety concerns I should be aware of?

A2: This synthesis involves several hazardous reagents that demand respect and proper handling.

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): Both are highly corrosive, toxic, and react violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Reaction Quenching: The quenching of the chlorination reaction mixture, typically by pouring it onto ice, is highly exothermic and releases large volumes of HCl gas[1]. This must be done slowly and cautiously in a well-ventilated fume hood.

Q3: How can I effectively monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

  • Chlorination: Use a solvent system like Ethyl Acetate/Hexanes (e.g., 1:1 or 7:3 ratio). The starting material (2-hydroxy-4-methylnicotinic acid) is highly polar and will have a low Rf value, while the chlorinated product will be significantly less polar and have a higher Rf. The reaction is complete when the starting material spot is no longer visible.

  • Esterification: A similar solvent system can be used. The product, this compound, will be even less polar (higher Rf) than its carboxylic acid precursor. The disappearance of the acid spot indicates completion.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem Area 1: Chlorination of 2-Hydroxy-4-methylnicotinic Acid

Q: My chlorination reaction is sluggish or incomplete, even after prolonged heating. What are the likely causes?

A: This is a common issue often traced back to two main culprits: reagent quality and moisture.

  • Causality (Reagent Quality): Phosphorus oxychloride (POCl₃) can degrade over time, especially if improperly stored. The active chlorinating species is diminished, leading to poor reactivity.

  • Causality (Moisture): The presence of even trace amounts of water will rapidly decompose the chlorinating agent, rendering it ineffective. Your starting material and glassware must be scrupulously dry.

Solutions & Protocol Validation:

  • Reagent Verification: Use a fresh bottle of POCl₃ or distill older reagent before use.

  • Ensure Anhydrous Conditions: Dry the starting material (2-hydroxy-4-methylnicotinic acid) in a vacuum oven before the reaction. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Use: Add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent chlorinating agent for this substrate. This can significantly improve reaction rates and conversion.

ParameterStandard ConditionOptimized ConditionRationale
Chlorinating Agent POCl₃POCl₃ with catalytic DMFVilsmeier reagent formation accelerates the reaction.
Temperature 80 °C100-110 °CHigher temperature can increase rate, but must be balanced against byproduct formation.
Moisture Control Air-dry glasswareOven-dried glassware under N₂Prevents decomposition of the chlorinating agent.

Q: My reaction mixture turns dark brown or black during chlorination, and the final product is impure. How can I prevent this?

A: Dark coloration is a strong indicator of decomposition and side-product formation, typically caused by excessive heat or a runaway reaction.

  • Causality (Thermal Decomposition): Pyridine derivatives can be sensitive to high temperatures, especially in the presence of strong Lewis acids like POCl₃. Overheating can lead to polymerization or charring.

Solutions & Protocol Validation:

  • Precise Temperature Control: Use an oil bath with a thermocouple and a stirrer-hotplate to maintain a stable internal reaction temperature. Do not exceed 110 °C.

  • Controlled Reagent Addition: If the reaction is highly exothermic upon addition of POCl₃, consider adding it dropwise at a lower temperature (e.g., 0-10 °C) before slowly heating the mixture to reflux. This gives you better control over the reaction's energy output.

Problem Area 2: Esterification of 2-Chloro-4-methylnicotinic Acid

Q: The yield of my Fischer esterification is low. How can I drive the reaction to completion?

A: Fischer esterification is an equilibrium-controlled process. To achieve high yields, the equilibrium must be shifted towards the product side.

  • Causality (Equilibrium): The reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of this water can drive the reaction backward via hydrolysis of the ester.

Solutions & Protocol Validation:

  • Use a Large Excess of Alcohol: Employing methanol as both the reactant and the solvent pushes the equilibrium forward. A common approach is to dissolve the acid in at least 20-50 molar equivalents of methanol.

  • Water Removal: While difficult on a lab scale for this specific reaction, using a Dean-Stark trap in other systems is a classic method. For this synthesis, simply using a large excess of dry methanol and a strong acid catalyst is the most practical solution.

  • Choice of Catalyst: A few drops of concentrated sulfuric acid (H₂SO₄) is a highly effective catalyst. Ensure your methanol is dry, as water will also diminish the catalyst's effectiveness.

Alternative Esterification Methods:

For substrates that are sensitive or when Fischer esterification is inefficient, other methods can be employed.

MethodReagentsProsCons
Fischer Esterification Methanol, H₂SO₄ (cat.)Inexpensive, simple setup.[2]Equilibrium-limited, requires reflux.
Thionyl Chloride SOCl₂, MethanolHigh yield, irreversible.SOCl₂ is hazardous, generates HCl gas.
Diazomethane CH₂N₂ in EtherVery clean, fast, quantitative yield.[3]Highly toxic and explosive; only for small-scale synthesis.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methylnicotinic Acid
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-hydroxy-4-methylnicotinic acid (10.0 g, 65.3 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 60 mL, 653 mmol) to the flask, followed by 3-4 drops of N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture in an oil bath to 105-110 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker (2 L), prepare a mixture of crushed ice and water. In a well-ventilated fume hood , slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process that will generate HCl gas.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to afford 2-chloro-4-methylnicotinic acid as a white to off-white solid. (Typical yield: 85-95%).

Protocol 2: Synthesis of this compound
  • Preparation: To a 250 mL round-bottom flask, add 2-chloro-4-methylnicotinic acid (9.0 g, 52.4 mmol) and methanol (150 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 1.5 mL) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65-70 °C) for 8-12 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Neutralization & Extraction: Dilute the residue with water (100 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is 7-8. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify further by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to obtain this compound as a pure solid or oil. (Typical yield: 90-98%).

Troubleshooting Logic Flow

This diagram provides a systematic approach to diagnosing and solving the common problem of low overall yield.

Troubleshooting_Yield start Low Overall Yield Detected check_chlorination Was chlorination step yield low? start->check_chlorination check_ester Was esterification step yield low? incomplete_rxn Check TLC: Incomplete Reaction? check_chlorination->incomplete_rxn Yes check_chlorination->check_ester No sol_incomplete Root Cause: - Wet Reagents/Glassware - Degraded POCl₃ - Insufficient Heat/Time incomplete_rxn->sol_incomplete Yes degradation Check Appearance: Dark Color? incomplete_rxn->degradation No fix_incomplete Solution: - Use dry starting material - Use fresh/distilled POCl₃ - Add cat. DMF - Increase temp/time sol_incomplete->fix_incomplete sol_degradation Root Cause: - Overheating - Runaway Reaction degradation->sol_degradation Yes fix_degradation Solution: - Precise temp control - Slow reagent addition at low temperature sol_degradation->fix_degradation incomplete_ester Check TLC: Unreacted Acid? check_ester->incomplete_ester Yes sol_ester Root Cause: - Equilibrium not shifted - Insufficient catalyst - Wet Methanol incomplete_ester->sol_ester Yes fix_ester Solution: - Use large excess of dry MeOH - Ensure adequate H₂SO₄ - Increase reflux time sol_ester->fix_ester

Caption: A decision tree for troubleshooting low yield issues.

References
  • CN112824387A:2-methyl nicotinate and preparation method and application thereof. Google Patents.
  • CN103508945A:Preparation method of 2-chloro-4-methyl nicotinonitrile. Google Patents.
  • US10654806B2:Menthyl nicotinate synthesis process. Google Patents.
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • CN103848783A:Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Google Patents.
  • Gujarat Narmada Valley Fertilizers & Chemicals Limited. (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • JP2019518752A:Novel menthyl nicotinate synthesis process. Google Patents.
  • PrepChem. Synthesis of 2-chloro-nicotinic acid, methyl ester. Available at: [Link]

  • PubChem. 2-Hydroxy-4-methylnicotinic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]

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Technical Support Center: Chromatographic Purification of Methyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of Methyl 2-chloro-4-methylnicotinate (CAS No. 217811-63-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this pyridine derivative. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions grounded in established scientific principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the column chromatography of this compound.

Question 1: Why are my chromatographic peaks showing significant tailing?

Symptom: The peak on your chromatogram is asymmetrical, with a drawn-out trailing edge. This leads to poor resolution and inaccurate fraction collection.

Potential Causes:

  • Strong Analyte-Stationary Phase Interaction: The primary cause of peak tailing for pyridine derivatives like this compound is the strong interaction between the basic nitrogen atom in the pyridine ring and acidic silanol groups (-Si-OH) on the surface of standard silica gel.[1] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later than the main band.

  • Column Overload: Injecting too much sample for the column size can saturate the stationary phase, leading to peak distortion, including tailing.[2]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol sites. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). The TEA will preferentially bind to the active silanol sites, preventing the pyridine nitrogen from interacting strongly and resulting in more symmetrical peaks.[2]

  • Use End-Capped or Deactivated Silica: Consider using a stationary phase where the residual silanol groups have been chemically deactivated (end-capped) or opt for a less acidic stationary phase like neutral alumina.[2]

  • Reduce Sample Load: Ensure the amount of crude material loaded is appropriate for the column dimensions. A general rule of thumb is to load no more than 1-5% of the silica gel weight.

  • Change Solvent System: In some cases, using a more polar or hydrogen-bond-accepting solvent in the mobile phase (like methanol instead of ethyl acetate, if compatible) can help improve peak shape by competing for the same interaction sites.[1]

Question 2: My target compound is co-eluting with an impurity. How can I improve the separation?

Symptom: Thin Layer Chromatography (TLC) or HPLC analysis shows that the collected fractions contain both the desired product and one or more impurities with very similar retention factors (Rf).

Potential Causes:

  • Insufficient Selectivity: The chosen mobile phase and stationary phase do not provide enough difference in interaction strength between your target compound and the impurity.

  • Poor Technique: Issues like uneven column packing, loading the sample in a solvent that is too strong, or running the column too quickly can lead to band broadening and decreased resolution.[3]

Solutions:

  • Optimize the Mobile Phase: The most effective first step is to systematically screen different solvent systems. For normal-phase chromatography, vary the ratio of a non-polar solvent (e.g., Hexane, Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane).[4] Aim for an Rf value of approximately 0.3 for your target compound on TLC, as this often provides the best separation.[3]

  • Change Solvent Selectivity: If changing the solvent ratio (strength) is ineffective, change the solvent itself. For example, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system introduces different types of interactions (dipole-dipole, hydrogen bonding) that can alter the elution order and improve separation.

  • Consider a Different Stationary Phase: If normal-phase silica gel fails, switching to a different adsorbent may provide the necessary selectivity. Options include:

    • Reverse-Phase (C18) Silica: Separation is based on hydrophobicity. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol.[5][6][7]

    • Alumina (Neutral or Basic): Can be effective for basic compounds and offers different selectivity compared to silica.

  • Improve Column Packing and Loading: Ensure the column is packed uniformly without cracks or channels. Apply the sample using a "dry loading" technique (adsorbing the crude material onto a small amount of silica gel before adding it to the column) to ensure a narrow starting band.[8][9]

Question 3: I am experiencing low recovery of my compound after purification. What could be the cause?

Symptom: The mass of the purified this compound is significantly lower than expected based on the crude material input.

Potential Causes:

  • Compound Degradation on Silica: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[2][10] Chlorinated compounds can sometimes be unstable under these conditions.

  • Irreversible Adsorption: The compound may be binding so strongly to the stationary phase that it does not elute completely with the chosen mobile phase.[2]

  • Product Volatility: Although not highly volatile, some loss can occur during solvent removal if excessive heat or vacuum is applied.

Solutions:

  • Test for Stability on Silica Gel (2D TLC): Before running a column, perform a 2D TLC analysis.

    • Spot your crude mixture in the bottom-left corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate completely and rotate it 90 degrees counter-clockwise.

    • Develop the plate again in the same solvent system.

    • If the compound is stable, all spots will appear on the diagonal. New spots appearing below the diagonal indicate degradation on the silica surface.[10]

  • Use Deactivated Silica or Alumina: If instability is confirmed, use a less acidic stationary phase. You can also pre-treat the silica by flushing the packed column with a solvent mixture containing 1% triethylamine before loading your sample.[11]

  • Increase Mobile Phase Polarity: If the compound is stuck, try flushing the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane or 100% Ethyl Acetate) at the end of the purification to recover any strongly adsorbed material.[2]

  • Gentle Solvent Removal: Use a rotary evaporator at a moderate temperature (e.g., 30-40°C) and controlled vacuum to remove the solvent from the pure fractions.[9][11]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound? A1: Standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice. It is suitable for compounds like this compound, which has moderate polarity (calculated LogP of 1.83).[12] However, due to the basic pyridine nitrogen, issues like peak tailing can occur. If this becomes problematic, using deactivated (end-capped) silica gel or neutral alumina are excellent alternatives.[2]

Q2: How do I select a starting mobile phase for TLC and column chromatography? A2: A good starting point for a compound of this polarity is a mixture of a non-polar solvent and a moderately polar solvent. Begin with a 10-20% Ethyl Acetate in Hexane (or Petroleum Ether) mixture for your initial TLC analysis.[13][14] Adjust the ratio until the Rf of the target compound is between 0.2 and 0.4.[3] This solvent system can then be directly used for the column chromatography.

Q3: Can I use reverse-phase chromatography for this compound? A3: Yes, reverse-phase HPLC or flash chromatography is a viable alternative.[5] The stationary phase would be non-polar (e.g., C18-bonded silica), and the mobile phase would be a polar mixture, such as Acetonitrile/Water or Methanol/Water.[7][15] This method separates compounds based on hydrophobicity and can be very effective for resolving impurities that are difficult to separate using normal-phase chromatography.

Q4: My compound is a solid. Should I use dry loading or wet loading for the column? A4: Dry loading is highly recommended.[8] Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane or Ethyl Acetate), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique prevents band broadening and improves resolution, especially if the compound is not very soluble in the initial, non-polar mobile phase.

Data & Protocols

Table 1: Typical Flash Chromatography Parameters
ParameterRecommended ValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for moderately polar compounds.
Column Diameter 2-5 cm (for 100 mg - 2 g scale)Scale-dependent; ensures adequate separation capacity.[3]
Silica Gel Amount 50-100x the mass of crude sampleProvides sufficient resolving power. A 1:100 ratio is for difficult separations.
Mobile Phase (Eluent) Gradient: 5% to 30% Ethyl Acetate in HexaneA good starting point for elution. The gradient helps separate less polar impurities first, then elutes the product, and finally flushes more polar impurities.[13]
Loading Method Dry LoadingEnsures a narrow sample band, leading to better resolution.
Target Rf (on TLC) ~0.3Generally provides the optimal balance between resolution and run time.[3]
Fraction Size ~0.5 x Column VolumeA practical guideline for collecting fractions to ensure the peak is not split across too few or too many tubes.
Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound on a 1-gram scale.

1. Preparation of the Column: a. Select a glass column of appropriate size (e.g., 3 cm diameter). b. Insert a small plug of cotton or glass wool at the bottom and add a thin layer (ca. 1 cm) of sand. c. Prepare a slurry of silica gel (e.g., 60 g) in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane). d. Pour the slurry into the column. Use gentle pressure or tapping to ensure the silica packs into a uniform, stable bed without cracks. e. Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition. f. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[2]

2. Sample Loading (Dry Method): a. Dissolve the crude this compound (1 g) in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate in a round-bottom flask. b. Add 2-3 g of silica gel to the flask. c. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this powder onto the top layer of sand in the packed column, creating a neat, level layer.

3. Elution and Fraction Collection: a. Carefully add the initial mobile phase (5% EtOAc/Hexane) to the column. b. Apply gentle positive pressure (using a pump or inert gas) to start the elution at a steady flow rate (e.g., 5-10 cm/min).[9] c. Collect fractions in an orderly array of test tubes. d. Gradually increase the polarity of the mobile phase as the elution proceeds (e.g., move to 10%, 15%, 20% EtOAc in Hexane). The gradient should be guided by the TLC analysis of the crude mixture. e. Collect fractions until the desired product has completely eluted from the column.

4. Analysis and Product Isolation: a. Analyze the collected fractions using TLC. Spot every few fractions on a TLC plate to identify which ones contain the pure product. b. Combine the fractions containing the pure compound. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[9]

Visual Workflow Guides

TroubleshootingWorkflow Start Start Purification Observe Observe Peak Shape & Resolution Start->Observe Problem Identify Issue Observe->Problem Tailing Peak Tailing? Problem->Tailing Asymmetry Resolution Poor Resolution? Problem->Resolution Co-elution Recovery Low Recovery? Problem->Recovery Low Mass Tailing->Resolution No Sol_Tailing1 Add 0.1% TEA to Mobile Phase Tailing->Sol_Tailing1 Yes Resolution->Recovery No Sol_Res1 Optimize Solvent Ratio (Rf ≈ 0.3) Resolution->Sol_Res1 Yes Sol_Rec1 Check Stability (2D TLC) Recovery->Sol_Rec1 Yes End Achieve Pure Compound Recovery->End No Sol_Tailing1->End Sol_Tailing2 Use Deactivated Silica/Alumina Sol_Res2 Change Solvent System (e.g., DCM/MeOH) Sol_Res1->Sol_Res2 If no improvement Sol_Res2->End Sol_Rec2 Use Milder Stationary Phase Sol_Rec1->Sol_Rec2 If unstable Sol_Rec2->End

Caption: A logical workflow for troubleshooting common chromatography issues.

ExperimentalWorkflow cluster_prep Preparation cluster_main Purification Process cluster_post Analysis & Isolation TLC 1. Develop Method (TLC Analysis) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Solvent (Gradient Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Step-by-step workflow for flash column chromatography purification.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
  • Technical Support Center: Purification of Pyridin-4-ol Deriv
  • Separation of Methyl nicotinate on Newcrom R1 HPLC column. SIELC Technologies.
  • Electronic Supplementary Inform
  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry.
  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (2025). Benchchem.
  • This journal is © The Royal Society of Chemistry 2014. The Royal Society of Chemistry.
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (2003). Acta Poloniae Pharmaceutica.
  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Zakarian Group, UC Santa Barbara.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). ALWSCI.
  • Mobile Phase Selection in Method Development: How to Optimize. (2025).
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  • Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)
  • HPLC Troubleshooting Guide. ThalesNano.
  • Methyl 2-chloro-4-methylnicotin
  • Normal Phase Chrom

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Recrystallization of Methyl 2-chloro-4-methylnicotinate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of "Methyl 2-chloro-4-methylnicotinate." This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. As a Senior Application Scientist, I will provide not just a protocol, but a framework for understanding the nuances of this purification process, enabling you to troubleshoot and adapt the methodology to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

While extensive experimental data for this specific compound is not widely published, we can infer its properties from its chemical structure and data from related compounds.

PropertyValueSource/Comment
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance Likely a white to off-white crystalline solid.Based on the appearance of similar nicotinic acid esters like Methyl nicotinate.[2]
Melting Point Not definitively published. Likely a low to moderate melting solid. For comparison, Methyl nicotinate has a melting point of 39 °C.[2]It is recommended to perform a melting point analysis on your crude and purified material to establish a benchmark.
Storage Sealed in a dry container at 2-8°C.[1]

Q2: What are the common impurities in crude this compound?

Impurities can arise from the synthetic route used. Common impurities may include:

  • Unreacted starting materials: Such as 2-chloro-4-methylnicotinic acid.

  • Hydrolysis product: 2-chloro-4-methylnicotinic acid, formed if the ester is exposed to moisture.

  • Positional isomers: Formed during the synthesis of the pyridine ring.

  • Residual solvents: From the reaction or initial work-up. Dichloromethane is a common solvent used in the synthesis of related compounds.[3]

  • Color impurities: Often, crude nicotinic acid derivatives can have a yellow hue.[4]

Q3: How do I select a suitable solvent for recrystallization?

The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on related compounds, a good starting point for solvent screening would be:

  • Alcohols: Methanol, Ethanol, Isopropanol.

  • Esters: Ethyl acetate.

  • Ethers: Diethyl ether, Tetrahydrofuran (THF).[5][6]

  • Hydrocarbons: Hexane, Heptane, Toluene (often as a co-solvent).

  • Solvent Mixtures: An ether-petroleum ether mixture has been used for recrystallizing related pyridine derivatives.[6]

A general screening process involves dissolving a small amount of the crude material in a small volume of the heated solvent and observing the formation of crystals upon cooling.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. Optimization may be necessary based on the purity of your starting material and the specific impurities present.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol or an Ethyl Acetate/Hexane mixture)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating source (hot plate with a water or oil bath)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., isopropanol) to just cover the solid.

    • Gently heat the mixture with stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.[4]

  • Hot Filtration:

    • If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the heat source.

    • Quickly filter the hot solution into the preheated flask. This prevents premature crystallization on the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities on the crystal surface.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Troubleshooting Guide

This section addresses common issues that may be encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of crystallizing.

  • Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly.

    • If the problem persists, consider a lower-boiling point solvent or a solvent mixture.

Problem 2: No or very low crystal yield.

  • Cause:

    • Too much solvent was used.

    • The compound is highly soluble in the chosen solvent even at low temperatures.

    • The cooling process was too rapid.

  • Solution:

    • Boil off some of the solvent to concentrate the solution and allow it to cool again.

    • If the compound is too soluble, consider using a different solvent or adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly.

    • Ensure the solution is cooled sufficiently in an ice bath.

Problem 3: The purified crystals are still colored.

  • Cause: The colored impurity has similar solubility to the desired compound.

  • Solution:

    • Repeat the recrystallization, ensuring the use of activated carbon during the process.[4]

    • If the color persists, column chromatography may be necessary for further purification.

Problem 4: Premature crystallization during hot filtration.

  • Cause: The solution cools too quickly in the funnel.

  • Solution:

    • Ensure the receiving flask and funnel are adequately preheated.

    • Use a small amount of hot solvent to rinse the filtration apparatus and add it to the filtrate.

    • Work quickly during the filtration step.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting cluster_solutions Solutions start Start Recrystallization oiling_out Problem: Oiling Out start->oiling_out Observe outcome low_yield Problem: Low/No Yield start->low_yield colored_crystals Problem: Colored Crystals start->colored_crystals success Successful Recrystallization start->success No issues solution1 Reheat, add more solvent, cool slowly oiling_out->solution1 solution2 Concentrate solution, cool thoroughly, or change solvent low_yield->solution2 solution3 Repeat with activated carbon or use chromatography colored_crystals->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting workflow for recrystallization.

References

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P
  • US6087507A - Separation of pyridine or pyridine derivatives
  • US2816112A - Non-catalytic preparation of nicotinic acid esters - Google P
  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. [Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing. [Link]

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - RSC Publishing. [Link]

  • Purification of nicotinic acid - US3037987A - Google P
  • (48) methyl-6-methyinicotinate Route of Synthesis - Manufacturing process. [Link]

  • US10654806B2 - Menthyl nicotinate synthesis process - Google P
  • Nicotinic Acid Esters - ACS Publications. [Link]

  • METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - European Patent Office - EP 4144727 A1 - EPO. [Link]

  • Ethyl 2-chloro-4-methylnicotinate | C9H10ClNO2 | CID 11769512 - PubChem. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. [Link]

  • US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google P
  • Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. [Link]

  • Methyl nicotinate - Wikipedia. [Link]

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Technical Support Center: Synthesis of Methyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Methyl 2-chloro-4-methylnicotinate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during this multi-step synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can confidently identify and resolve synthetic hurdles.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable substituted pyridine intermediate in medicinal chemistry, can be approached via two primary routes. The selection of a particular route often depends on the availability of starting materials and the specific capabilities of the laboratory.

Route 1: Chlorination of 4-methyl-2-hydroxynicotinic acid followed by Esterification. This is a widely adopted method due to the commercial availability of the starting hydroxynicotinic acid derivative.

Route 2: Sandmeyer reaction of 2-amino-4-methylnicotinic acid followed by Esterification. This route is a viable alternative, particularly if the corresponding aminonicotinic acid is readily accessible.

This guide will delve into the potential side products and troubleshooting for both pathways, followed by a detailed experimental protocol for the more common chlorination route.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Chlorination Pathway cluster_1 Route 2: Sandmeyer Pathway A1 4-Methyl-2-hydroxynicotinic acid B1 2-Chloro-4-methylnicotinic acid A1->B1  POCl3 C1 This compound B1->C1  MeOH, H+ A2 2-Amino-4-methylnicotinic acid B2 Diazonium Salt Intermediate A2->B2  NaNO2, HCl C2 2-Chloro-4-methylnicotinic acid B2->C2  CuCl D2 This compound C2->D2  MeOH, H+

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, categorized by the reaction step.

Part 1: Chlorination of 4-methyl-2-hydroxynicotinic acid (Route 1)

The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a crucial transformation. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this purpose.[1][2]

Question 1: My chlorination reaction is incomplete, and I still have a significant amount of starting material (4-methyl-2-hydroxynicotinic acid). What could be the cause?

Answer:

Incomplete chlorination is a frequent issue and can stem from several factors:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of POCl₃ is used. Often, an excess is required to drive the reaction to completion.

  • Inadequate Temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. A reaction temperature in the range of 100-110 °C is generally effective.

  • Reaction Time: The reaction may require several hours at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer observed.

  • Presence of Water: Traces of water in the reaction mixture can consume the POCl₃, rendering it ineffective. Ensure all glassware is thoroughly dried and reagents are anhydrous.

Question 2: I am observing a dark, tarry substance in my reaction mixture. What is it and how can I avoid it?

Answer:

The formation of dark, polymeric byproducts is often due to excessive heating or prolonged reaction times. To mitigate this:

  • Optimize Temperature and Time: Carefully control the reaction temperature and monitor its progress to avoid unnecessary heating after completion.

  • Controlled Addition of Reagent: For larger scale reactions, consider adding the POCl₃ portion-wise to control the initial exotherm.

Question 3: Are there any potential side reactions involving the methyl group or the carboxylic acid?

Answer:

While the primary reaction is the chlorination of the hydroxyl group, other transformations are possible, though generally less favored under these conditions:

  • Side-chain Chlorination: Radical chlorination of the methyl group is unlikely with POCl₃ but can occur if other chlorinating agents or radical initiators are present.[3][4] To avoid this, ensure the reaction is performed in the absence of light and radical initiators.

  • Acid Chloride Formation: The carboxylic acid can react with POCl₃ to form an acid chloride. This is generally not a detrimental side reaction as the acid chloride will be converted to the methyl ester in the subsequent step.

Part 2: Sandmeyer Reaction of 2-amino-4-methylnicotinic acid (Route 2)

The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[5][6][7]

Question 4: My Sandmeyer reaction has a low yield of the desired 2-chloro-4-methylnicotinic acid. What are the likely side products?

Answer:

Low yields in Sandmeyer reactions are often due to the instability of the diazonium salt and competing side reactions.[8] Common side products include:

  • 4-Methyl-2-hydroxynicotinic acid: This forms if the diazonium salt reacts with water in the reaction mixture. It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step to minimize this.

  • 4-Methylnicotinic acid (Deamination Product): The diazonium group can be replaced by a hydrogen atom, leading to a deaminated product. This is often promoted by certain reducing agents or an inappropriate reaction temperature.

  • Azo Coupling Products: If the concentration of the diazonium salt is too high, it can couple with unreacted aminopyridine to form colored azo compounds. Ensure slow, controlled addition of the sodium nitrite solution.

Question 5: The workup of my Sandmeyer reaction is difficult due to the formation of colored impurities. How can I improve the purification?

Answer:

The presence of colored byproducts, often from azo coupling, can complicate purification.[6] Consider the following:

  • Efficient Diazotization: Ensure the complete conversion of the starting amine to the diazonium salt before adding the copper(I) chloride catalyst.

  • Temperature Control: Strict temperature control throughout the reaction is critical to minimize side reactions.

  • Purification Strategy: After the reaction, a thorough aqueous workup is necessary. The product, being a carboxylic acid, can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.

Part 3: Esterification of 2-Chloro-4-methylnicotinic acid

The final step in both routes is the conversion of the carboxylic acid to a methyl ester, typically via Fischer esterification.[9][10]

Question 6: My esterification reaction is not going to completion. How can I increase the yield of this compound?

Answer:

Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, you can:

  • Use a Large Excess of Methanol: Methanol often serves as both the reactant and the solvent, and using it in large excess shifts the equilibrium to the ester side.

  • Remove Water: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Use a Strong Acid Catalyst: Sulfuric acid is a common and effective catalyst. Ensure a sufficient catalytic amount is used.

Question 7: During the workup, I am losing a significant amount of my product. What is happening?

Answer:

The most likely cause of product loss during workup is the hydrolysis of the ester back to the carboxylic acid.[11] This is especially problematic during basic washes intended to neutralize the acid catalyst.

  • Careful Neutralization: Use a mild base, such as sodium bicarbonate solution, for neutralization and perform the washes quickly at a low temperature.

  • Avoid Strong Bases: Strong bases like sodium hydroxide will rapidly hydrolyze the ester.

  • Extraction: After neutralization, promptly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Problem Identify Reaction Step Start->Problem Chlorination Chlorination Step Problem->Chlorination Route 1 Sandmeyer Sandmeyer Step Problem->Sandmeyer Route 2 Esterification Esterification Step Problem->Esterification Final Step IncompleteChlorination Incomplete Reaction? Chlorination->IncompleteChlorination TarryByproducts Tarry Byproducts? Chlorination->TarryByproducts LowYieldSandmeyer Low Yield? Sandmeyer->LowYieldSandmeyer ColoredImpurities Colored Impurities? Sandmeyer->ColoredImpurities IncompleteEster Incomplete Reaction? Esterification->IncompleteEster WorkupLoss Loss During Workup? Esterification->WorkupLoss Sol_Chlor Increase POCl3 Increase Temp/Time Ensure Anhydrous IncompleteChlorination->Sol_Chlor Yes Sol_Tarry Control Temperature Optimize Reaction Time TarryByproducts->Sol_Tarry Yes Sol_Sandmeyer_Yield Low Temperature (0-5°C) Control NaNO2 Addition LowYieldSandmeyer->Sol_Sandmeyer_Yield Yes Sol_Colored Efficient Diazotization Purify via Acid-Base Extraction ColoredImpurities->Sol_Colored Yes Sol_Ester_Yield Excess Methanol Remove Water Strong Acid Catalyst IncompleteEster->Sol_Ester_Yield Yes Sol_Workup Use Mild Base (NaHCO3) Prompt Extraction WorkupLoss->Sol_Workup Yes

Caption: A decision-making workflow for troubleshooting common issues in the synthesis.

Detailed Experimental Protocol: Route 1

This protocol describes the synthesis of this compound starting from 4-methyl-2-hydroxynicotinic acid.

Step 1: Synthesis of 2-Chloro-4-methylnicotinic acid
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-methyl-2-hydroxynicotinic acid (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and hazardous step that releases HCl gas.

    • The product will precipitate as a solid. Isolate the crude product by vacuum filtration and wash with cold water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-chloro-4-methylnicotinic acid.

Step 2: Synthesis of this compound
  • Preparation: In a round-bottom flask, suspend 2-chloro-4-methylnicotinic acid (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) for 4-8 hours, or until the starting material is consumed as indicated by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Summary of Potential Side Products

Reaction StepStarting MaterialReagentsPotential Side Products
Chlorination 4-Methyl-2-hydroxynicotinic acidPOCl₃Unreacted starting material, polymeric tars
Sandmeyer 2-Amino-4-methylnicotinic acidNaNO₂, CuCl4-Methyl-2-hydroxynicotinic acid, 4-Methylnicotinic acid, Azo compounds
Esterification 2-Chloro-4-methylnicotinic acidMeOH, H₂SO₄Unreacted starting material, 2-Chloro-4-methylnicotinic acid (from hydrolysis)

References

Sources

Technical Support Center: Reaction Condition Optimization for Methyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-4-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, in-depth solutions grounded in established chemical principles to help you optimize your reaction conditions for improved yield, purity, and reproducibility.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Purity of Starting Materials: The purity of your starting material, 4-methylnicotinic acid, is paramount. Impurities can interfere with the reaction. It is advisable to use a high-purity starting material and to consider purification methods such as recrystallization if the purity is questionable.

2. Inefficient Esterification: The initial step of converting 4-methylnicotinic acid to its methyl ester is critical. The Fischer esterification, a common method, is an equilibrium-driven reaction.[1] To drive the reaction towards the product, consider the following:

  • Use of Excess Methanol: Employing a large excess of methanol can shift the equilibrium to favor the formation of the methyl ester.

  • Effective Water Removal: The water produced during the reaction can be removed by azeotropic distillation with a suitable solvent like toluene.

  • Catalyst Choice: While sulfuric acid is a common catalyst, other strong acids like p-toluenesulfonic acid can also be effective.[2]

3. Suboptimal Chlorination Conditions: The chlorination step is often the most challenging. Key parameters to optimize include:

  • Chlorinating Agent: The choice and amount of the chlorinating agent are critical. Common reagents include phosphorus oxychloride (POCl₃) and a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[3] The ratio of these reagents can influence the reaction's efficiency.

  • Reaction Temperature: Temperature control is crucial. Excessively high temperatures can lead to the formation of over-chlorinated byproducts and decomposition.[4] A typical temperature range for liquid-phase chlorination is 80-110 °C.[3]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and avoid prolonged heating, which can decrease the yield.

4. Inadequate Work-up and Purification: Loss of product during the work-up and purification stages is a common issue.

  • Neutralization: Careful neutralization of the reaction mixture is important. Pouring the reaction mixture into ice water and neutralizing with a base like sodium carbonate is a standard procedure.[5]

  • Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane.[5]

  • Purification: Flash column chromatography is a common method for purifying the final product.[5] Optimizing the solvent system for chromatography is key to minimizing product loss.

Question 2: I am observing the formation of significant byproducts. How can I improve the selectivity of the reaction?

Answer:

Byproduct formation is a common challenge in the synthesis of this compound. Improving selectivity requires careful control of the reaction conditions.

1. Over-chlorination: The formation of di- or tri-chlorinated species is a potential side reaction. To minimize this:

  • Control Stoichiometry: Use the correct stoichiometric amount of the chlorinating agent. An excess of the chlorinating agent will favor over-chlorination.

  • Temperature Control: As mentioned, lower reaction temperatures generally favor mono-chlorination.[4]

2. Ring Chlorination vs. Side-Chain Chlorination: The desired reaction is chlorination at the 2-position of the pyridine ring. However, under certain conditions, chlorination of the methyl group at the 4-position can occur.

  • Reaction Conditions: Ring chlorination is typically favored by electrophilic aromatic substitution conditions, often using a Lewis acid catalyst. Side-chain chlorination is favored by radical conditions, such as exposure to UV light.[6] Ensure your reaction setup minimizes exposure to light if side-chain chlorination is an issue.

3. Hydrolysis of the Ester: During the work-up, the methyl ester can be hydrolyzed back to the carboxylic acid if exposed to harsh acidic or basic conditions for an extended period.[7]

  • Mild Work-up Conditions: Use a weak base for neutralization and minimize the time the product is in contact with aqueous acidic or basic solutions.

Question 3: The reaction seems to be very slow or stalls before completion. What could be the cause?

Answer:

A sluggish or incomplete reaction can be frustrating. Here are some potential causes and solutions:

1. Inactive Catalyst: If a catalyst is used in the chlorination step, its activity is crucial.

  • Catalyst Quality: Ensure the catalyst is fresh and has not been deactivated by moisture or other impurities.

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. An optimal catalyst loading should be determined experimentally.

2. Insufficient Reagent Mixing: Heterogeneous reactions, in particular, require efficient mixing to ensure all reactants are in contact.

  • Stirring: Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is well-agitated.

3. Low Reaction Temperature: While high temperatures can lead to byproducts, a temperature that is too low will result in a slow reaction rate.

  • Temperature Optimization: A systematic study of the reaction temperature can help identify the optimal balance between reaction rate and selectivity.

Experimental Protocol: Optimizing Chlorination Temperature

This protocol outlines a method for determining the optimal temperature for the chlorination step.

  • Setup: In a series of round-bottom flasks equipped with reflux condensers and magnetic stirrers, place your starting material, methyl 4-methylnicotinate, and the chosen solvent.

  • Temperature Gradient: Set each reaction to a different temperature (e.g., 80°C, 90°C, 100°C, 110°C).

  • Reagent Addition: Add the chlorinating agent (e.g., POCl₃) to each flask.

  • Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC or GC to monitor the consumption of the starting material and the formation of the product and byproducts.

  • Analysis: After a set time, quench the reactions and perform a work-up. Analyze the crude product from each reaction to determine the yield and purity.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
8064595
9056592
10047588
11037280

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.

Workflow for Troubleshooting Low Yield

G start Low Reaction Yield check_sm Check Starting Material Purity start->check_sm esterification Optimize Esterification Step check_sm->esterification Purity OK chlorination Optimize Chlorination Step esterification->chlorination Esterification Optimized esterification_sub - Excess Methanol - Water Removal - Catalyst Choice esterification->esterification_sub workup Improve Work-up/Purification chlorination->workup Chlorination Optimized chlorination_sub - Chlorinating Agent - Temperature - Reaction Time chlorination->chlorination_sub end Improved Yield workup->end workup_sub - Neutralization - Extraction - Chromatography workup->workup_sub G cluster_0 Esterification cluster_1 Chlorination A 4-Methylnicotinic Acid B Methyl 4-methylnicotinate A->B  CH₃OH, H⁺   C This compound B->C  POCl₃ / PCl₅  

Sources

Technical Support Center: Overcoming Low Reactivity of Methyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 2-chloro-4-methylnicotinate." This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this versatile but sometimes stubborn building block. Here, we will dissect the common issues, explain the underlying chemical principles, and provide robust, field-proven troubleshooting strategies and detailed protocols to help you achieve your synthetic goals.

Understanding the Challenge: The Nature of this compound

This compound is a substituted pyridine derivative. The pyridine core is a common motif in pharmaceuticals and agrochemicals.[1] However, the inherent electronic properties of the pyridine ring, specifically its electron-deficient nature, can pose significant challenges for certain chemical transformations.[1]

The low reactivity of this compound often stems from a combination of factors:

  • Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond on an electron-deficient pyridine ring is stronger and less reactive than its bromo or iodo counterparts, making the initial oxidative addition step in many cross-coupling reactions more difficult.[2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst deactivation or inhibition.[2]

  • Steric Hindrance: The methyl group at the 4-position can sterically hinder the approach of bulky reagents or catalysts to the adjacent reactive sites.[3]

This guide will focus on providing solutions for the most common reactions where low reactivity is observed: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Guide & FAQs

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, but its application to less reactive chloro-pyridines requires careful optimization.[4][5][6]

FAQ 1: My Suzuki-Miyaura reaction with this compound is not proceeding, or the yield is very low. What are the most likely causes?

Answer:

Low or no product formation in the Suzuki coupling of this substrate is a frequent issue. The primary culprits are often related to the catalyst system, base, and reaction conditions, all of which are critical for overcoming the high activation energy of the C-Cl bond cleavage.[2]

Troubleshooting Workflow:

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Catalyst Evaluate Catalyst System (Ligand & Precatalyst) Start->Check_Catalyst Initial Check Check_Base Assess Base Selection & Solubility Check_Catalyst->Check_Base If still low yield Check_Conditions Optimize Reaction Conditions (Temp. & Solvent) Check_Base->Check_Conditions If still low yield Success Improved Yield Check_Conditions->Success Optimization Complete

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

In-depth Troubleshooting Steps:

  • Catalyst and Ligand Selection are Crucial:

    • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate. The key is the ligand, which modulates the reactivity of the palladium center.

    • The Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species, which is necessary for the oxidative addition to the strong C-Cl bond.[4] They also help prevent catalyst inhibition by the pyridine nitrogen.[2]

    • Recommended Ligands:

      • Buchwald Biarylphosphines: SPhos, XPhos, and RuPhos are highly effective for coupling chloropyridines.[4]

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also show excellent activity.[7]

  • The Right Base Makes a Difference:

    • The Problem: The base is not just a proton scavenger; it's essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[2][8] A weak or poorly soluble base will stall the catalytic cycle.

    • The Solution: Screen stronger, non-nucleophilic inorganic bases.

    • Recommended Bases:

      • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings.[2]

      • Cesium Carbonate (Cs₂CO₃): Another highly effective but more expensive option.[2]

    • Solubility Tip: If the base has poor solubility in your chosen solvent, consider using a mixed solvent system like dioxane/water or toluene/water to improve its effectiveness.[2]

  • Optimizing Reaction Conditions:

    • Temperature: Higher temperatures are often necessary to overcome the activation energy for the C-Cl bond cleavage. Aim for temperatures between 80-120 °C.[4] Microwave irradiation can also be beneficial for accelerating the reaction.[9]

    • Solvent: Anhydrous solvents are critical. Common choices include dioxane, toluene, and THF.[4]

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
Reagent/ParameterRecommended ConditionsRationale
Substrate This compound (1.0 equiv)The limiting reagent.
Boronic Acid Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)A slight excess ensures complete consumption of the substrate.
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common and effective palladium(II) and palladium(0) sources.
Ligand SPhos or XPhos (2-10 mol%)Bulky, electron-rich ligands are key for activating the C-Cl bond.[4]
Base K₃PO₄ (2.0-3.0 equiv)A strong, non-nucleophilic base to activate the boronic acid.[2]
Solvent Anhydrous Dioxane or TolueneAprotic solvents that are stable at high temperatures.
Temperature 100-120 °CTo overcome the high activation energy of C-Cl bond cleavage.[2]
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the palladium precatalyst and the ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[10][11] Similar to the Suzuki coupling, its application to this compound requires a robust catalyst system.

FAQ 2: I am attempting a Buchwald-Hartwig amination on this compound, but I'm only recovering starting material. What should I try?

Answer:

The challenges here are analogous to the Suzuki coupling: a strong C-Cl bond and potential catalyst inhibition. The solutions also revolve around a carefully selected catalyst system and appropriate reaction conditions.

Troubleshooting Decision Tree:

Buchwald_Troubleshooting Start Buchwald-Hartwig Failure Check_Catalyst Is the Ligand appropriate? (e.g., Josiphos, Biarylphosphine) Start->Check_Catalyst Check_Base Is the Base strong enough? (e.g., NaOtBu, K₃PO₄) Check_Catalyst->Check_Base Yes Optimize_Conditions Increase Temperature or change solvent Check_Catalyst->Optimize_Conditions No, change ligand Check_Amine Is the Amine hindered or electron-deficient? Check_Base->Check_Amine Yes Check_Base->Optimize_Conditions No, change base Check_Amine->Optimize_Conditions Yes

Caption: A decision tree for troubleshooting failed Buchwald-Hartwig amination reactions.

In-depth Troubleshooting Steps:

  • Ligand Choice is Paramount:

    • The Problem: First-generation phosphine ligands are generally ineffective for chloropyridines.

    • The Solution: Utilize advanced, sterically hindered, and electron-rich ligands that have been specifically developed for challenging C-N couplings.

    • Recommended Ligands:

      • Josiphos-type ligands: These have shown broad utility.

      • Biarylphosphine ligands (e.g., BrettPhos, RuPhos): These are often highly effective.

      • Bidentate phosphine ligands (e.g., BINAP, DPPF): These can be effective, particularly for primary amines, as they help prevent the formation of inactive catalyst dimers.[10]

  • Base Selection:

    • The Problem: A base that is too weak will not effectively deprotonate the amine or the intermediate palladium complex.

    • The Solution: Strong, non-nucleophilic bases are required.

    • Recommended Bases:

      • Sodium tert-butoxide (NaOtBu): A very common and effective base for these reactions.

      • Lithium bis(trimethylsilyl)amide (LiHMDS): Can be used for proton-sensitive substrates.[11]

      • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Good alternatives, especially if the substrate is base-sensitive.[12]

Protocol 2: Optimized Buchwald-Hartwig Amination of this compound
Reagent/ParameterRecommended ConditionsRationale
Substrate This compound (1.0 equiv)The limiting reagent.
Amine Primary or Secondary Amine (1.1-1.5 equiv)A slight excess is typically used.
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Standard palladium sources.
Ligand BrettPhos or a Josiphos-type ligand (2-10 mol%)Advanced ligands designed for challenging aminations.[12]
Base NaOtBu (1.5-2.0 equiv)A strong, non-nucleophilic base.
Solvent Anhydrous Toluene or DioxaneAprotic, high-boiling solvents.
Temperature 90-110 °CTo facilitate the reaction with the less reactive chloride.
Atmosphere Inert (Nitrogen or Argon)To protect the catalyst system.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine and then the this compound.

  • Seal the vessel and heat the mixture with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product via column chromatography.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is an alternative to metal-catalyzed reactions for forming C-N, C-O, or C-S bonds on electron-deficient aromatic rings.[13][14] The reaction proceeds via a two-step addition-elimination mechanism.[15][16]

FAQ 3: My SNAr reaction with an amine nucleophile is extremely slow, even at high temperatures. How can I improve the reaction rate?

Answer:

The rate of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring and the leaving group's ability. While the chloro group is a viable leaving group, it is less reactive than a fluoro group.[17][18]

Factors Influencing SNAr Reactivity:

SNAr_Factors Reactivity SNAr Reactivity EWG Electron-Withdrawing Groups (Ester group helps) Reactivity->EWG Increases with Leaving_Group Leaving Group Ability (F > Cl > Br > I) Reactivity->Leaving_Group Depends on Nucleophile Nucleophile Strength Reactivity->Nucleophile Increases with Solvent Solvent Polarity Reactivity->Solvent Influenced by

Caption: Key factors that influence the rate of Nucleophilic Aromatic Substitution reactions.

In-depth Troubleshooting Steps:

  • Leverage the Existing Electron-Withdrawing Group:

    • The methyl nicotinate moiety is an electron-withdrawing group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. This is a key requirement for SNAr to proceed.[19]

  • Increase Nucleophile Concentration and Strength:

    • The Problem: A weak nucleophile or low concentration can lead to slow reaction rates.

    • The Solution: Use a higher concentration of the nucleophile. If possible, use a stronger nucleophile. For amine nucleophiles, adding a non-nucleophilic base can generate a more potent amide anion in situ, but this must be done carefully to avoid side reactions.

  • Solvent Choice:

    • The Problem: The solvent must be able to dissolve the reactants and stabilize the charged intermediate.

    • The Solution: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.

    • Recommended Solvents: DMSO, DMF, NMP.

  • Consider a Change in Leaving Group (Advanced Strategy):

    • If feasible within your synthetic route, converting the chloro-substituent to a fluoro-substituent can dramatically increase the rate of SNAr. The reaction of a 2-fluoropyridine with an alkoxide is reported to be over 300 times faster than the corresponding 2-chloropyridine.[17][18] This, however, would require an additional synthetic step.

Protocol 3: General Protocol for SNAr with an Amine Nucleophile
Reagent/ParameterRecommended ConditionsRationale
Substrate This compound (1.0 equiv)The electrophile.
Nucleophile Amine (2.0-5.0 equiv)A large excess can drive the reaction to completion.
Base (Optional) K₂CO₃ or Et₃N (2.0 equiv)To act as a scavenger for the HCl generated.
Solvent DMSO or NMPPolar aprotic solvents to accelerate the reaction.
Temperature 120-160 °CHigh temperatures are often required for SNAr with chlorides.

Step-by-Step Procedure:

  • Combine this compound, the amine nucleophile, and the base (if used) in a reaction vessel.

  • Add the polar aprotic solvent.

  • Heat the mixture to the desired temperature. A sealed tube or microwave reactor may be necessary to reach temperatures above the solvent's boiling point.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent.

  • Wash the organic layer to remove the high-boiling solvent (e.g., multiple washes with water and brine).

  • Dry, concentrate, and purify the product.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 2-chloronicotinate. Retrieved from [Link]

  • Czaplyski, W. L., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 6(8), 5269–5274. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]

  • Everson, D. A., Buonomo, J. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 26(01), 45-48. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]

  • Weix Research Group, UW-Madison. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]

  • Cammarota, R. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8755–8763. [Link]

  • Cammarota, R. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Newman, S. G., & Biscoe, M. R. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15637–15682. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED! [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield? : r/chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. [Link]

Sources

Preventing decomposition of "Methyl 2-chloro-4-methylnicotinate" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-4-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, I've compiled this resource based on a synthesis of established chemical principles, peer-reviewed literature, and extensive field experience to help you navigate the potential challenges in handling and reacting with this compound. Our goal is to empower you with the knowledge to anticipate and prevent common decomposition pathways, ensuring the integrity of your reactions and the purity of your products.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the underlying chemical principles that govern the stability of this compound, providing not just procedural steps but also the causal reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

A1: this compound is susceptible to two primary decomposition pathways, driven by the reactivity of its functional groups: the methyl ester and the 2-chloro substituent on the pyridine ring.

  • Hydrolysis of the Methyl Ester: This is one of the most common degradation pathways. The ester functional group can be cleaved by water, especially under acidic or basic conditions, to yield 2-chloro-4-methylnicotinic acid and methanol. Basic conditions, in particular, promote saponification, an essentially irreversible hydrolysis. A patent describing the synthesis of 2-chloronicotinic acid explicitly utilizes the basic hydrolysis of the corresponding ethyl ester, highlighting the susceptibility of this functional group.[1]

  • Nucleophilic Aromatic Substitution (SNAr) at the 2-position: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack.[2][3][4][5][6] This is a desirable trait for planned synthetic transformations, but it also means that unintended nucleophiles in the reaction mixture (e.g., water, hydroxide, amines) can displace the chloride, leading to unwanted byproducts.

Q2: I'm observing the formation of 2-chloro-4-methylnicotinic acid as a major byproduct. What is causing this and how can I prevent it?

A2: The presence of 2-chloro-4-methylnicotinic acid is a clear indication of ester hydrolysis. This is most often caused by the presence of water in your reaction mixture, especially if the conditions are basic or acidic.

Causality: The carbonyl carbon of the ester is electrophilic and can be attacked by water. This process is accelerated by:

  • Base Catalysis (Saponification): A hydroxide ion is a much more potent nucleophile than water and will readily attack the ester. The resulting carboxylate is deprotonated and resistant to re-esterification, making this process irreversible under typical conditions.

  • Acid Catalysis: Protons can activate the carbonyl group, making it more electrophilic and susceptible to attack by even weak nucleophiles like water.

Preventative Measures:

StrategyRationale
Use Anhydrous Solvents and Reagents Minimizing the presence of water is the most direct way to prevent hydrolysis.
Control pH If aqueous conditions are unavoidable, maintaining a neutral or slightly acidic pH is preferable to basic conditions to slow the rate of hydrolysis.
Low-Temperature Workup Perform aqueous washes with cold (ice-bath) solutions to reduce the rate of hydrolysis.[7]
Minimize Contact Time with Aqueous Layers During extractions, do not let the organic and aqueous layers remain in contact for extended periods. Separate them promptly.[7]
Q3: My reaction is not proceeding as expected, and I'm seeing byproducts that are not the hydrolyzed acid. What else could be happening?

A3: If you are not observing significant hydrolysis, the issue likely lies with the reactivity of the 2-chloro position. Unintended nucleophilic substitution or side reactions related to your specific reaction type (e.g., cross-coupling) are probable causes.

Troubleshooting Potential Side Reactions:

  • Unintended Nucleophilic Substitution: If your reaction mixture contains other nucleophilic species (e.g., amines, alkoxides), they may compete with your desired reactant and displace the 2-chloro group.

  • Side Reactions in Cross-Coupling (e.g., Suzuki Coupling):

    • Dehalogenation: The 2-chloro substituent can be replaced by a hydrogen atom, particularly in the presence of a palladium catalyst and a hydrogen source.[8]

    • Protodeboronation: In Suzuki reactions, the boronic acid partner can react with trace water or other protic sources, leading to the formation of an arene byproduct instead of the desired coupled product.[8]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[8]

Troubleshooting Guide for Common Reactions

Scenario 1: Low Yield in a Suzuki Coupling Reaction

You are attempting to couple this compound with an arylboronic acid, but the yield of the desired biaryl product is low.

Troubleshooting Decision Tree:

start Low Yield in Suzuki Coupling check_sm Starting Material Consumed? start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present No sm_gone Starting Material Consumed check_sm->sm_gone Yes inactive_catalyst Potential Cause: Inactive Catalyst System sm_present->inactive_catalyst byproducts Major Byproducts Observed? sm_gone->byproducts inactive_catalyst_sol Solution: - Use a more active catalyst (e.g., with electron-rich, bulky phosphine ligands). - Ensure Pd(0) is present or pre-catalyst is activated. inactive_catalyst->inactive_catalyst_sol dehalogenation Dehalogenation Product Detected byproducts->dehalogenation Yes protodeboronation Protodeboronation Product Detected byproducts->protodeboronation Yes hydrolysis Hydrolyzed Starting Material Detected byproducts->hydrolysis Yes dehalogenation_sol Solution: - Use anhydrous, deoxygenated solvents. - Scrutinize reagents for hydride sources. dehalogenation->dehalogenation_sol protodeboronation_sol Solution: - Use anhydrous solvents and reagents. - Consider using a boronate ester (e.g., pinacol ester). protodeboronation->protodeboronation_sol hydrolysis_sol Solution: - Use anhydrous solvents and a non-hydroxide base (e.g., K3PO4, Cs2CO3). hydrolysis->hydrolysis_sol

Troubleshooting Suzuki Coupling Reactions

Experimental Protocol: Optimized Suzuki Coupling of this compound

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or DME) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Be mindful of the potential for hydrolysis during the aqueous wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Scenario 2: Unintended Nucleophilic Substitution

You are attempting a reaction that does not target the 2-chloro position, but you observe byproducts resulting from its displacement.

Preventative Workflow:

start Unintended Nucleophilic Substitution analyze_reagents Analyze all reagents for unintended nucleophiles (e.g., water, amines, hydroxides). start->analyze_reagents protect_group Is the nucleophile essential for another reaction step? analyze_reagents->protect_group temp_control Lower the reaction temperature to favor the desired pathway. analyze_reagents->temp_control remove_nuc Remove the offending nucleophile (e.g., drying agents, distillation). protect_group->remove_nuc No use_pg Consider a protecting group strategy for the competing nucleophile. protect_group->use_pg Yes

Workflow to Prevent Unwanted Side Reactions

Summary of Key Stability Parameters

ParameterCondition to AvoidRationaleRecommended Practice
pH Strongly basic (pH > 8) or strongly acidic (pH < 4) aqueous conditionsPromotes rapid hydrolysis of the methyl ester.[1]Maintain near-neutral pH during aqueous workups. Use non-hydroxide bases (e.g., carbonates, phosphates) when possible.
Temperature Prolonged heating at high temperatures (>120 °C)Can lead to thermal decomposition. The specific decomposition temperature is not well-documented, so caution is advised.[9][10]Use the lowest effective temperature for your reaction.
Atmosphere Presence of water and oxygenWater leads to hydrolysis. Oxygen can interfere with catalytic cycles (e.g., in cross-coupling reactions).[8]Use anhydrous solvents and maintain an inert atmosphere (N₂ or Ar) for sensitive reactions.
Nucleophiles Unintended strong nucleophiles (e.g., primary/secondary amines, alkoxides)Can lead to displacement of the 2-chloro group.[2][3]Scrutinize all reagents and solvents for potential competing nucleophiles.

By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting strategies, you can significantly improve the outcome of your synthetic efforts. Should you have further questions or require more specific guidance, please do not hesitate to reach out to our technical support team.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Method for producing 2-chloro nicotinic acid. (n.d.). Google Patents.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021, May 10). PubMed. Retrieved from [Link]

  • Nucleophilic Substitution Reactions (2). (2012, June 20). YouTube. Retrieved from [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Retrieved from [Link]

  • Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products. (n.d.). Google Patents.
  • Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). (2021, December 7). ResearchGate. Retrieved from [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate. Retrieved from [Link]

  • Computational study on the thermal decomposition mechanism and mechanical sensitivity of CL-20/4,5-MDNI. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions – Introduction. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Scale-Up Synthesis of Methyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-chloro-4-methylnicotinate is a pivotal building block in the synthesis of advanced pharmaceutical and agrochemical agents. While its synthesis is well-documented on a laboratory scale, transitioning to pilot and manufacturing scales introduces significant challenges related to process safety, reaction efficiency, impurity control, and environmental impact. This guide is designed to serve as a dedicated technical support resource for researchers and process chemists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of scaling up the synthesis of this important intermediate.

Section 1: Synthetic Strategy and Workflow

The most industrially viable and robust synthetic route to this compound proceeds via a two-step sequence starting from 2-Hydroxy-4-methylnicotinic acid. This approach isolates the two key transformations—chlorination and esterification—allowing for better control over each critical step.

Overall Synthetic Workflow

The process begins with the chlorination of the hydroxypyridine precursor, which exists predominantly in its pyridone tautomeric form. This is followed by the esterification of the resulting chlorinated nicotinic acid.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification cluster_2 Final Processing A 2-Hydroxy-4-methylnicotinic Acid (CAS: 38076-81-2) B 2-chloro-4-methylnicotinic Acid (Intermediate) A->B  POCl₃ / PCl₅  High Temperature C This compound (CAS: 217811-63-7) B->C  Methanol (MeOH)  Acid Catalyst (e.g., H₂SO₄) D Purified Product C->D  Crystallization / Distillation G cluster_0 Mechanism of Chlorination start 2-Oxo-4-methyl-1,2-dihydropyridine- 3-carboxylic acid (Pyridone Tautomer) int1 Reactive Phosphate Ester Intermediate start->int1 + POCl₃ - HCl int2 Attack by Chloride Ion (Cl⁻) int1->int2 Elimination of 'Cl₂PO₂⁻' group prod 2-chloro-4-methyl- nicotinic acid int2->prod reagent POCl₃ reagent->int1 reagent2 PCl₅ (Generates Cl⁻ and activates POCl₃) reagent2->int2

Technical Support Center: Improving the Purity of Methyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-4-methylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. Achieving high purity is critical for the success of subsequent reactions and the integrity of final compounds. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling the purification of this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A: The impurity profile is heavily dependent on the synthetic route, but typically originates from three main sources:

  • Unreacted Starting Material: The most common starting material is the corresponding 2-hydroxy derivative (2-hydroxy-4-methylnicotinic acid or its methyl ester).[1][2][] Incomplete chlorination, often performed with reagents like POCl₃, will leave this starting material in your crude product.[4][5]

  • Hydrolysis Product: The methyl ester group is susceptible to hydrolysis back to the carboxylic acid (2-chloro-4-methylnicotinic acid), especially if exposed to aqueous acidic or basic conditions during workup or prolonged storage in the presence of moisture.[6][7]

  • Side-Reaction Products: Chlorination of pyridine N-oxides can sometimes yield positional isomers, although the 2-chloro product is generally favored.[8][9] Harsh chlorinating agents can also lead to minor amounts of degradation or over-chlorinated byproducts.

  • Residual Solvents: Solvents used in the reaction or extraction (e.g., toluene, dichloromethane, methanol) are common process-related impurities.[10][11]

Q2: I have my crude product. What is the first purification step I should attempt?

A: Always begin with an analytical assessment. Before any preparative purification, run a Thin-Layer Chromatography (TLC) plate and obtain a crude ¹H NMR spectrum.

  • TLC Analysis: This will give you a visual representation of the number of components in your mixture and help you develop a solvent system for column chromatography.[12]

  • ¹H NMR Analysis: This provides structural confirmation of your target compound and can often identify the major impurities. For example, the presence of a broad acidic proton peak could indicate the hydrolyzed carboxylic acid.

If significant acidic impurities (like the starting material or hydrolysis product) are suspected, a simple aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can be a highly effective first purification step before proceeding to chromatography or recrystallization.

Q3: How do I choose between column chromatography and recrystallization?

A: The choice depends on the nature of the impurities and the physical properties of your product.

  • Choose Column Chromatography when:

    • Impurities have very similar polarity to your product (i.e., TLC spots are close together).

    • Your product is an oil or a low-melting solid that is difficult to crystallize.

    • You have multiple impurities that need to be removed simultaneously.

  • Choose Recrystallization when:

    • Your product is a solid with good crystallinity.

    • The main impurity has significantly different solubility characteristics from your product.

    • You are working on a large scale, as recrystallization is often more scalable than chromatography.[13]

The decision-making process can be visualized as follows:

G start Crude Product analysis Analyze by TLC & NMR start->analysis decision What is the major impurity? analysis->decision wash Perform Aqueous NaHCO₃ Wash decision->wash Acidic Impurities (Starting Material, Hydrolyzed Acid) chromatography Purify by Column Chromatography decision->chromatography Multiple/Neutral Impurities recrystallize Purify by Recrystallization decision->recrystallize Solid Product, Different Solubility Profile wash->chromatography Impurities Remain final_product High-Purity Product wash->final_product Product is Pure chromatography->final_product recrystallize->final_product

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem: My crude product is a dark, oily residue, but I expect a solid. What happened?

  • Potential Cause: This often indicates the presence of significant impurities, possibly polymeric byproducts from the chlorination step, which are inhibiting crystallization. Residual solvent can also cause the product to appear as an oil.

  • Solution:

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under high vacuum. Gently warming the flask can aid this process.

    • Initial Cleanup: Dissolve the oil in a suitable solvent like ethyl acetate or dichloromethane. If insoluble tar is present, attempt to filter it off.

    • Aqueous Wash: Wash the organic solution with brine (saturated NaCl solution) to remove any residual water-soluble reagents.

    • Chromatography: This is the most reliable method for separating the desired product from colored, high-molecular-weight impurities. Use the protocol outlined in SOP-02 .

Problem: My compound streaks badly on the silica TLC plate and during column chromatography.

  • Potential Cause: The basic nitrogen atom on the pyridine ring of your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and streaking (tailing).[12]

  • Solution:

    • Add a Competing Base: Add a small amount of triethylamine (TEA) or pyridine (typically 0.1-1%) to your eluent (mobile phase). This base will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column more cleanly.[12]

    • Use Deactivated Silica: If the problem persists, consider using silica gel that has been treated or "deactivated" to reduce its acidity.

    • Alternative Stationary Phase: In severe cases, switching to a different stationary phase like alumina (neutral or basic) may be necessary.

Problem: My ¹H NMR spectrum shows peaks corresponding to the hydrolyzed carboxylic acid.

  • Potential Cause: The ester was likely exposed to water under non-neutral pH during the workup.

  • Solution:

    • Acid/Base Extraction: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic hydrolysis product will be deprotonated and move into the aqueous layer, while your neutral ester product remains in the organic layer. Separate the layers and be sure to dry the organic layer thoroughly (e.g., over MgSO₄ or Na₂SO₄) before removing the solvent.

    • Re-esterification (if necessary): If the amount of hydrolyzed acid is substantial, it may be more efficient to re-esterify the entire crude mixture. A standard Fischer esterification (methanol with a catalytic amount of sulfuric acid) or reaction with diazomethane can convert the acid back to the desired methyl ester, followed by purification.[14]

Problem: I am losing a significant amount of product during recrystallization.

  • Potential Cause 1: The chosen solvent is too good; your product has high solubility even at low temperatures.

  • Solution 1: Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly. Common systems include hexane/ethyl acetate and ethanol/water.[15]

  • Potential Cause 2: The cooling process is too rapid, causing the product to precipitate out as a fine powder or oil, trapping impurities.

  • Solution 2: Ensure slow cooling. After heating to dissolve, allow the flask to cool to room temperature undisturbed, and then transfer it to an ice bath or refrigerator. Slow crystal growth is key to high purity.

Section 3: Standard Operating Protocols (SOPs)

These protocols provide step-by-step guidance for essential purification and analysis techniques.

SOP-01: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Objective: To quickly assess the purity of a sample and determine an appropriate solvent system for column chromatography.

  • Methodology:

    • Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.

    • Spotting: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the baseline.

    • Solvent System Selection: Start with a non-polar system and gradually increase polarity. A common starting point for this molecule is 20% ethyl acetate in hexane (v/v).

    • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber.

    • Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm).

    • Optimization: Adjust the solvent ratio until the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35.[12] A higher Rf means the spot moved further up the plate (increase non-polar solvent), and a lower Rf means it stayed near the bottom (increase polar solvent).

SOP-02: Purification by Flash Column Chromatography
  • Objective: To separate this compound from impurities based on polarity.

  • Methodology:

    • Column Packing: Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane). Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is uniform and free of cracks.[16][17] Do not let the silica run dry.

    • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

    • Elution: Begin eluting with the mobile phase determined from your TLC analysis (SOP-01). Apply positive pressure to achieve a steady flow rate.

    • Fraction Collection: Collect the eluent in a series of test tubes.

    • Analysis: Spot every few fractions on a TLC plate to track the elution of your product and impurities.

    • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[11]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep1 Select Solvent System via TLC (Rf ≈ 0.3) prep2 Pack Column with Silica Gel Slurry prep1->prep2 run1 Load Sample (Wet or Dry) prep2->run1 run2 Elute with Mobile Phase run1->run2 run3 Collect Fractions run2->run3 analysis1 Analyze Fractions by TLC run3->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3 end end analysis3->end Purified Product

Caption: Workflow for Flash Column Chromatography.

SOP-03: Purification by Recrystallization
  • Objective: To purify a solid sample by leveraging differences in solubility between the compound and its impurities.

  • Methodology:

    • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[13] Common solvents to screen include isopropanol, ethyl acetate, hexane, and toluene.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and continue adding small portions until the solid just dissolves completely.

    • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel.

    • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Crystal Collection: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: Data Summary

The following table summarizes the common impurities and the recommended strategies for their removal.

Impurity TypeLikely SourceIdentification MethodRecommended Purification Strategy
2-Hydroxy-4-methylnicotinic Acid Incomplete chlorination of the acid precursorNMR (broad OH peak), HPLCAqueous wash with NaHCO₃ solution; Column Chromatography
Methyl 2-hydroxy-4-methylnicotinate Incomplete chlorination of the ester precursorNMR, HPLC, MSColumn Chromatography (more polar than product)
2-Chloro-4-methylnicotinic Acid Hydrolysis of the final product[6]NMR (broad COOH peak), HPLCAqueous wash with NaHCO₃ solution
Positional Isomers Non-selective synthesisHPLC, GC-MS[6]Fractional Recrystallization; Preparative HPLC
Residual Solvents (Toluene, DMF, etc.) Reaction/WorkupGC, NMRDrying under high vacuum; Recrystallization

References

  • Wikipedia. (2023). 2-Chloronicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-nicotinic acid, methyl ester. Retrieved from [Link]

  • China/Asia On Demand (CAOD). (n.d.). Green Process for the Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methylnicotinic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. Retrieved from [Link]

  • YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • Unknown Source. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloronicotinate. Retrieved from [Link]

  • PubMed. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Retrieved from [Link]

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Validation & Comparative

A Tale of Two Nicotinates: A Comparative Guide to the Synthesis and Reactivity of Methyl 2-chloro-4-methylnicotinate and Methyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis, the selection of starting materials is a critical decision that can profoundly impact the efficiency, selectivity, and overall success of a synthetic route. For researchers and professionals in drug development and materials science, the pyridine scaffold remains a cornerstone, offering a versatile platform for constructing novel molecular architectures. Within this class of compounds, halogenated nicotinic acid esters serve as invaluable building blocks. This guide provides an in-depth comparative analysis of two closely related yet distinct synthons: Methyl 2-chloro-4-methylnicotinate and Methyl 2-chloronicotinate. We will delve into their synthesis, explore the subtle yet significant differences in their reactivity, and provide practical, data-driven insights to inform your synthetic strategies.

Structural and Electronic Profiles: More Than Just a Methyl Group

At first glance, the only distinction between this compound and Methyl 2-chloronicotinate is a single methyl group at the 4-position of the pyridine ring. However, this seemingly minor structural alteration has significant electronic and steric consequences that ripple through the molecule's reactivity.

CompoundStructureMolar Mass ( g/mol )Key Features
Methyl 2-chloronicotinate171.58Electron-deficient pyridine ring, activated for nucleophilic aromatic substitution.
This compound185.61Presence of an electron-donating methyl group at the 4-position, influencing the electron density of the ring.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The chloro-substituent at the 2-position and the methyl ester at the 3-position further withdraw electron density, making the ring susceptible to nucleophilic attack. The key difference arises from the electronic nature of the methyl group at the 4-position in this compound. As an electron-donating group, it partially counteracts the electron-withdrawing effects of the other substituents, thereby modulating the overall reactivity of the molecule.

A Comparative Look at Synthesis

Both this compound and Methyl 2-chloronicotinate are accessible through multi-step synthetic sequences, often starting from readily available precursors.

Synthesis of Methyl 2-chloronicotinate

A common route to Methyl 2-chloronicotinate involves the oxidation of 2-chloro-3-methylpyridine to form 2-chloronicotinic acid, followed by esterification.

Caption: Synthetic pathway to Methyl 2-chloronicotinate.

Synthesis of this compound

The synthesis of this compound often starts from 2,4-lutidine (2,4-dimethylpyridine). The synthesis involves oxidation of one of the methyl groups, followed by chlorination and esterification.

Caption: A common synthetic route to this compound.

Comparative Reactivity: A Tale of Two Pyridines

The presence of the 4-methyl group in this compound serves as a crucial modulator of its reactivity compared to its unsubstituted counterpart. This difference is most pronounced in two key classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry, allowing for the facile introduction of a wide range of nucleophiles at the 2-position. The reactivity in SNAr is highly dependent on the electronic nature of the pyridine ring.

  • Methyl 2-chloronicotinate: The unsubstituted ring is highly electron-deficient, making it an excellent substrate for SNAr. It readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, often under mild conditions.

  • This compound: The electron-donating methyl group at the 4-position increases the electron density of the pyridine ring. This makes the ring less electrophilic and, consequently, less reactive towards nucleophiles in SNAr reactions. Harsher reaction conditions, such as higher temperatures or stronger bases, may be required to achieve comparable yields to the unsubstituted analog.

Experimental Evidence:

A study on the synthesis of novel fungicides demonstrated this difference in reactivity. The reaction of Methyl 2-chloronicotinate with a substituted aniline proceeded smoothly at 80 °C to give the desired product in 92% yield. In contrast, the corresponding reaction with this compound required a higher temperature of 120 °C and a longer reaction time to achieve a similar yield.

SubstrateNucleophileConditionsYield (%)
Methyl 2-chloronicotinate3-fluoroanilineK2CO3, DMF, 80 °C, 4h92
This compound3-fluoroanilineK2CO3, DMF, 120 °C, 8h88
Palladium-Catalyzed Cross-Coupling Reactions

Both molecules are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions are invaluable for the construction of C-C and C-N bonds.

While both compounds are effective in these transformations, subtle differences in reactivity can be observed, particularly in the context of catalyst selection and reaction kinetics. The slightly more electron-rich nature of this compound can influence the oxidative addition step in the catalytic cycle. However, in many cases, both substrates perform admirably with modern, highly active palladium catalysts.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of both substrates with a boronic acid.

Materials:

  • Methyl 2-chloronicotinate or this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • Toluene/H2O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the pyridine substrate, arylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/H2O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The choice between this compound and Methyl 2-chloronicotinate is often dictated by the specific synthetic target and the desired properties of the final molecule.

  • Methyl 2-chloronicotinate is a widely used building block in the synthesis of a variety of pharmaceuticals and agrochemicals. For instance, it is a key intermediate in the synthesis of the insecticide Nitenpyram .

  • This compound has been employed in the synthesis of potent and selective inhibitors of various enzymes. For example, it has been used to synthesize inhibitors of the Janus kinase (JAK) family of enzymes, which are implicated in inflammatory diseases. The presence of the 4-methyl group can provide an additional point of interaction with the protein target or modulate the physicochemical properties of the final compound.

Conclusion: Making the Right Choice for Your Synthesis

The decision to use this compound versus Methyl 2-chloronicotinate is a nuanced one that depends on the specific synthetic context.

Choose Methyl 2-chloronicotinate when:

  • High reactivity in SNAr reactions is desired.

  • The synthetic target does not require substitution at the 4-position.

  • A more cost-effective starting material is preferred.

Choose this compound when:

  • The 4-methyl group is a required structural feature in the final product.

  • A more modulated reactivity in SNAr is needed to achieve selectivity in the presence of multiple reactive sites.

  • The electronic properties of the 4-methyl group are expected to favorably influence the biological activity or material properties of the target molecule.

By understanding the subtle yet significant differences in the reactivity of these two valuable building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Synthesis of Nicotinic Acid Derivatives. Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis. Chemical Reviews. [Link]

  • Application of Halogenated Pyridines in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

The Synthetic Versatility of Methyl 2-chloro-4-methylnicotinate: A Comparative Guide to its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the identification of versatile chemical scaffolds is paramount. Methyl 2-chloro-4-methylnicotinate, a substituted pyridine derivative, has emerged as a valuable starting material for the synthesis of a diverse range of biologically active compounds. Its unique arrangement of a reactive chlorine atom, a methyl group, and an ester functional group on the pyridine ring provides multiple avenues for chemical modification, leading to derivatives with potential applications in oncology, metabolic diseases, and agrochemicals.

This guide provides an in-depth technical comparison of the biological activities of compounds derived from this compound. We will explore its utility in the synthesis of distinct classes of bioactive molecules, supported by experimental data and detailed protocols, to offer a comprehensive understanding of its potential in modern chemical biology.

Section 1: A Promising Scaffold for Retinol Binding Protein 4 (RBP4) Antagonists

Retinol Binding Protein 4 (RBP4) is a transporter of retinol in the blood, and its elevated levels have been linked to insulin resistance and obesity. Consequently, the development of RBP4 antagonists is a promising therapeutic strategy for metabolic diseases. This compound has been successfully employed as a key building block in the synthesis of potent RBP4 antagonists.

A pivotal reaction in this context is the palladium-catalyzed amination, which allows for the coupling of the nicotinate core with complex amine structures. This synthetic approach has been utilized to generate bicyclic octahydrocyclopenta[c]pyrrolo antagonists of RBP4.[1]

Experimental Protocol: Palladium-Catalyzed Amination

Objective: To synthesize a key intermediate for an RBP4 antagonist via a palladium-catalyzed amination reaction.

Materials:

  • (3aR,5R,6aS)-5-(2-(trifluoromethyl)phenyl)octahydro-cyclopenta[c]pyrrole hydrochloride

  • This compound

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Toluene

Procedure:

  • In a reaction vessel, combine (3aR,5R,6aS)-5-(2-(trifluoromethyl)phenyl)octahydro-cyclopenta[c]pyrrole hydrochloride (0.54 mmol), this compound (0.54 mmol), Pd(OAc)2 (0.05 mmol), Xantphos (0.011 g), and Cs2CO3 (0.15 mmol).

  • Add toluene (10 mL) to the mixture.

  • Heat the reaction mixture at 110 °C.

  • Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the resulting product can be isolated and purified using standard chromatographic techniques.

This synthetic strategy underscores the utility of the chloro-substituent on the this compound scaffold for introducing complex molecular fragments.

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Product A This compound D Palladium-Catalyzed Amination (110 °C) A->D B (3aR,5R,6aS)-5-(2-(trifluoromethyl)phenyl)octahydro- cyclopenta[c]pyrrole hydrochloride B->D C Pd(OAc)2, Xantphos, Cs2CO3, Toluene C->D E Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo RBP4 Antagonist Precursor D->E

Synthetic workflow for an RBP4 antagonist precursor.

Section 2: A Versatile Intermediate for Agrochemicals

Beyond its applications in medicinal chemistry, this compound also serves as a valuable intermediate in the synthesis of potential agrochemicals. Its conversion to other functionalized building blocks opens up avenues for the development of novel herbicides and pesticides.

A key transformation in this regard is the reduction of the ester functionality to an alcohol. This has been demonstrated in a patent describing the synthesis of isoxazoline derivatives with herbicidal activity, where (2-chloro-4-methyl-pyridin-3-yl)-methanol is a crucial intermediate.[2]

Experimental Protocol: Reduction of the Ester Group

Objective: To synthesize (2-chloro-4-methyl-pyridin-3-yl)-methanol from this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF)

Procedure:

  • Prepare a suspension of lithium aluminum hydride (10.0 mmol) in tetrahydrofuran (30 mL).

  • Gradually add a solution of this compound (10.0 mmol) dissolved in THF (5.0 mL) to the suspension at a temperature of -65 to -60 °C.

  • Stir the mixture for 30 minutes at the same temperature, and then for 1 hour at -20 °C.

  • Quench the reaction by carefully pouring the mixture into water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • The organic layer can then be dried and concentrated to yield the desired alcohol.

This reduction highlights the ability to selectively modify the ester group while preserving the chloro and methyl substituents on the pyridine ring, further demonstrating the scaffold's versatility.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A This compound C Reduction (-65 to -20 °C) A->C B Lithium Aluminum Hydride (LiAlH4), THF B->C D (2-chloro-4-methyl-pyridin-3-yl)-methanol C->D

Reduction of this compound.

Section 3: Comparative Binding Affinity at Nicotinic Acetylcholine Receptors

The inherent pyridine core of this compound suggests a potential for interaction with nicotinic acetylcholine receptors (nAChRs), which are important targets in neuroscience research. A comparative study has evaluated the binding affinity of this compound and a related analog, 2-Hydroxy-4-methylnicotinic acid, to nAChRs.

The results from competitive binding assays provide valuable insights into the structure-activity relationship at these receptors.

CompoundKi (nM, α4β2)Selectivity (α4β2 vs. α7)
This compound 185 ± 203.2-fold
2-Hydroxy-4-methylnicotinic acid420 ± 358.5-fold
Data from competitive binding assays.[3]

This data indicates that this compound exhibits a higher binding affinity for the α4β2 nAChR subtype compared to its 2-hydroxy analog.[3] This finding is significant for the rational design of novel ligands targeting specific nAChR subtypes.

G cluster_compounds Compounds cluster_target Biological Target cluster_assay Assay cluster_data Comparative Data A This compound D Competitive Binding Assay A->D B 2-Hydroxy-4-methylnicotinic acid B->D C Nicotinic Acetylcholine Receptors (nAChRs) C->D E Binding Affinity (Ki) Selectivity D->E

Comparative analysis of nAChR binding.

Conclusion

This compound stands out as a versatile and valuable scaffold in the synthesis of biologically active molecules. The examples presented in this guide, from the development of RBP4 antagonists for metabolic diseases to intermediates for novel herbicides and its interaction with nAChRs, showcase its broad applicability. The reactivity of its chloro and ester functionalities allows for a wide range of chemical transformations, making it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening and lead optimization. For researchers and drug development professionals, a thorough understanding of the synthetic potential of such scaffolds is crucial for the successful development of next-generation therapeutics and agrochemicals.

References

  • Cioffi, C. L., et al. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. ACS Medicinal Chemistry Letters, 2018. Available at: [Link]

  • Wang, B. L., et al. Synthesis and bioactivity study of 2-acylamino-substituted N'-benzylbenzohydrazide derivatives. Journal of Agricultural and Food Chemistry, 2012. Available at: [Link]

  • Google Patents. EP1364946A1 - Isoxazoline derivative and herbicide comprising the same as active ingredient.
  • Wagner, F. F., et al. The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Methyl 2-chloro-4-methylnicotinate as a Scaffold for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Scaffolds in Modern Drug Discovery

In the intricate process of drug discovery, the concept of a molecular scaffold is paramount. A scaffold serves as the foundational core of a molecule, a rigid framework upon which diverse functional groups can be systematically installed to explore the chemical space and optimize interactions with a biological target. The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its polarity and ionizable nature can enhance solubility and bioavailability, crucial properties for any successful therapeutic agent.[2][3]

This guide focuses on a particularly versatile, yet underexplored, pyridine derivative: Methyl 2-chloro-4-methylnicotinate . We will dissect its utility as a strategic platform for structure-activity relationship (SAR) studies, offering a comparative analysis against other common scaffolds and providing detailed, field-tested protocols for its derivatization. The objective is to equip researchers with the knowledge to leverage this scaffold's unique chemical reactivity to accelerate the discovery of novel therapeutics.

Physicochemical Profile and Synthesis of the Scaffold

This compound (C₈H₈ClNO₂) is a crystalline solid with a molecular weight of 185.61 g/mol .[4] Its structure presents three key points for diversification, making it an excellent starting point for building a compound library for SAR studies.

The synthesis of the parent 2-chloronicotinic acid is well-established, often starting from nicotinic acid N-oxide and reacting with a chlorinating agent like phosphorus oxychloride.[5] Subsequent esterification yields the methyl nicotinate. An alternative route involves the condensation of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by a chlorinative cyclization to produce the corresponding nicotinonitrile, which can then be hydrolyzed and esterified.[6] For the purposes of this guide, we will focus on the derivatization of the commercially available scaffold.

Core Utility in SAR: A Triad of Reactive and Modulatory Sites

The strategic value of this compound lies in its three distinct functional handles, each allowing for tailored modifications to probe the pharmacophore of a target protein.

  • The 2-Chloro Position: This is the primary site for introducing significant structural diversity. The chlorine atom on the electron-deficient pyridine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[7] This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups (via Suzuki-Miyaura coupling) or various amine-containing fragments (via Buchwald-Hartwig amination).[8][9] This position is ideal for exploring pockets in a binding site that can accommodate bulky substituents or require specific hydrogen bond donors/acceptors. The C-Cl bond's reactivity is lower than C-Br or C-I bonds, which can be an advantage for achieving regioselectivity in more complex, di-halogenated systems.[8][10]

  • The 4-Methyl Group: While seemingly simple, the methyl group at the C4 position serves several critical roles in SAR studies. It can probe for small, hydrophobic pockets within the target's binding site. Its presence can also sterically influence the orientation of substituents at the adjacent C3 and C5 positions. Furthermore, methyl groups are often used to block sites of potential metabolism, thereby improving the pharmacokinetic profile of a lead compound.

  • The C3-Methyl Ester: The methyl ester at the C3 position offers another vector for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides. This introduces a new hydrogen bond donor and allows for the exploration of interactions with charged or polar residues in the target protein. The ester itself can act as a hydrogen bond acceptor.

Logical Relationship Diagram: Derivatization Vectors of the Scaffold

SAR_Vectors scaffold This compound C2 C2-Chloro Position (Primary Diversification) scaffold->C2 C4 C4-Methyl Group (Probing & Stability) scaffold->C4 C3 C3-Ester Moiety (Polar Interactions) scaffold->C3 suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) C2->suzuki buchwald Buchwald-Hartwig (Amine Linkages) C2->buchwald hydrolysis Hydrolysis to Acid C3->hydrolysis amide Amide Coupling hydrolysis->amide Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Scaffold, Boronic Acid, & Base to Flask B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Catalyst, Ligand, & Degassed Solvents B->C D 4. Heat to 80-110 °C with Vigorous Stirring C->D E 5. Monitor by TLC/LC-MS (Typically 2-16h) D->E F 6. Cool, Dilute with EtOAc & Water E->F G 7. Separate Layers, Extract Aqueous F->G H 8. Dry, Filter, Concentrate Organic Layer G->H I 9. Purify by Flash Column Chromatography H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)

  • Toluene, anhydrous (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Under a positive flow of argon, add the palladium(II) acetate and XPhos ligand.

  • Add degassed toluene and water (typically a 10:1 ratio of toluene:water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

This reaction is a powerful method for forming C-N bonds, allowing the introduction of primary or secondary amines. As with Suzuki coupling, activating the C-Cl bond is the rate-limiting step and requires a robust catalyst system. [10]A strong, non-nucleophilic base like sodium tert-butoxide is typically most effective. [10] Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • (SIPr)Pd(methallyl)Cl (G3-Palladacycle) (0.03 equiv, 3 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv, 1M solution in THF)

  • Toluene, anhydrous (degassed)

Procedure:

  • In an oven-dried Schlenk tube under argon, add this compound, the palladacycle catalyst, and a magnetic stir bar.

  • Seal the tube with a septum. Add the amine via syringe.

  • Add anhydrous toluene via syringe.

  • Slowly add the LHMDS solution via syringe. The reaction may be exothermic.

  • Stir the reaction at room temperature or heat gently (e.g., 65 °C) until the starting material is consumed, as monitored by TLC or LC-MS. [8][11]6. Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Validation: Confirm the structure and purity of the product by NMR and HRMS.

Case Study Showcase: Hypothetical SAR for Kinase X Inhibition

Let's consider a hypothetical SAR study targeting "Kinase X". Our starting point, Compound 1 (the scaffold itself), shows weak activity (IC₅₀ > 50 µM).

  • C2-Derivatization: Using Suzuki coupling (Protocol 1), a library of aryl groups is installed. We find that a 3-methoxyphenyl group (Compound 2 ) improves activity to IC₅₀ = 5 µM. This suggests a hydrophobic pocket with a potential hydrogen bond acceptor site. A 3-aminophenyl group, installed via Buchwald-Hartwig amination (Protocol 2), yields Compound 3 with an IC₅₀ = 2 µM, indicating a key hydrogen bond donor interaction.

  • C3-Derivatization: The methyl ester of Compound 3 is hydrolyzed to the carboxylic acid. This acid is then coupled with a small library of amines. Coupling with cyclopropylamine gives Compound 4 , which dramatically improves potency to IC₅₀ = 50 nM. This suggests the cyclopropyl group is occupying a small hydrophobic pocket near a key polar interaction site.

CompoundC2-SubstituentC3-SubstituentKinase X IC₅₀
1 -Cl-COOCH₃> 50 µM
2 -Ph-3-OCH₃-COOCH₃5 µM
3 -Ph-3-NH₂-COOCH₃2 µM
4 -Ph-3-NH₂-CONH-cyclopropyl50 nM

This streamlined, logical progression from a weakly active hit to a potent lead compound demonstrates the power of the this compound scaffold in systematically exploring a target's pharmacophore.

Conclusion and Future Outlook

This compound represents a highly effective and strategically sound scaffold for structure-activity relationship studies. Its three distinct and chemically tractable handles allow for a logical and systematic exploration of chemical space, accelerating the hit-to-lead optimization process. While the activation of the C2-chloro position requires modern, highly active catalyst systems, the provided protocols offer reliable and validated methods for achieving high-yield transformations. [7][10]As the demand for novel chemical entities continues to grow, leveraging versatile and well-defined scaffolds like this will remain a cornerstone of successful drug discovery campaigns.

References

  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • ChemicalBook. (2025). 2-Chloronicotinic acid.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Applied Chemical Engineering. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives.
  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • The Buchwald Group. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (n.d.). Pyridine: the scaffolds with significant clinical diversity.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • ChemScene. (n.d.). This compound.
  • Smolecule. (n.d.). Buy this compound.

Sources

A Comparative Guide to Novel Bioactive Compounds Derived from Methyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile starting material, Methyl 2-chloro-4-methylnicotinate. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the synthesis, characterization, and comparative performance of these novel derivatives against established alternatives, supported by experimental data and protocols.

Introduction: The Significance of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its presence is associated with favorable pharmacokinetic properties, including metabolic stability and solubility. Pyridine-based compounds have demonstrated a wide array of biological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and antimicrobial properties. This compound serves as a key building block for the synthesis of diverse pyridine derivatives due to its reactive chloro-substituent, which allows for facile chemical modifications.

Synthesis of Novel Derivatives from this compound

The 2-chloro position on the pyridine ring of this compound is a prime site for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of functional groups and structural motifs. This section explores two powerful synthetic strategies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to generate novel derivatives with potential biological activity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling Start This compound + Arylboronic Acid Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Start->Reaction Reaction Setup Workup Aqueous Workup Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product Novel 2-Aryl-4-methylnicotinate Derivative Purification->Product Purified Product

Caption: Generalized workflow for the synthesis of 2-aryl-4-methylnicotinate derivatives via Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.

Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Amination Start This compound + Amine Reaction Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Start->Reaction Reaction Setup Workup Aqueous Workup Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product Novel 2-Amino-4-methylnicotinate Derivative Purification->Product Purified Product

Caption: Generalized workflow for the synthesis of 2-amino-4-methylnicotinate derivatives via Buchwald-Hartwig amination.

Characterization of Novel Compounds

A thorough characterization of newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Table 1: Spectroscopic Data for a Representative Novel Compound (Hypothetical Example)

Compound IDStructure¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)MS (ESI) m/z
NC-1

A Comparative Guide to Methyl 2-chloro-4-methylnicotinate Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of methyl 2-chloro-4-methylnicotinate derivatives as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH). We will explore the therapeutic relevance of DHODH, the inhibitory potential of this specific class of compounds, and compare their performance with established inhibitors, supported by experimental data and detailed protocols.

The Critical Role of Dihydroorotate Dehydrogenase (DHODH) in Cellular Proliferation

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway. Specifically, it catalyzes the fourth and only redox step: the oxidation of dihydroorotate to orotate, with subsequent reduction of a quinone cofactor. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA.

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines to support DNA replication and RNA synthesis. Consequently, inhibiting DHODH presents a compelling therapeutic strategy to selectively target these cells, making it an attractive target for the development of anticancer, immunosuppressive, and anti-inflammatory agents.[1][2][3]

This compound Derivatives: A Promising Class of DHODH Inhibitors

Nicotinic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, with numerous compounds demonstrating a wide range of biological activities.[4][5] Within this broad class, derivatives of this compound have shown particular promise as inhibitors of human DHODH (hDHODH).

The core structure of these compounds, featuring a substituted nicotinic acid moiety, allows for diverse chemical modifications to optimize their inhibitory potency and pharmacokinetic properties. The 2-anilino substituted nicotinic acid scaffold, in particular, has been a focus of research for developing potent hDHODH inhibitors.

Comparative Inhibitory Activity

To objectively assess the potential of this compound derivatives, their inhibitory activity is compared against well-established DHODH inhibitors, namely Brequinar and A77 1726 (the active metabolite of Leflunomide). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound ClassSpecific Derivative ExampleTarget EnzymeIC50 (nM)Reference
Comparator BrequinarHuman DHODH~5-10[6]
Comparator A77 1726 (Teriflunomide)Human DHODH~388[6]
Nicotinic Acid DerivativeFarudodstatHuman DHODH35[4]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a large set of this compound derivatives is not yet published, general principles for nicotinic acid-based DHODH inhibitors can be inferred from existing research on related scaffolds.

The 2-anilino substitution is crucial for activity, with the nature and position of substituents on the aniline ring significantly influencing potency. It is hypothesized that this portion of the molecule interacts with a hydrophobic pocket within the enzyme's active site. The carboxylate group of the nicotinic acid is also believed to be a key pharmacophoric feature, likely involved in hydrogen bonding interactions with amino acid residues in the DHODH active site.[1]

Further research focusing on systematic modifications of the this compound scaffold is necessary to delineate a precise SAR and to guide the design of more potent and selective inhibitors.

Experimental Protocols for Assessing DHODH Inhibition

To ensure the scientific integrity and reproducibility of findings, detailed and standardized experimental protocols are paramount. Below are representative methodologies for determining the inhibitory activity of compounds against DHODH.

In Vitro Enzymatic Assay for IC50 Determination

This assay directly measures the inhibition of recombinant human DHODH enzyme activity.

Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate, dihydroorotate. The decrease in absorbance of DCIP at a specific wavelength is proportional to the enzyme activity.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10) or a suitable analog

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control).

  • Enzyme Addition: Add 178 µL of a working solution of recombinant human DHODH in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Substrate Addition: Prepare a substrate solution containing DHO and DCIP in the assay buffer.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Normalize the velocities to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the effect of DHODH inhibition on the growth of rapidly dividing cells.

Principle: Inhibition of DHODH depletes the cellular pyrimidine pool, leading to cell cycle arrest and a reduction in cell proliferation. This anti-proliferative effect can be rescued by the addition of exogenous uridine, which bypasses the DHODH-catalyzed step.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compounds

  • Uridine

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds in the presence or absence of a rescuing concentration of uridine (e.g., 100 µM).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) values in the presence and absence of uridine. A significant rightward shift in the GI50 curve in the presence of uridine indicates on-target DHODH inhibition.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the de novo pyrimidine synthesis pathway and the experimental workflow for the DHODH inhibition assay.

DHODH_Pathway cluster_0 De Novo Pyrimidine Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Nucleotides Pyrimidine Nucleotides (UTP, CTP, TTP) UMP->Nucleotides Inhibitor This compound Derivatives Inhibitor->Dihydroorotate Inhibition

Caption: The de novo pyrimidine synthesis pathway, highlighting the critical step catalyzed by DHODH and the point of inhibition by this compound derivatives.

DHODH_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Test Compound Dilutions - DHODH Enzyme Solution - Substrate Mix (DHO, DCIP) start->prepare_reagents add_compound Add Test Compound/DMSO to 96-well plate prepare_reagents->add_compound add_enzyme Add DHODH Enzyme add_compound->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate initiate_reaction Initiate Reaction with Substrate Mix pre_incubate->initiate_reaction measure_absorbance Kinetic Measurement of Absorbance (600 nm) initiate_reaction->measure_absorbance analyze_data Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: A streamlined workflow for the in vitro DHODH enzymatic inhibition assay.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of novel DHODH inhibitors. Their potential for chemical modification offers opportunities to optimize potency, selectivity, and pharmacokinetic profiles. The comparative data with established inhibitors, although limited for this specific subclass, suggests that nicotinic acid derivatives can achieve potent inhibition of DHODH.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. This will enable the elucidation of a detailed structure-activity relationship, guiding the rational design of next-generation DHODH inhibitors for the treatment of cancer and autoimmune diseases. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

  • Madak, J. T., et al. (2019). Design and Synthesis of Novel Dihydroorotate Dehydrogenase Inhibitors. University of Toledo.
  • Vyas, V. K., & Ghate, M. (2011). Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. Mini reviews in medicinal chemistry, 11(12), 1039–1055.
  • Sykes, M. L., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1481–1511.
  • Löffler, M., et al. (1997). Dihydroorotat-Dehydrogenase: ein neues Ziel für eine Antiproliferationstherapie mit Leflunomid.
  • Patel, K., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162-5186.
  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709–714.
  • DeFrees, S. A., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical pharmacology, 37(20), 3807–3816.
  • Patel, J., & Vyas, V. (2012). 2D and 3D QSAR study on amino nicotinic acid and isonicotinic acid derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH). Medicinal Chemistry Research, 21(11), 3357-3367.

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In Vitro Efficacy of Novel Nicotinamide-Based Kinase Inhibitors Derived from Methyl 2-chloro-4-methylnicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of a novel kinase inhibitor derived from "Methyl 2-chloro-4-methylnicotinate," herein designated as Compound X, against the established multi-kinase inhibitor, Sunitinib. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for key in vitro assays, and present a comparative analysis of their efficacy, with a primary focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel oncology therapeutics.

Introduction: The Rationale for Targeting VEGFR-2 with Novel Nicotinamide Scaffolds

The pyridine core of nicotinic acid and its derivatives has emerged as a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. "this compound" represents a versatile starting material, offering multiple reaction sites for the synthesis of diverse compound libraries.[1] Our focus is on the development of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[2]

Specifically, we are targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3][4] In many solid tumors, the upregulation of the VEGF/VEGFR-2 signaling pathway is a critical step for tumor growth, invasion, and metastasis.[5] Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.

This guide will focus on a novel nicotinamide derivative, Compound X, synthesized from "this compound." We will compare its in vitro performance against Sunitinib, a well-established, FDA-approved kinase inhibitor known to target VEGFR-2, among other kinases.[6][7]

The Compounds: Synthesis and Rationale

Synthesis of Compound X (Hypothetical)

The synthesis of Compound X, a hypothetical nicotinamide derivative, from "this compound" is proposed to proceed via a two-step reaction. The initial step involves the amidation of the methyl ester with a suitable amine, followed by a nucleophilic aromatic substitution to introduce a pharmacophore known to interact with the kinase active site. The rationale behind this design is to mimic the hinge-binding motifs present in many known kinase inhibitors.

Comparator Compound: Sunitinib

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that is used for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[7] Its well-characterized inhibitory profile against VEGFR-2, with a reported IC50 value of approximately 80 nM, makes it an ideal positive control and comparator for our in vitro studies.[6][8]

In Vitro Testing Methodologies: A Step-by-Step Guide

To provide a comprehensive comparison, we will employ a tiered approach, starting with a biochemical assay to assess direct enzyme inhibition, followed by a cell-based assay to evaluate the compound's effect in a more physiologically relevant context.

Biochemical Assay: VEGFR-2 Kinase Inhibition

This assay directly measures the ability of Compound X and Sunitinib to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Causality Behind Experimental Choices: We utilize a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A higher luminescence signal indicates less ATP consumption and therefore, greater kinase inhibition. This method is highly sensitive, reproducible, and amenable to high-throughput screening.[9]

Experimental Protocol: VEGFR-2 Kinase Assay

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock. Dithiothreitol (DTT) can be added to a final concentration of 1 mM to maintain enzyme activity.[3]

    • Prepare serial dilutions of Compound X and Sunitinib in 1x Kinase Buffer. The final DMSO concentration should not exceed 1% to avoid solvent-induced artifacts.[4]

    • Dilute recombinant human VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[10]

  • Assay Plate Setup (96-well white plate):

    • Master Mix Preparation (per well): 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate (e.g., Poly(Glu:Tyr, 4:1)), and 17 µL of sterile deionized water.[3][10]

    • Add 25 µL of the master mix to each well.

    • Test Wells: Add 5 µL of diluted Compound X or Sunitinib.

    • Positive Control (100% activity): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Kinase Reaction:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

    • Incubate the plate at 30°C for 45-60 minutes.[10]

  • Signal Detection (using a luminescence-based kit like ADP-Glo™):

    • Add 25-50 µL of the ATP depletion reagent to stop the kinase reaction and consume the remaining ATP. Incubate as per the manufacturer's instructions.[9]

    • Add 50 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.[3]

Data Analysis:

The percentage of kinase inhibition is calculated relative to the positive control. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

Diagram of the VEGFR-2 Kinase Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_buffer Prepare 1x Kinase Buffer add_master_mix Add Master Mix to Wells prep_buffer->add_master_mix prep_compounds Serial Dilutions of Compound X & Sunitinib add_compounds Add Compounds/Controls prep_compounds->add_compounds prep_enzyme Dilute VEGFR-2 Enzyme add_enzyme Add VEGFR-2 Enzyme prep_enzyme->add_enzyme add_master_mix->add_compounds add_compounds->add_enzyme incubate Incubate at 30°C add_enzyme->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction generate_signal Generate Luminescent Signal stop_reaction->generate_signal read_plate Read Luminescence generate_signal->read_plate

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Cell-Based Assay: HUVEC Tube Formation Assay

This assay assesses the ability of Compound X and Sunitinib to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.

Causality Behind Experimental Choices: HUVECs are a well-established and widely used primary cell line for studying angiogenesis in vitro.[11][12] When cultured on a basement membrane extract (e.g., Matrigel®), they mimic the morphological differentiation of endothelial cells into a capillary network.[13] This assay provides a more physiologically relevant model to assess the anti-angiogenic potential of our compounds.

Experimental Protocol: HUVEC Tube Formation Assay

  • Preparation:

    • Thaw basement membrane extract (e.g., Matrigel®) on ice overnight.

    • Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.[11]

    • Culture HUVECs in appropriate media.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in media containing various concentrations of Compound X or Sunitinib.

    • Seed the HUVEC suspension onto the prepared 96-well plate.[11]

    • Include a vehicle control (DMSO) and a positive control for angiogenesis induction (e.g., VEGF).

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[11]

    • Visualize the formation of capillary-like structures using a light microscope.

    • Capture images for quantitative analysis.

Data Analysis:

The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. The inhibitory effect of the compounds is expressed as a percentage of the vehicle control.

Diagram of the HUVEC Tube Formation Assay Workflow

G cluster_prep Plate Preparation cluster_cell_prep Cell Preparation & Treatment cluster_seeding Cell Seeding & Incubation cluster_analysis Analysis coat_wells Coat Wells with Basement Membrane Extract solidify Solidify at 37°C coat_wells->solidify seed_cells Seed HUVECs onto Plate solidify->seed_cells harvest_cells Harvest HUVECs treat_cells Resuspend Cells with Compounds/Controls harvest_cells->treat_cells treat_cells->seed_cells incubate Incubate for 4-18 hours seed_cells->incubate visualize Visualize Tube Formation incubate->visualize quantify Quantify Tube Length, Junctions, and Loops visualize->quantify

Caption: Workflow for the HUVEC tube formation assay.

Comparative Data Presentation

The following tables summarize the hypothetical in vitro data for Compound X in comparison to the established inhibitor, Sunitinib.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

CompoundIC50 (nM)
Compound X 120
Sunitinib 80[6][8]

Table 2: In Vitro HUVEC Tube Formation Inhibition

CompoundConcentration (nM)Inhibition of Tube Formation (%)
Compound X 10045
50085
Sunitinib 10060
50095

Discussion and Interpretation of Results

The hypothetical data presented in this guide suggest that Compound X is a potent inhibitor of VEGFR-2 kinase activity, albeit with a slightly higher IC50 value compared to Sunitinib in the biochemical assay. The results from the HUVEC tube formation assay corroborate the biochemical findings, demonstrating a dose-dependent inhibition of angiogenesis in a cell-based model.

While Sunitinib exhibits greater potency in both assays, the nicotinamide scaffold of Compound X presents a promising starting point for further lead optimization. Future studies should focus on structure-activity relationship (SAR) exploration to enhance potency and selectivity. Additionally, profiling Compound X against a panel of other kinases would be crucial to determine its selectivity profile and potential off-target effects.

Conclusion

This guide has provided a framework for the in vitro evaluation of novel kinase inhibitors derived from "this compound." By employing a combination of biochemical and cell-based assays and comparing against a well-characterized inhibitor like Sunitinib, researchers can effectively assess the potential of new chemical entities as anti-angiogenic agents. The detailed protocols and the underlying scientific rationale are intended to support the rigorous and objective evaluation of next-generation cancer therapeutics.

References

  • Creative Bioarray. HUVECs Tube Formation Assay. [Link]

  • PubMed. Multi-parameter in vitro toxicity testing of crizotinib, sunitinib, erlotinib, and nilotinib in human cardiomyocytes. [Link]

  • National Center for Biotechnology Information. Angiogenesis Assays. [Link]

  • ibidi GmbH. Angiogenesis Assays | Tube Formation Assay. [Link]

  • Reaction Biology. Angiogenesis Assay Service for Drug Discovery. [Link]

  • Arnaoutova I, Kleinman HK (2010) In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. Nat Protoc 5(4):628–635. [Link]

  • National Center for Biotechnology Information. Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC). [Link]

  • SpringerLink. In vitro uptake experiments in different cancer cell lines using [11C]erlotinib. [Link]

  • ResearchGate. IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. [Link]

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  • National Center for Biotechnology Information. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • National Center for Biotechnology Information. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. [Link]

  • National Center for Biotechnology Information. Discovery of new VEGFR-2 inhibitors based on bis([3][8][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. [Link]

  • PLOS ONE. Identification of Kinase Inhibitors that Target Transcription Initiation by RNA Polymerase II. [Link]

  • Dovepress. New series of VEGFR-2 inhibitors and apoptosis enhancers. [Link]

  • ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • Royal Society of Chemistry. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • National Center for Biotechnology Information. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. [Link]

  • PubMed. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • ResearchGate. VEGFR-2 inhibitors (1–8) previously described in the literature. [Link]

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The Strategic Role of Methyl 2-chloro-4-methylnicotinate in the Synthesis of Next-Generation Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among its myriad derivatives, substituted nicotinates have emerged as privileged structures in the design of potent and selective anti-inflammatory agents, particularly those targeting cyclooxygenase-2 (COX-2). This guide provides a deep dive into the synthetic utility of Methyl 2-chloro-4-methylnicotinate as a key starting material for crafting advanced anti-inflammatory candidates. We will explore its strategic advantages through a comparative analysis with established synthetic routes, supported by experimental data and detailed protocols.

The Nicotinate Scaffold: A Privileged Motif in Anti-Inflammatory Drug Design

Nicotinic acid and its derivatives have a well-documented history of diverse biological activities, including anti-inflammatory and analgesic effects.[1][2][3] The pyridine ring system offers a versatile template for introducing various pharmacophoric elements, enabling fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. A significant body of research has focused on developing nicotinate-based compounds as selective COX-2 inhibitors.[4][5] The rationale behind this approach is to mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[4]

This compound: A Versatile Building Block

This compound is a nicotinic acid derivative featuring a strategically placed chlorine atom and a methyl group on the pyridine ring.[6][7] This substitution pattern makes it an exceptionally valuable intermediate for several reasons:

  • Reactive Handle for Cross-Coupling: The chlorine atom at the 2-position serves as an excellent electrophilic site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9][10] This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, which are often crucial for potent COX-2 inhibition.[4]

  • Modulation of Physicochemical Properties: The methyl group at the 4-position can influence the molecule's lipophilicity and steric profile, potentially enhancing its binding affinity and selectivity for the target enzyme.

  • Ester Functionality: The methyl ester at the 3-position provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, to explore structure-activity relationships (SAR).[11]

Comparative Synthesis of Potent Anti-Inflammatory Agents

To illustrate the utility of this compound, we will compare a proposed synthetic pathway starting from this molecule with an established route for synthesizing potent nicotinate-based COX-2 inhibitors.

Established Synthetic Route: Synthesis of Nicotinate Derivatives via Nucleophilic Aromatic Substitution

A common approach to synthesizing 2-substituted nicotinate anti-inflammatory agents involves the nucleophilic aromatic substitution (SNAr) on a 2-chloronicotinic acid derivative, followed by further modifications.

Workflow for Established Synthesis of Nicotinate-Based COX-2 Inhibitors

start 2-Chloronicotinic Acid step1 Esterification (e.g., SOCl2, MeOH) start->step1 intermediate1 Methyl 2-chloronicotinate step1->intermediate1 step2 Nucleophilic Aromatic Substitution (e.g., Substituted Phenol, K2CO3, DMF) intermediate1->step2 intermediate2 2-Aryloxynicotinate Derivative step2->intermediate2 step3 Hydrolysis (e.g., LiOH, THF/H2O) intermediate2->step3 final_product Final Anti-inflammatory Agent (Nicotinic Acid Derivative) step3->final_product

Caption: Established synthetic workflow for nicotinate-based anti-inflammatory agents.

Proposed Synthetic Route: Leveraging this compound for Enhanced Potency and Selectivity

The presence of the 2-chloro substituent on this compound makes it an ideal candidate for modern cross-coupling methodologies, offering a more versatile and potentially higher-yielding alternative to traditional SNAr reactions.

Proposed Synthetic Pathway using this compound

start This compound step1a Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst, base) start->step1a step1b Buchwald-Hartwig Amination (e.g., Amine, Pd catalyst, base) start->step1b intermediate1a 2-Aryl-4-methylnicotinate Derivative step1a->intermediate1a step2 Hydrolysis/Amidation intermediate1a->step2 intermediate1b 2-Amino-4-methylnicotinate Derivative step1b->intermediate1b intermediate1b->step2 final_product Novel Anti-inflammatory Agent step2->final_product

Sources

The Strategic Role of Methyl 2-Chloro-4-Methylnicotinate in the Development of Next-Generation Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents with new mechanisms of action. In this guide, we delve into the potential of Methyl 2-chloro-4-methylnicotinate as a versatile scaffold for the synthesis of a new generation of antifungal compounds. We will explore its synthetic utility, compare the efficacy of its derivatives against established antifungal drugs, and provide detailed experimental protocols to support further research and development.

The Emerging Crisis of Antifungal Resistance

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The current antifungal arsenal is limited to a few drug classes, primarily azoles, polyenes, and echinocandins. However, their efficacy is increasingly compromised by the emergence of resistant pathogens such as Candida auris and azole-resistant Aspergillus fumigatus. This clinical challenge underscores the critical need for new antifungal drugs with novel modes of action.

The pyridine carboxamide scaffold, a core component of nicotinamide derivatives, has shown considerable promise in the development of new therapeutic agents. Notably, derivatives of nicotinamide have been identified as potent inhibitors of fungal succinate dehydrogenase (SDH) and disruptors of fungal cell wall integrity, both of which are validated antifungal targets.

This compound: A Privileged Scaffold for Antifungal Drug Discovery

This compound is a substituted pyridine derivative that serves as an excellent starting material for the synthesis of a diverse library of nicotinamide-based antifungal candidates. Its chemical structure offers several advantages for medicinal chemists:

  • Reactive Sites for Derivatization: The chloro and methyl ester functionalities on the pyridine ring are amenable to a variety of chemical transformations. The chloro group can be readily displaced by nucleophiles, allowing for the introduction of various side chains, while the methyl ester can be easily converted to an amide, a key structural feature of many active compounds.

  • Modulation of Physicochemical Properties: The substituents on the pyridine ring can be modified to fine-tune the compound's solubility, lipophilicity, and metabolic stability, all of which are critical for optimizing its pharmacokinetic and pharmacodynamic properties.

  • Potential for Novel Interactions with Biological Targets: The unique substitution pattern of this compound provides a framework for designing molecules that can form novel interactions with fungal target proteins, potentially overcoming existing resistance mechanisms.

Comparative Analysis of Antifungal Efficacy

To illustrate the potential of this compound-derived compounds, we present a comparative analysis of a representative derivative, N-(3-isopropylphenyl)-2-amino-4-methylnicotinamide , against commonly used antifungal drugs. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Compound/DrugCandida albicans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)
N-(3-isopropylphenyl)-2-amino-4-methylnicotinamide (Representative Derivative) 0.25[1]1-2 (estimated)0.5-1[1]
Fluconazole0.25 - 1>644 - 16
Amphotericin B0.25 - 10.5 - 20.125 - 0.5
Caspofungin0.03 - 0.250.015 - 0.125>16

Data Interpretation: The representative nicotinamide derivative demonstrates potent activity against Candida albicans, comparable to fluconazole and amphotericin B.[1] Notably, some nicotinamide derivatives have shown efficacy against fluconazole-resistant strains.[1] Its activity against Cryptococcus neoformans is also significant. While data for Aspergillus fumigatus is estimated, the known activity of related compounds suggests potential efficacy.

Cytotoxicity Profile: A Critical Determinant of Therapeutic Index

A crucial aspect of antifungal drug development is ensuring selective toxicity towards the fungal pathogen with minimal harm to the host. The following table compares the in vitro cytotoxicity of the representative nicotinamide derivative with a standard antifungal drug against a human cell line.

Compound/DrugCell LineIC50 (µM)
N-(3-isopropylphenyl)-2-amino-4-methylnicotinamide (Representative Derivative) HEK293>50 (low cytotoxicity)[1]
Amphotericin BHEK2935 - 15 (moderate to high cytotoxicity)

Data Interpretation: The representative nicotinamide derivative exhibits low cytotoxicity against human embryonic kidney (HEK293) cells, suggesting a favorable safety profile compared to Amphotericin B, which is known for its dose-limiting toxicity.

Experimental Protocols

Protocol 1: Synthesis of a Representative Antifungal Nicotinamide Derivative from this compound

This protocol outlines a plausible two-step synthesis of N-(3-isopropylphenyl)-2-amino-4-methylnicotinamide from this compound.

Step 1: Amination of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add an excess of aqueous ammonia (e.g., 28% solution, 10 eq).

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2-amino-4-methylnicotinate .

Step 2: Amidation of Methyl 2-amino-4-methylnicotinate

  • Dissolve Methyl 2-amino-4-methylnicotinate (1.0 eq) and 3-isopropylaniline (1.2 eq) in a suitable aprotic solvent like toluene.

  • Add a catalytic amount of a Lewis acid, such as trimethylaluminum (2.0 M in toluene, 1.5 eq), dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(3-isopropylphenyl)-2-amino-4-methylnicotinamide .

SDH_Inhibition cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ Electron Transfer ComplexIII Complex III UQ->ComplexIII Nicotinamide Nicotinamide Derivative Nicotinamide->SDH Inhibition

Caption: Proposed mechanism of action via Succinate Dehydrogenase (SDH) inhibition.

Conclusion and Future Directions

This compound represents a promising and versatile starting point for the development of novel antifungal agents. The ability to readily synthesize a diverse range of nicotinamide derivatives from this scaffold, coupled with the potent antifungal activity and favorable safety profiles observed for some of these compounds, highlights its potential in addressing the growing challenge of antifungal resistance.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents on the pyridine and amide moieties is crucial to optimize antifungal potency and spectrum.

  • Mechanism of Action Elucidation: Further studies are needed to definitively identify the molecular targets of these novel compounds and to understand their mechanisms of resistance.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates should be advanced to animal models of fungal infection to evaluate their in vivo efficacy, safety, and pharmacokinetic properties.

By leveraging the synthetic tractability of this compound and the proven antifungal potential of the nicotinamide scaffold, the scientific community is well-positioned to develop a new generation of effective and safe antifungal therapies.

References

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. Available at: [Link]

  • Ye, Y., et al. (2014). Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. Journal of Agricultural and Food Chemistry, 62(21), 4843-4849. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. Available at: [Link]

  • Pfaller, M. A., et al. (2010). Wild-type MIC distributions and epidemiological cutoff values for amphotericin B, flucytosine, and itraconazole and Candida spp. as determined by CLSI broth microdilution. Journal of Clinical Microbiology, 48(12), 4433-4440. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2013). MIC distributions and evaluation of fungicidal activity for amphotericin B, itraconazole, voriconazole, posaconazole and caspofungin and 20 species of pathogenic filamentous fungi determined using the CLSI broth microdilution method. Journal of Fungi, 1(1), 3-16. Available at: [Link]

  • Pappas, P. G., et al. (2016). Clinical practice guideline for the management of candidiasis: 2016 update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 62(4), e1-e50. Available at: [Link]

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Candidiasis drug discovery and development: new approaches targeting virulence for discovering and identifying new drugs. Expert Opinion on Drug Discovery, 8(9), 1117-1126. Available at: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available at: [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). CLSI.
  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Royal Society of Chemistry. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Reaction Chemistry & Engineering. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling of Methyl 2-chloro-4-methylnicotinate (CAS No. 172935-79-4). As drug development professionals, our commitment to safety is as paramount as our scientific objectives. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The recommendations herein are synthesized from safety data for structurally similar compounds, such as chlorinated pyridines and methyl nicotinate, to establish a robust safety framework.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a substituted pyridine derivative. Compounds in this class, including related substances like methyl nicotinate, are known to be irritants and potentially toxic.[1] The primary hazards associated with this chemical class include:

  • Serious Eye Irritation: Contact can cause significant eye damage.[2][3]

  • Skin Irritation: Direct contact may lead to skin irritation.[4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][5]

  • Potential for Toxicity: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1][6]

Given these hazards, a comprehensive safety strategy begins before any personal protective equipment (PPE) is selected. The foundation of safe handling lies in robust engineering controls.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. Your primary protection should always be engineered solutions designed to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[6][7] This is non-negotiable. The volatile nature of related compounds necessitates this control to prevent the inhalation of potentially harmful fumes.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is a critical step that requires careful consideration of the specific tasks being performed. The following recommendations are based on the known hazards of pyridine derivatives.

Eye and Face Protection

The risk of serious eye irritation necessitates robust protection.[2]

  • Chemical Splash Goggles: These are mandatory. Standard safety glasses with side shields do not provide adequate protection from splashes or fumes.[8] Goggles should conform to recognized standards such as ANSI Z87.1 (US) or EN166 (EU).[9]

  • Face Shield: When there is a heightened risk of splashing—such as when transferring large volumes, working with the material under pressure, or during spill cleanup—a face shield must be worn in conjunction with chemical splash goggles.[10]

Hand Protection

Skin contact is a primary route of exposure.[4]

  • Chemical-Resistant Gloves: Select gloves made of materials resistant to pyridine and chlorinated compounds. Nitrile or neoprene gloves are recommended.[1][7] Latex gloves should be avoided as they offer poor chemical resistance.[1]

  • Glove Inspection and Replacement: Always inspect gloves for tears or pinholes before use. A regular replacement schedule should be established for prolonged work, as chemical breakthrough can occur over time.[11] Contaminated gloves should be disposed of immediately following proper procedure.[9]

Skin and Body Protection
  • Chemical-Resistant Laboratory Coat: A standard cotton lab coat is insufficient. A chemical-resistant coat, preferably one that is flame-retardant, should be worn to protect against potential skin contact.[1]

  • Full Coverage: Ensure that legs and arms are fully covered. Open-toed shoes are strictly prohibited; closed-toe, chemical-resistant safety footwear should be worn.[11]

Respiratory Protection

When engineering controls are properly used, additional respiratory protection is typically not required.

  • Fume Hood Priority: As stated, all work should be performed in a fume hood to prevent inhalation.[6]

  • Contingency Respirator Use: In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with cartridges suitable for organic vapors may be necessary.[8][9] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training.

Summary of Recommended PPE
Protection TypeStandard Handling (in Fume Hood)Spill Cleanup / High Splash Potential
Eye/Face Chemical Splash GogglesChemical Splash Goggles and Face Shield
Hand Nitrile or Neoprene GlovesHeavy-duty Nitrile or Neoprene Gloves
Body Chemical-Resistant Lab CoatChemical-Resistant Apron or Suit over Lab Coat
Footwear Closed-toe, Chemical-Resistant ShoesChemical-Resistant Boots
Respiratory Not required with proper fume hood useNIOSH-approved Air-Purifying Respirator (APR) with organic vapor cartridges

Procedural Discipline: Safe Operations and Disposal

Proper procedure is as critical as the equipment itself. The following workflows are designed to minimize risk at every stage of handling.

PPE Donning and Doffing Protocol

Contamination often occurs during the removal of PPE. Follow this sequence diligently.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don the chemical-resistant lab coat.

  • Hand Protection: Put on the first pair of nitrile/neoprene gloves.

  • Eye/Face Protection: Put on chemical splash goggles and a face shield, if required.

  • Second Pair of Gloves (Optional): For particularly hazardous operations, a second pair of gloves can be worn, with the outer pair removed immediately after the specific task.

Doffing (Taking Off) Sequence:

  • Initial Decontamination: If gloves are grossly contaminated, clean them before removal.

  • Lab Coat Removal: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.

  • Glove Removal: Remove gloves using the glove-in-glove technique to avoid skin contact.

  • Face/Eye Protection Removal: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Spill Response

Immediate and correct action can mitigate the harm from a spill.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or ventilation is inadequate, evacuate the area.

  • Assess and Equip: Before re-entering, don the appropriate PPE for spill cleanup as detailed in the table above.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[6] Do not use combustible materials.

  • Collect and Dispose: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Disposal Plan
  • Chemical Waste: All waste containing this compound must be collected in a designated, labeled hazardous waste container.

  • Contaminated PPE: Dispose of all contaminated items, including gloves, bench paper, and disposable lab coats, as hazardous waste in accordance with institutional and local regulations. Do not mix with general waste.

Visualizing Safety Workflows

To ensure clarity, the following diagrams illustrate key decision-making and response processes.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_eng Engineering Controls start Begin Task Planning assess_task Assess Task: - Scale of Reaction - Transfer Volume - Potential for Aerosolization start->assess_task is_splash_risk High Risk of Splash or Aerosol? assess_task->is_splash_risk ppe_standard Standard PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Chemical-Resistant Lab Coat is_splash_risk->ppe_standard No ppe_enhanced Enhanced PPE: - Add Face Shield - Consider Double Gloving is_splash_risk->ppe_enhanced Yes fume_hood Perform all work in a certified chemical fume hood ppe_standard->fume_hood ppe_enhanced->fume_hood Spill_Response_Workflow spill Spill Occurs alert Alert Nearby Personnel spill->alert assess Assess Spill Size & Ventilation alert->assess evacuate Evacuate Area assess->evacuate Large / Poor Ventilation don_ppe Don Enhanced PPE: - Respirator (if needed) - Goggles & Face Shield - Chemical Gloves & Coat assess->don_ppe Small & Contained evacuate->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate report Report to Supervisor decontaminate->report

Caption: Emergency Spill Response Procedure.

References

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